Valproic acid hydroxamate
Description
Properties
IUPAC Name |
N-hydroxy-2-propylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-5-7(6-4-2)8(10)9-11/h7,11H,3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJGIRXXBBBMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147530 | |
| Record name | Valproic acid hydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106132-78-9 | |
| Record name | Valproic acid hydroxamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106132789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valproic acid hydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106132-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Valproic Acid Hydroxamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Valproic Acid Hydroxamate (VPA-HA), a derivative of the well-known anticonvulsant and mood-stabilizing drug, valproic acid. VPA-HA has garnered significant interest for its potential as a potent histone deacetylase (HDAC) inhibitor, a class of enzymes implicated in a variety of disorders, including cancer and neurological conditions. This document details the synthetic pathways, experimental protocols, and analytical characterization of VPA-HA, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.
Introduction to this compound
Valproic acid (VPA) has long been used in the clinic for epilepsy and bipolar disorder.[1] More recently, its activity as an inhibitor of histone deacetylases (HDACs) has opened new avenues for its therapeutic application, particularly in oncology.[2][3] Hydroxamic acid derivatives of carboxylic acids are a well-established class of HDAC inhibitors. The synthesis of this compound (VPA-HA) combines the structural backbone of VPA with the pharmacophore of a hydroxamic acid, with the aim of enhancing its HDAC inhibitory activity.[4] VPA and its analogs have been shown to inhibit multiple Class I and Class II HDACs.[1]
Synthesis of this compound
The synthesis of VPA-HA from valproic acid is a multi-step process that generally involves the activation of the carboxylic acid moiety followed by reaction with hydroxylamine (B1172632). Two common synthetic routes are described below.
Synthesis via Acyl Chloride Intermediate
A widely used and efficient method for the synthesis of hydroxamic acids from carboxylic acids proceeds through an acyl chloride intermediate.[5] This method involves the conversion of valproic acid to valproyl chloride, which is then reacted with hydroxylamine hydrochloride in the presence of a base.
Experimental Protocol:
Step 1: Synthesis of Valproyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve valproic acid (1.0 eq) in an anhydrous solvent such as toluene (B28343) (e.g., 20 mL per gram of valproic acid).
-
Add thionyl chloride (SOCl₂) in excess (typically 1.2 to 1.5 eq) to the solution.
-
Reflux the mixture at 110-115 °C for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess toluene and volatile byproducts under reduced pressure using a rotary evaporator. The resulting crude valproyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Prepare a solution of hydroxylamine hydrochloride (1.0 to 1.2 eq) and a base, such as triethylamine (B128534) (2.0 to 2.5 eq) or aqueous sodium hydroxide (B78521), in a suitable solvent like dichloromethane (B109758) (DCM) or a biphasic system of DCM and water, cooled in an ice bath (0 °C).
-
Slowly add the crude valproyl chloride (1.0 eq) dissolved in the same anhydrous solvent to the hydroxylamine solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature for an additional 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Synthesis via Ester Intermediate and Hydroxylamine Reaction
An alternative route involves the esterification of valproic acid, followed by the reaction of the resulting ester with hydroxylamine.
Experimental Protocol:
Step 1: Esterification of Valproic Acid
-
Combine valproic acid (1.0 eq), an alcohol (e.g., methanol (B129727) or ethanol, in excess), and a catalytic amount of a strong acid (e.g., sulfuric acid) in a round-bottom flask.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by TLC.
-
After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Synthesis of this compound
-
Dissolve the valproic acid ester (1.0 eq) in a suitable solvent like methanol.
-
Prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with a base like potassium hydroxide or sodium methoxide (B1231860) in methanol.
-
Add the hydroxylamine solution to the ester solution and stir at room temperature. The reaction may take several hours to days.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture and remove the solvent.
-
Purify the product as described in the acyl chloride method.
Characterization of this compound
The successful synthesis of VPA-HA is confirmed through various analytical techniques. Below are the expected characterization data.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two propyl chains of the valproyl group. A broad singlet for the NH proton and another for the OH proton of the hydroxamic acid moiety. The chemical shifts will be influenced by the solvent used. |
| ¹³C NMR | Resonances for the carbonyl carbon of the hydroxamic acid, the methine carbon at the alpha position, and the carbons of the two propyl chains. |
| Mass Spec. | The molecular ion peak corresponding to the molecular weight of VPA-HA (C₈H₁₇NO₂), which is 159.23 g/mol . Fragmentation patterns may show the loss of the hydroxamic acid group.[6] |
| IR Spec. | Characteristic absorption bands for the N-H and O-H stretching of the hydroxamic acid group, and a strong absorption for the C=O stretching of the hydroxamate carbonyl. |
Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Melting Point | Data not consistently reported in literature; would require experimental determination. |
| Yield | Dependent on the synthetic route and optimization; typically moderate to good yields can be expected. |
Mechanism of Action: HDAC Inhibition
Valproic acid and its hydroxamate derivative are known to inhibit histone deacetylases, particularly Class I and Class IIa HDACs.[3][7] This inhibition leads to the hyperacetylation of histones, which in turn alters chromatin structure and gene expression. The increased acetylation of histones neutralizes their positive charge, leading to a more relaxed chromatin structure that allows for the transcription of genes, including tumor suppressor genes.
Caption: HDAC Inhibition by this compound.
Experimental Workflows
The overall process from synthesis to characterization and biological evaluation follows a logical workflow.
Caption: General workflow for the synthesis and characterization of VPA-HA.
Conclusion
This technical guide has outlined the primary methods for the synthesis of this compound and the analytical techniques for its characterization. The role of VPA-HA as an HDAC inhibitor highlights its potential as a therapeutic agent. The provided experimental protocols serve as a foundation for researchers to produce and study this promising compound. Further research is warranted to fully elucidate its biological activity and therapeutic potential in various disease models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Histone deacetylase is a target of valproic acid-mediated cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Valproic Acid [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
Valproic Acid Hydroxamate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA), a branched-chain carboxylic acid, has long been established as a primary treatment for epilepsy and bipolar disorder.[1][2] Emerging research has unveiled its broader therapeutic potential, largely attributed to its activity as a histone deacetylase (HDAC) inhibitor.[1][3][4] This discovery has spurred the development of VPA derivatives to enhance efficacy and mitigate side effects. Among these, valproic acid hydroxamate (VPA-HA) has garnered significant interest. The incorporation of a hydroxamic acid moiety, a known zinc-binding group, is a key feature of many potent HDAC inhibitors, suggesting that VPA-HA may exhibit a more pronounced inhibitory profile compared to its parent compound. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role as an HDAC inhibitor and its impact on key cellular signaling pathways.
Core Mechanism of Action: Histone Deacetylase Inhibition
The primary mechanism through which this compound is believed to exert many of its therapeutic effects is via the inhibition of histone deacetylases (HDACs).[5] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA-HA promotes histone hyperacetylation, a state associated with a more relaxed chromatin structure and increased gene expression.[3][6]
Valproic acid has been shown to inhibit class I and class IIa HDACs.[4][6] While specific quantitative data for this compound's inhibitory activity against individual HDAC isoforms is not extensively available in the public domain, the hydroxamate functional group is a well-established zinc-chelating moiety that is characteristic of many potent HDAC inhibitors. It is therefore anticipated that this compound would exhibit significant, if not enhanced, HDAC inhibitory activity compared to valproic acid. The IC50 values for valproic acid against various HDACs provide a valuable reference point.
Quantitative Data on HDAC Inhibition by Valproic Acid
| Compound | Target | IC50 | Cell Line/System | Reference |
| Valproic Acid | HDAC1 | 0.4 mM | In vitro | [4] |
| Valproic Acid | HDAC2 | - | F9 cell extracts | [3] |
| Valproic Acid | HDAC5 | 2.8 mM | F9 cell extracts | [3] |
| Valproic Acid | HDAC6 | 2.4 mM | F9 cell extracts | [3] |
| Valproic Acid | Pan-HDAC | 1098 µM | KPC3 cells | [4] |
Note: The IC50 values for HDAC2 were not explicitly provided in the cited source, but the study indicated inhibition.
Modulation of Cellular Signaling Pathways
Beyond its direct effects on chromatin remodeling, valproic acid and its derivatives are known to modulate several critical intracellular signaling pathways. A key pathway implicated in the neuroprotective and mood-stabilizing effects of VPA is the PI3K/Akt/GSK-3β signaling cascade.[2][7][8] VPA has been shown to induce the phosphorylation of Akt and subsequently the inhibitory phosphorylation of glycogen (B147801) synthase kinase 3β (GSK-3β).[7][8] Furthermore, VPA can also activate the Extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal growth and neurogenesis.[9]
The interplay between HDAC inhibition and the modulation of these signaling pathways is an area of active research. It is plausible that the altered gene expression resulting from HDAC inhibition by this compound contributes to the observed changes in these signaling cascades.
Signaling Pathway Diagram: VPA-HA Mediated Cellular Effects
Caption: this compound's mechanism of action.
Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds like this compound against HDAC enzymes.
Workflow for HDAC Inhibition Assay
Caption: Workflow for an in vitro HDAC inhibition assay.
Methodology:
-
Reagent Preparation:
-
Recombinant human HDAC enzyme (e.g., HDAC1, 2, 3, etc.) is diluted in assay buffer.
-
A fluorogenic HDAC substrate is prepared according to the manufacturer's instructions.
-
This compound is serially diluted to a range of concentrations.
-
-
Reaction Setup:
-
In a 96-well black microplate, add the diluted HDAC enzyme, assay buffer, and the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Pre-incubation:
-
The plate is incubated for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
The fluorogenic HDAC substrate is added to all wells to start the reaction.
-
The plate is incubated for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Reaction Termination and Signal Development:
-
A developer solution, which often contains a potent HDAC inhibitor like Trichostatin A to stop the reaction, is added to each well. The developer solution also contains an enzyme that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
-
Fluorescence Measurement:
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
-
Cell Viability and Apoptosis Assays
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Treatment:
-
The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
The culture medium is removed, and fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan (B1609692) crystals.
-
-
Solubilization:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment and Harvesting:
-
Cells are treated with this compound.
-
Both adherent and floating cells are collected, washed with cold PBS, and then resuspended in 1X Annexin V binding buffer.
-
-
Staining:
-
FITC-conjugated Annexin V is added to the cell suspension and incubated in the dark at room temperature. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.
-
Propidium Iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells, is added just before analysis. PI stains cells that have lost membrane integrity (late apoptotic and necrotic cells).
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
The results are typically displayed as a dot plot, with quadrants representing:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Conclusion
This compound represents a promising derivative of a well-established therapeutic agent. Its primary mechanism of action is centered on the inhibition of histone deacetylases, leading to downstream effects on gene expression and the modulation of key signaling pathways such as the PI3K/Akt/GSK-3β and ERK pathways. These molecular actions likely underpin its potential therapeutic benefits in a range of diseases, including neurological disorders and cancer. Further research is warranted to fully elucidate the specific HDAC isoform selectivity and the precise downstream consequences of its activity, which will be crucial for its clinical development and application. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel HDAC inhibitors.
References
- 1. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valproate regulates GSK-3-mediated axonal remodeling and synapsin I clustering in developing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylation inhibition in pulmonary hypertension: therapeutic potential of valproic acid (VPA) and suberoylanilide hydroxamic acid (SAHA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Valproic Acid Protects Primary Dopamine Neurons from MPP+-Induced Neurotoxicity: Involvement of GSK3 β Phosphorylation by Akt and ERK through the Mitochondrial Intrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase‐3β Signaling Pathway in an Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valproate activates ERK signaling pathway in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Valproic Acid Hydroxamate: A Technical Guide to its Function as a Histone Deacetylase (HDAC) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA), a well-established antiepileptic drug, has garnered significant attention for its role as a histone deacetylase (HDAC) inhibitor, a property that underlies its potential as an anti-cancer agent.[1] This technical guide focuses on valproic acid hydroxamate (VPA-HA), a derivative of VPA, and its activity as an HDAC inhibitor. The introduction of a hydroxamate group is a common strategy in the design of potent HDAC inhibitors, as it can chelate the zinc ion in the active site of HDAC enzymes. This guide will delve into the mechanism of action, relevant signaling pathways, and provide detailed experimental protocols for the characterization of this compound's inhibitory effects.
Quantitative Data: HDAC Inhibitory Activity
Quantitative data on the inhibitory activity of valproic acid against various HDAC isoforms and in different cell lines are summarized below. It is important to note that specific IC50 values for this compound are not widely reported in the literature. The data for valproic acid is presented here to provide a relevant context.
Table 1: In Vitro Inhibitory Activity of Valproic Acid (VPA) against HDAC Isoforms
| Compound | HDAC Isoform | IC50 | Reference |
| Valproic Acid | HDAC1 | 400 µM | |
| Valproic Acid | HDACs 5 and 6 | 2.8 mM and 2.4 mM, respectively | [1] |
| Valproic Acid | General | 0.5 - 2 mM |
Table 2: Cellular Inhibitory Activity of Valproic Acid (VPA)
| Cell Line | Assay | IC50 | Reference |
| Thoracic Cancer Cells | Growth Inhibition | 4.1 - 6.0 mM | [2] |
| Pancreatic Cancer (KPC3) | Cell Proliferation | 1098 µM | [3] |
| Esophageal Squamous Cell Carcinoma (TE9, TE10, TE11, TE14) | Viability | 1.02 - 2.15 mM | [4] |
Mechanism of Action and Signaling Pathways
Valproic acid and its derivatives, including the hydroxamate, exert their cellular effects primarily through the inhibition of HDACs. This leads to an increase in histone acetylation, altering chromatin structure and gene expression. The downstream consequences of HDAC inhibition by VPA impact several key signaling pathways involved in cell cycle regulation, differentiation, and apoptosis.
Histone Acetylation and Chromatin Remodeling
Cell Cycle Arrest and Apoptosis Signaling
VPA-mediated HDAC inhibition leads to the upregulation of cyclin-dependent kinase inhibitors like p21, which in turn causes cell cycle arrest, primarily at the G1/S checkpoint.[5] Furthermore, VPA can induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspase cascades.[5]
Other Affected Signaling Pathways
VPA has been shown to influence other critical signaling pathways, including:
-
Notch Signaling: VPA can activate Notch-1 signaling, which plays a role in regulating the neuroendocrine phenotype in some cancer cells.[6]
-
Wnt/β-catenin Pathway: By inhibiting GSK3β, VPA can modulate the Wnt/β-catenin signaling pathway.
-
ERK/MAPK Pathway: VPA can affect the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[7]
Experimental Protocols
Synthesis of this compound (N-hydroxy-2-propylpentanamide)
A general procedure for the synthesis of N-substituted valproic acid amides involves the conversion of valproic acid to its acyl chloride, followed by reaction with the desired amine. For the synthesis of the hydroxamate, hydroxylamine (B1172632) would be used.
Materials:
-
Valproic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Formation of Valproyl Chloride:
-
Dissolve valproic acid in an excess of thionyl chloride or in an inert solvent like toluene.
-
Reflux the mixture for 2-4 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain crude valproyl chloride.
-
-
Formation of this compound:
-
Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in an aqueous solution of a base like sodium hydroxide, or use a non-aqueous base in an organic solvent.
-
Cool the hydroxylamine solution in an ice bath.
-
Slowly add the crude valproyl chloride to the hydroxylamine solution with vigorous stirring.
-
Allow the reaction to proceed at low temperature for a few hours and then let it warm to room temperature.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure N-hydroxy-2-propylpentanamide.
-
Note: This is a generalized protocol. Reaction conditions such as temperature, time, and solvent may need to be optimized.
HDAC Inhibition Assay (Fluorometric)
This protocol describes a general method to determine the in vitro inhibitory activity of this compound on HDAC enzymes.
Materials:
-
Recombinant HDAC enzyme (e.g., HDAC1)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a stop solution like Trichostatin A)
-
This compound (test compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in HDAC Assay Buffer.
-
Dilute the recombinant HDAC enzyme in HDAC Assay Buffer to the desired concentration.
-
Prepare the fluorogenic HDAC substrate in HDAC Assay Buffer.
-
-
Assay Reaction:
-
In a 96-well black microplate, add the following to each well:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or vehicle control)
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Signal Development and Measurement:
-
Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear flat-bottom microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.[8]
-
Western Blot for Histone Acetylation
This protocol is used to detect changes in the acetylation levels of histones (e.g., H3 and H4) in cells treated with this compound.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with this compound at various concentrations and for different time points.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone or a loading control (e.g., β-actin) signal.[9]
-
Conclusion
This compound holds promise as a potent HDAC inhibitor, leveraging the established activity of its parent compound, valproic acid, with the enhanced zinc-binding capacity of the hydroxamate moiety. While specific quantitative data for the hydroxamate derivative remains to be fully elucidated in publicly available literature, the provided protocols and mechanistic insights offer a robust framework for its investigation. Further research is warranted to fully characterize the HDAC isoform selectivity and therapeutic potential of this compound in various disease models, particularly in oncology. The experimental methodologies detailed in this guide provide the necessary tools for researchers to undertake these critical investigations.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Potentiation of the anticancer effect of valproic acid, an antiepileptic agent with histone deacetylase inhibitory activity, by the kinase inhibitor Staurosporine or its clinically relevant analogue UCN-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Activity Assay Kit (Fluorometric) (ab1438) is not available | Abcam [abcam.co.jp]
- 5. Valproic Acid and Breast Cancer: State of the Art in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valproic acid activates notch-1 signaling and regulates the neuroendocrine phenotype in carcinoid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Valproic Acid: A Promising Therapeutic Agent in Glioma Treatment [frontiersin.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Studies of Valproic Acid Hydroxamates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA), a short-chain fatty acid, has a long history of clinical use as an anticonvulsant and mood stabilizer.[1] More recently, it has been identified as a direct inhibitor of Class I and IIa histone deacetylases (HDACs), a family of enzymes that play a critical role in the epigenetic regulation of gene expression.[2][3][4] This discovery has spurred significant research into VPA's potential as an anticancer agent, as HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in transformed cells.[1][5][6]
In the field of medicinal chemistry, the conversion of carboxylic acids to hydroxamic acids is a well-established strategy to enhance HDAC inhibitory potency. The hydroxamate moiety acts as a powerful zinc-chelating group, binding to the zinc ion in the active site of HDAC enzymes with high affinity. This guide focuses on the in vitro evaluation of valproic acid hydroxamates (VPAHs), theoretical derivatives of VPA designed for enhanced HDAC inhibition. While direct, extensive literature on a specific "valproic acid hydroxamate" is limited, this document outlines the core in vitro studies, experimental protocols, and expected mechanistic pathways for such a compound, using the wealth of data available for its parent compound, valproic acid, as a foundational reference.
Mechanism of Action: Enhanced HDAC Inhibition
The primary mechanism of action for a VPAH is the inhibition of histone deacetylases. By blocking HDACs, VPAH would prevent the removal of acetyl groups from the lysine (B10760008) residues of histones, leading to histone hyperacetylation.[7] This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, including critical tumor suppressor genes.[8]
Key downstream effects of VPA-mediated HDAC inhibition, which would be amplified by a more potent hydroxamate derivative, include:
-
Induction of p21 (WAF1/CIP1): Upregulation of the cyclin-dependent kinase inhibitor p21 is a common outcome of HDAC inhibition.[9][10][11][12] p21 plays a crucial role in halting cell cycle progression, typically at the G1 phase.[5][12]
-
Modulation of Apoptotic Pathways: VPA influences the expression of key proteins in both the intrinsic and extrinsic apoptotic pathways. This includes down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax and Bak.[13][14][15][16]
-
Induction of Apoptosis: By altering the balance of pro- and anti-apoptotic proteins, VPA and its derivatives trigger programmed cell death through the activation of caspases.[12][17][18]
Caption: Mechanism of VPAH as an HDAC inhibitor.
Quantitative Data Presentation
The following tables summarize representative quantitative data from in vitro studies on the parent compound, valproic acid (VPA) . It is anticipated that a hydroxamate derivative would exhibit significantly lower IC50 values, indicating greater potency.
Table 1: IC50 Values of Valproic Acid (VPA) for Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration (hours) |
| IMR-32 | Neuroblastoma | 2.697 | 24 |
| SK-N-AS | Neuroblastoma | 2.391 | 24 |
| UKF-NB-2 | Neuroblastoma | 2.560 | 24 |
| UKF-NB-3 | Neuroblastoma | 3.341 | 24 |
| UKF-NB-4 | Neuroblastoma | 3.703 | 24 |
| SF-767 | Glioblastoma | 5.385 | 24 |
| SF-763 | Glioblastoma | 6.809 | 24 |
| A-172 | Glioblastoma | 6.269 | 24 |
| U-87 MG | Glioblastoma | 5.999 | 24 |
| U-251 MG | Glioblastoma | 6.165 | 24 |
| Data sourced from a study on neuroblastoma and glioblastoma cell lines.[15][16][19] |
Table 2: IC50 Values of Valproic Acid (VPA) Against HDAC Isoforms
| HDAC Class | Isoform | IC50 (µM) |
| Class I | HDAC1 | >10000 |
| HDAC2 | 171 | |
| HDAC3 | 634 | |
| HDAC8 | 5500 | |
| Class IIa | HDAC4 | 756 |
| HDAC5 | >10000 | |
| HDAC7 | >10000 | |
| HDAC9 | >10000 | |
| Data indicates VPA is a relatively weak inhibitor, a characteristic expected to be significantly improved by hydroxamate modification.[20] |
Table 3: Apoptosis Induction by Valproic Acid (VPA) in HT22 Hippocampal Neuronal Cells
| Treatment | Apoptotic Cells (%) |
| PBS Control | ~5% |
| VPA (0.6 mM) | ~8% |
| Radiation (4 Gy) | 35% |
| VPA + Radiation (4 Gy) | 15% |
| This study highlights VPA's context-dependent effects, showing protection in neuronal cells.[13] |
Table 4: Effect of Valproic Acid (VPA) on Cell Cycle Distribution in MCF-7 Breast Cancer Cells
| Treatment (2.0 mmol/L VPA) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 24 hours | Increased | Decreased | No Significant Change |
| 48 hours | Significantly Increased | Significantly Decreased | No Significant Change |
| 72 hours | Markedly Increased | Markedly Decreased | No Significant Change |
| VPA induces a time-dependent G1 phase arrest in MCF-7 cells.[5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of specific HDAC isoforms.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) to the desired concentration in assay buffer.
-
Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Prepare a developer solution (e.g., containing Trichostatin A and trypsin).
-
Prepare serial dilutions of the test compound (VPAH) and a known HDAC inhibitor (e.g., SAHA) as a positive control.
-
-
Assay Procedure:
-
Add 50 µL of diluted HDAC enzyme to the wells of a 96-well black plate.
-
Add 5 µL of the test compound dilutions or controls to the wells.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding 100 µL of developer solution.
-
Incubate for 15 minutes at room temperature.
-
-
Data Analysis:
-
Measure fluorescence using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percentage inhibition against the log of the compound concentration and fitting to a dose-response curve.[21]
-
Caption: Experimental workflow for an HDAC inhibition assay.
Cell Viability Assay (MTT/XTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation.
Protocol (MTT):
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of VPAH for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[23]
-
-
Solubilization:
-
Data Analysis:
-
Measure the absorbance at 570-590 nm using a microplate reader.[22]
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Experimental workflow for an MTT cell viability assay.
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to ~70-80% confluency.
-
Treat cells with VPAH at various concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[25]
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[25][26]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[25]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25][26]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[25][26]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.[25]
-
Use FITC signal (e.g., FL1 channel) to detect Annexin V binding and PI signal (e.g., FL2 or FL3 channel) to detect membrane permeability.
-
Gate the populations:
-
Viable: Annexin V-negative, PI-negative.
-
Early Apoptotic: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.
-
Necrotic: Annexin V-negative, PI-positive.
-
-
Caption: Experimental workflow for an Annexin V/PI apoptosis assay.
Cell Cycle Analysis
This method uses a DNA-intercalating dye (Propidium Iodide) and flow cytometry to quantify the proportion of cells in different phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment:
-
Treat cells with VPAH as described for the apoptosis assay.
-
-
Cell Harvesting:
-
Harvest approximately 2-10 million cells.[25]
-
Wash the cells twice with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.[25]
-
Store the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Use software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Signaling Pathways Modulated by VPA and its Derivatives
Intrinsic and Extrinsic Apoptosis Pathways
VPA induces apoptosis by engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15][16][17] A more potent VPAH would be expected to activate these pathways more robustly.
-
Intrinsic Pathway: HDAC inhibition leads to changes in the expression of the Bcl-2 family of proteins. VPA has been shown to down-regulate anti-apoptotic members like Bcl-2 and Bcl-xL and up-regulate pro-apoptotic members like Bax, Bak, and Bim.[15][16] This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c. Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, subsequently activating the executioner caspase-3.[5][12][17]
-
Extrinsic Pathway: VPA can up-regulate the expression of death receptors (e.g., DR4, DR5) and their ligands (e.g., TRAIL).[15][16] Ligand binding triggers receptor trimerization and the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of the initiator caspase-8, which can then directly activate caspase-3.[17]
Caption: VPAH-induced intrinsic and extrinsic apoptosis pathways.
p21-Mediated Cell Cycle Arrest Pathway
A primary mechanism by which VPA and its derivatives halt cell proliferation is through the induction of cell cycle arrest, frequently mediated by the p21 protein.[5][10][12]
HDAC inhibition by VPAH leads to increased histone acetylation at the promoter region of the CDKN1A gene, which codes for p21.[9] This enhances the transcription and translation of p21. The p21 protein then binds to and inhibits cyclin-dependent kinase (CDK) complexes, particularly Cyclin E-CDK2 and Cyclin D-CDK4/6. These complexes are essential for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent transition from the G1 to the S phase of the cell cycle. By inhibiting these CDKs, p21 prevents Rb phosphorylation, keeping it bound to the E2F transcription factor and thereby blocking the expression of genes required for DNA synthesis. This results in a G1 phase arrest.[5]
Caption: VPAH-induced p21-mediated G1 cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigenetic regulation of neurogenesis - Wikipedia [en.wikipedia.org]
- 5. The role and possible molecular mechanism of valproic acid in the growth of MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valproic Acid and Breast Cancer: State of the Art in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sodium valproate affects the expression of p16INK4a and p21WAFI/Cip1 cyclin‑dependent kinase inhibitors in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p21Waf1/Cip1 is a common target induced by short-chain fatty acid HDAC inhibitors (valproic acid, tributyrin and sodium butyrate) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium valproate affects the expression of p16INK4a and p21WAFI/Cip1 cyclin‑dependent kinase inhibitors in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Valproic acid induces apoptosis and cell cycle arrest in poorly differentiated thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Valproic acid enhances the efficacy of radiation therapy by protecting normal hippocampal neurons and sensitizing malignant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The effect of valproic acid on intrinsic, extrinsic, and JAK/STAT pathways in neuroblastoma and glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Valproic acid induces apoptosis in human leukemia cells by stimulating both caspase-dependent and -independent apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Valproic acid induces caspase 3-mediated apoptosis in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. studylib.net [studylib.net]
- 21. Item - HDAC inhibition assay. - Public Library of Science - Figshare [plos.figshare.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
Valproic Acid Hydroxamate in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research specifically detailing the anticancer properties of Valproic Acid Hydroxamate (VHA) is limited. This guide provides a comprehensive overview based on the extensive research available for its parent compound, Valproic Acid (VPA), a well-established histone deacetylase (HDAC) inhibitor, and supplements this with information on the broader class of hydroxamic acid-based HDAC inhibitors, to which VHA belongs. The experimental data and signaling pathways described herein primarily pertain to VPA and should be considered as a predictive framework for the potential activity of VHA.
Introduction
Valproic acid (VPA) is a short-chain fatty acid that has been widely used as an anticonvulsant and mood-stabilizing drug.[1][2] In recent years, VPA has garnered significant attention for its potential as an anticancer agent due to its activity as a histone deacetylase (HDAC) inhibitor.[1][2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[4][5] Dysregulation of HDAC activity is a common feature in many cancers, making them a compelling target for therapeutic intervention.[4][5]
This compound (VHA) is a derivative of VPA that incorporates a hydroxamic acid moiety. This chemical modification is significant as hydroxamic acids are a well-known class of potent HDAC inhibitors that chelate the zinc ion in the active site of HDAC enzymes.[4][5][6] This guide explores the potential of VHA in cancer research, drawing parallels from the established anticancer mechanisms of VPA and other hydroxamic acid-based HDAC inhibitors.
Mechanism of Action: Histone Deacetylase Inhibition
The primary anticancer mechanism of VPA and, by extension, VHA is the inhibition of HDACs, particularly Class I and IIa HDACs.[1][2][7] This inhibition leads to the hyperacetylation of histones, which results in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced tumor suppressor genes.[4][5] The re-expression of these genes can, in turn, induce a variety of anticancer effects, including cell cycle arrest, apoptosis, and differentiation.[4][8][9]
Key Signaling Pathways Modulated by Valproic Acid
VPA has been shown to modulate multiple signaling pathways that are critical for cancer cell proliferation and survival. It is anticipated that VHA would impact similar pathways due to its HDAC inhibitory function.
Cell Cycle Arrest
VPA can induce cell cycle arrest, primarily at the G1 or G2/M phases, in various cancer cell lines.[4][10][11] A key mechanism is the upregulation of cyclin-dependent kinase inhibitors such as p21.[9][12] p21 plays a crucial role in halting the cell cycle, thereby preventing cancer cell proliferation. The induction of p21 is often a direct consequence of histone hyperacetylation in the promoter region of the p21 gene.
Induction of Apoptosis
VPA is a known inducer of apoptosis in cancer cells.[8][9][13] This programmed cell death is often mediated through the intrinsic (mitochondrial) pathway. VPA has been shown to alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it can lead to the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins such as Bcl-2.[11][12][14] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptosis.[14]
Quantitative Data on Valproic Acid in Cancer Research
The following tables summarize the in vitro cytotoxic activity of Valproic Acid (VPA) against various cancer cell lines. It is important to reiterate that this data is for VPA, and similar studies for VHA are not widely available. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented.
Table 1: IC50 Values of Valproic Acid (VPA) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (mM) | Reference |
| Glioblastoma | T98G | ~4.0 - 6.0 | [10] |
| Glioblastoma | U-87MG | ~5.0 - 7.0 | [10] |
| Pancreatic Cancer | KPC3 | 1.098 | [15] |
| Breast Cancer | MCF-7 | ~2.0 - 3.5 | [11] |
| Breast Cancer | MDA-MB-231 | ~2.5 - 3.5 | [11] |
| Neuroblastoma | UKF-NB-4 | > 2.0 | [16] |
| Neuroblastoma | SH-SY5Y | > 2.0 | [16] |
Table 2: In Vivo Tumor Growth Inhibition by Valproic Acid (VPA)
| Cancer Type | Animal Model | VPA Dosage and Administration | Tumor Growth Inhibition | Reference |
| Neuroblastoma | Nude mice xenograft | VPA + IFN-alpha | Synergistic inhibition, complete cures in 2/6 animals | [17] |
| Oral Squamous Cell Carcinoma | Xenograft model | VPA treatment | Significantly reduced mean tumor volume | [18][19] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of novel anticancer compounds like VHA. The following are generalized protocols for assays commonly used to assess the efficacy of HDAC inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.[20][21][22][23]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[24] The amount of formazan produced is proportional to the number of viable cells.[24]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of VHA (or VPA as a reference) for specific time periods (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis.[25]
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with VHA or VPA at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with a binding buffer and then resuspend them in a solution containing Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
In Vivo Xenograft Study
This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.[26][27][28]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined volume, randomize the mice into treatment and control groups. Administer VHA (or VPA) and a vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study to assess toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, and biomarker analysis).
Conclusion and Future Directions
While direct experimental data on the anticancer effects of this compound is currently sparse in the public domain, its chemical structure strongly suggests that it will function as a potent HDAC inhibitor, similar to its parent compound, valproic acid, and other hydroxamic acid derivatives. The technical information and protocols provided in this guide, based on the extensive research on VPA and other HDAC inhibitors, offer a solid foundation for researchers and drug development professionals to design and execute studies to elucidate the specific anticancer properties of VHA.
Future research should focus on:
-
Directly assessing the in vitro and in vivo anticancer activity of VHA across a panel of cancer cell lines and in relevant animal models.
-
Determining the IC50 values of VHA for HDAC inhibition and cell viability to compare its potency with VPA and other established HDAC inhibitors.
-
Elucidating the specific signaling pathways modulated by VHA to understand its precise mechanism of action.
-
Evaluating the pharmacokinetic and pharmacodynamic properties of VHA to assess its potential as a clinical candidate.
By systematically investigating these areas, the full therapeutic potential of this compound as a novel anticancer agent can be determined.
References
- 1. Anti-tumor mechanisms of valproate: a novel role for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Could valproic acid be an effective anticancer agent? The evidence so far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valproic acid as anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valproic Acid and Breast Cancer: State of the Art in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. hdujs.edu.vn [hdujs.edu.vn]
- 7. mdpi.com [mdpi.com]
- 8. Valproic acid, a histone deacetylase inhibitor, induces apoptosis in breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valproic acid induces apoptosis and cell cycle arrest in poorly differentiated thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Valproic acid inhibits cell growth in both MCF-7 and MDA-MB231 cells by triggering different responses in a cell type-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Valproic Acid on the Class I Histone Deacetylase 1, 2 and 3, Tumor Suppressor Genes p21WAF1/CIP1 and p53, and Intrinsic Mitochondrial Apoptotic Pathway, Pro- (Bax, Bak, and Bim) and anti- (Bcl-2, Bcl-xL, and Mcl-1) Apoptotic Genes Expression, Cell Viability, and Apoptosis Induction in Hepatocellular Carcinoma HepG2 Cell Line [journal.waocp.org]
- 13. Valproic acid induces apoptosis in prostate carcinoma cell lines by activation of multiple death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Valproic Acid Enhanced Apoptosis by Promoting Autophagy Via Akt/mTOR Signaling in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Histone Deacetylase Inhibitor Valproic Acid Exerts a Synergistic Cytotoxicity with the DNA-Damaging Drug Ellipticine in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer effects of valproic acid on oral squamous cell carcinoma via SUMOylation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anticancer effects of valproic acid on oral squamous cell carcinoma via SUMOylation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 25. In Vitro Effect of the Histone Deacetylase Inhibitor Valproic Acid on Viability and Apoptosis of the PLC/PRF5 Human Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Effects of Valproic Acid Hydroxamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valproic acid hydroxamate (VPA-HA) is a promising neuroprotective agent that belongs to the class of histone deacetylase (HDAC) inhibitors. By modifying the carboxylic acid group of valproic acid (VPA) to a hydroxamic acid moiety, VPA-HA exhibits enhanced HDAC inhibitory activity and potential for greater neuroprotective efficacy. This document provides a comprehensive overview of the neuroprotective mechanisms of VPA-HA, focusing on its role in modulating gene expression through HDAC inhibition. Detailed experimental protocols for assessing its activity and quantitative data from relevant studies are presented to guide further research and development in this area.
Introduction
Neurodegenerative diseases and acute neuronal injuries represent a significant and growing global health burden. A key pathological mechanism implicated in a range of these conditions is excitotoxicity, primarily mediated by the overactivation of glutamate (B1630785) receptors. This leads to a cascade of detrimental events, including ionic imbalance, mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death. Valproic acid (VPA), a well-established antiepileptic drug, has demonstrated neuroprotective properties, largely attributed to its ability to inhibit histone deacetylases (HDACs).[1][2][3] The development of VPA derivatives, such as this compound (VPA-HA), aims to enhance this HDAC inhibitory activity and improve the neuroprotective profile.[4] This guide delves into the core mechanisms, experimental validation, and quantitative assessment of the neuroprotective effects of VPA-HA.
Mechanism of Action: HDAC Inhibition and Neuroprotection
The primary neuroprotective mechanism of VPA-HA is its function as an HDAC inhibitor.[3] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, VPA-HA promotes histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of genes involved in neuronal survival and protection.[5]
Key downstream effects of VPA-HA-mediated HDAC inhibition include:
-
Upregulation of Neuroprotective Proteins: Increased expression of heat shock proteins, such as HSP70, which act as molecular chaperones to prevent protein misfolding and aggregation.[5]
-
Modulation of Apoptotic Pathways: Enhanced expression of anti-apoptotic proteins like Bcl-2 and downregulation of pro-apoptotic proteins.[6]
-
Anti-inflammatory Effects: Suppression of pro-inflammatory signaling pathways in neuronal and glial cells.[7]
-
Activation of Pro-survival Signaling: VPA and its derivatives have been shown to activate pro-survival signaling cascades, including the PI3K/Akt and ERK pathways.[8][9]
Below is a diagram illustrating the proposed signaling pathway for the neuroprotective effects of VPA-HA.
Quantitative Data
The following tables summarize quantitative data for VPA and its hydroxamate derivatives from various in vitro and in vivo studies. This data provides a comparative basis for evaluating the potency and efficacy of these compounds.
Table 1: HDAC Inhibitory Activity
| Compound | IC50 (mM) | Cell Line/Enzyme Source | Reference |
| Valproic Acid (VPA) | 0.4 - 1.098 | HDAC1, KPC3 cells | [3][10] |
| Valproic Acid (VPA) | 4.0 - 8.0 | Thoracic cancer cells | [11] |
| Valproic Acid (VPA) | 1.02 - 2.15 | Esophageal squamous carcinoma cells | [12] |
Table 2: Anticonvulsant and Neurotoxicity Data for VPA Hydroxamate Derivatives
| Compound | Anticonvulsant Activity (ED50, mmol/kg) | Neurotoxicity (TD50, mmol/kg) | Protective Index (TD50/ED50) | Reference |
| Valproic Acid (VPA) | 0.57 | 1.83 | 3.2 | [4] |
| 2-Fluoro-VPA-hydroxamic acid | 0.16 | 0.70 | 4.4 | [4] |
| Other VPA Hydroxamates | 0.16 - 0.59 | 0.70 - 1.42 | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the neuroprotective effects of VPA-HA. Below are protocols for key experiments.
In Vitro Glutamate Excitotoxicity Assay
This assay evaluates the ability of a compound to protect neurons from glutamate-induced cell death.[13][14][15]
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Test compound (VPA-HA)
-
L-glutamic acid
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH assay kit)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate primary neurons or neuronal cells in a 96-well plate at an appropriate density and culture until mature (e.g., 14 days in vitro for primary neurons).
-
Compound Treatment: Treat the cells with various concentrations of VPA-HA for a predetermined period (e.g., 24 hours). Include a vehicle control.
-
Glutamate Insult: Expose the cells to a toxic concentration of L-glutamate (e.g., 20-100 µM) for a specified duration (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated, non-glutamate exposed control. Calculate the percentage of neuroprotection at each VPA-HA concentration.
HDAC Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory activity of VPA-HA on HDAC enzymes.[1][16][17][18]
Materials:
-
Recombinant human HDAC enzyme
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease and a stop solution like Trichostatin A)
-
Test compound (VPA-HA)
-
96-well black microplate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of VPA-HA in HDAC assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, diluted VPA-HA, and the HDAC enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for 30 minutes.
-
Signal Development: Add the developer solution to stop the reaction and initiate the fluorescent signal. Incubate at room temperature for 15 minutes.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each VPA-HA concentration and determine the IC50 value.
Western Blot for Acetylated Histones and HSP70
This technique is used to detect changes in the levels of specific proteins following VPA-HA treatment.[19][20][21]
Materials:
-
Cell lysates from VPA-HA treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-HSP70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate proteins from cell lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of VPA-HA.
Conclusion
This compound holds significant promise as a neuroprotective agent, primarily through its mechanism as a potent HDAC inhibitor. The resulting upregulation of neuroprotective genes and modulation of apoptotic and inflammatory pathways provide a strong rationale for its further investigation in the context of various neurological disorders. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to systematically evaluate the therapeutic potential of VPA-HA and related compounds. Future studies should focus on elucidating the precise in vivo efficacy and safety profile of VPA-HA to facilitate its translation into clinical applications.
References
- 1. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epigentek.com [epigentek.com]
- 3. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Neuroprotective Effect of Treatment of Valproic Acid in Acute Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valproate inhibits oxidative damage to lipid and protein in primary cultured rat cerebrocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valproic Acid Neuroprotection in the 6-OHDA Model of Parkinson's Disease Is Possibly Related to Its Anti-Inflammatory and HDAC Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiation of the anticancer effect of valproic acid, an antiepileptic agent with histone deacetylase inhibitory activity, by the kinase inhibitor Staurosporine or its clinically relevant analogue UCN-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fujifilmcdi.com [fujifilmcdi.com]
- 15. Glutamate Excitotoxicity Assay [neuroproof.com]
- 16. benchchem.com [benchchem.com]
- 17. resources.bio-techne.com [resources.bio-techne.com]
- 18. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 19. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 20. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 21. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Valproic Acid Hydroxamate Derivatives: Properties, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of valproic acid (VPA) hydroxamate derivatives, a promising class of compounds with a range of therapeutic properties. This document details their synthesis, biological activities, and underlying mechanisms of action, with a focus on their potential as anticonvulsant, neuroprotective, and anti-inflammatory agents.
Introduction to Valproic Acid and its Hydroxamate Derivatives
Valproic acid (VPA) is a branched-chain carboxylic acid that has been a mainstay in the treatment of epilepsy for decades.[1] Its therapeutic applications have since expanded to include bipolar disorder and migraine prophylaxis.[1] More recently, VPA has been identified as an inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[2][3][4] This discovery has opened new avenues for the development of VPA-based therapeutics targeting a variety of diseases, including cancer and neurodegenerative disorders.[2][5]
Valproic acid hydroxamate derivatives are a class of compounds synthesized by modifying the carboxylic acid group of VPA into a hydroxamic acid moiety. This structural alteration is of significant interest as the hydroxamic acid group is a known zinc-binding motif present in many potent HDAC inhibitors.[6] By combining the structural features of VPA with the HDAC-inhibiting properties of hydroxamic acids, these derivatives have been investigated for enhanced efficacy and potentially altered safety profiles compared to the parent compound.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the conversion of valproic acid into a more reactive species, such as an acid chloride or an activated ester, followed by reaction with hydroxylamine (B1172632).[7][8] A general and efficient method for this transformation is the activation of the carboxylic acid with a coupling agent like N,N'-carbonyldiimidazole (CDI), followed by the addition of hydroxylamine hydrochloride.[8]
Below is a representative experimental protocol for the synthesis of N-hydroxy-2-propylpentanamide, a simple this compound derivative.
Experimental Protocol: Synthesis of N-hydroxy-2-propylpentanamide
Materials:
-
Valproic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Dry tetrahydrofuran (B95107) (THF)
-
5% aqueous potassium bisulfate (KHSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activation of Valproic Acid: To a solution of valproic acid (1.0 equivalent) in dry THF, add CDI (1.5 equivalents). Stir the reaction mixture at room temperature for 1 hour. The progress of the activation can be monitored by the evolution of CO₂ gas.
-
Reaction with Hydroxylamine: Add powdered hydroxylamine hydrochloride (2.0 equivalents) to the reaction mixture. Continue stirring overnight (approximately 16 hours) at room temperature.
-
Work-up: Dilute the reaction mixture with 5% aqueous KHSO₄ and extract with ethyl acetate (2 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Biological Properties and Quantitative Data
This compound derivatives have demonstrated a range of biological activities, primarily as anticonvulsants and HDAC inhibitors. The following tables summarize the quantitative data for various derivatives from preclinical studies.
Table 1: Anticonvulsant and Neurotoxic Activity of this compound Derivatives
| Compound | Anticonvulsant Activity (ED₅₀, mmol/kg) | Neurotoxicity (TD₅₀, mmol/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |
| Valproic Acid (VPA) | 0.57 | 1.83 | 3.2 | [9] |
| Valproyl hydroxamic acid (VPA-HA) | Data not available | Data not available | Data not available | |
| 2-Fluoro-VPA-hydroxamic acid | 0.16 | 0.70 | 4.4 | [9] |
| Other fluorinated and non-fluorinated hydroxamates | 0.16 - 0.59 | 0.70 - 1.42 | - | [9] |
ED₅₀ (Median Effective Dose) is the dose required to produce an anticonvulsant effect in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose required to produce a toxic effect (neurotoxicity) in 50% of the population.
Table 2: HDAC Inhibitory Activity of Valproic Acid and its Derivatives
| Compound | HDAC Isoform(s) | IC₅₀ | Reference |
| Valproic Acid (VPA) | HDAC1 | 0.4 mM | [2] |
| Valproic Acid (VPA) | Class I and IIa | - | [10][11] |
| Suberoylanilide hydroxamic acid (SAHA) | Pan-HDAC | Low µM range | [12][13] |
| This compound Derivatives | - | Data not available in comparative tables |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action: HDAC Inhibition and Downstream Signaling
The primary mechanism of action for the biological effects of this compound derivatives is the inhibition of histone deacetylases (HDACs).[2][3][11] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.
By inhibiting HDACs, VPA and its hydroxamate derivatives promote histone hyperacetylation. This "opening" of the chromatin structure allows for the transcription of various genes that are involved in a wide range of cellular processes, including cell cycle regulation, differentiation, and apoptosis.[2][4] VPA has been shown to preferentially inhibit Class I (HDAC1, 2, 3, and 8) and Class IIa (HDAC4, 5, 7, and 9) HDACs.[6][10] The hydroxamate moiety in the derivatives enhances this inhibitory activity by chelating the zinc ion in the active site of the HDAC enzyme.
The downstream effects of HDAC inhibition by VPA hydroxamates are complex and cell-type specific. However, some key regulated genes and pathways have been identified:
-
p21 (CDKN1A): Upregulation of the cell cycle inhibitor p21 is a common downstream effect of HDAC inhibitors, leading to cell cycle arrest.[14]
-
Brain-Derived Neurotrophic Factor (BDNF): Increased expression of BDNF, a key neurotrophin involved in neuronal survival and plasticity, has been observed following VPA treatment and is thought to contribute to its neuroprotective effects.[15]
-
Anti-inflammatory Cytokines: VPA has been shown to modulate the expression of inflammatory cytokines, leading to a reduction in pro-inflammatory mediators and an increase in anti-inflammatory ones.[16][17]
-
Genes involved in Neuronal Excitation and Inhibition: VPA can alter the expression of genes related to GABAergic and glutamatergic neurotransmission, contributing to its anticonvulsant effects.[15]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is influenced by their chemical structure. Key structure-activity relationships include:
-
The Hydroxamic Acid Moiety: The presence of the hydroxamic acid group is crucial for potent HDAC inhibition.[6]
-
Branching of the Alkyl Chain: Similar to VPA, a branched alkyl chain is important for anticonvulsant activity.[18][19]
-
Lipophilicity: The lipophilicity of the molecule, influenced by the alkyl chain, affects its ability to cross the blood-brain barrier and reach its target.[20]
-
Fluorination: Introduction of fluorine atoms into the valproic acid backbone can enhance anticonvulsant activity and reduce teratogenicity.[9] For instance, 2-Fluoro-VPA-hydroxamic acid was found to be a more potent anticonvulsant with a better protective index than VPA.[9]
Experimental Protocols for Preclinical Evaluation
This section provides detailed methodologies for key experiments used to characterize the properties of this compound derivatives.
Anticonvulsant Activity Assessment
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Materials:
-
Male albino mice (20-25 g) or Wistar rats (100-150 g)
-
Electroconvulsometer
-
Corneal electrodes
-
0.9% saline solution
-
Test compound, vehicle, and positive control (e.g., phenytoin)
Procedure:
-
Animal Preparation: Acclimatize animals for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral).
-
Electrode Application: At the time of peak effect of the drug, apply a drop of saline to the animal's corneas. Place the corneal electrodes on the corneas.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb extension is considered protection.
-
Data Analysis: Calculate the percentage of protected animals in each group. The ED₅₀ can be determined using probit analysis.
The s.c. PTZ test is a model for clonic seizures and is used to identify compounds that elevate the seizure threshold.
Materials:
-
Male albino mice (18-25 g)
-
Pentylenetetrazole (PTZ)
-
Test compound, vehicle, and positive control (e.g., ethosuximide)
-
Syringes and needles
Procedure:
-
Animal Preparation: Acclimatize animals as described for the MES test.
-
Drug Administration: Administer the test compound, vehicle, or positive control.
-
PTZ Injection: At the time of peak drug effect, inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck.
-
Observation: Place each animal in an individual observation cage and observe for 30 minutes for the occurrence of clonic seizures (characterized by clonus of the limbs lasting for at least 5 seconds).
-
Data Analysis: An animal is considered protected if no clonic seizure is observed. Calculate the percentage of protected animals and the ED₅₀.
Neurotoxicity Assessment: Rotarod Test
The rotorod test assesses motor coordination and is used to evaluate the potential neurotoxic effects of a compound.
Materials:
-
Mice or rats
-
Rotarod apparatus
-
Test compound and vehicle
Procedure:
-
Training: Train the animals on the rotarod at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days prior to the test day.
-
Drug Administration: On the test day, administer the test compound or vehicle.
-
Testing: At the time of peak drug effect, place the animals on the rotating rod. The speed of the rod can be constant or accelerating.
-
Measurement: Record the latency to fall from the rod for each animal. A decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.
-
Data Analysis: Calculate the mean latency to fall for each group. The TD₅₀ can be determined from the dose-response curve.
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit HDAC enzyme activity.
Materials:
-
HDAC enzyme source (e.g., HeLa nuclear extract or purified recombinant HDAC)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
HDAC inhibitor (positive control, e.g., Trichostatin A)
-
Developer solution (containing a protease like trypsin)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the HDAC enzyme source.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the deacetylation reaction.
-
Development: Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: The decrease in fluorescence in the presence of the test compound is proportional to the inhibition of HDAC activity. Calculate the IC₅₀ value from the dose-response curve.
In Vitro Anti-inflammatory Activity Assessment
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in stimulated immune cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compound and vehicle
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits (for cytokine measurement, e.g., TNF-α, IL-6)
-
96-well cell culture plates
-
Spectrophotometer or ELISA plate reader
Procedure:
-
Cell Seeding: Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the nitrite (B80452) concentration in the supernatant using the Griess assay.
-
Cytokines: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.
-
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production by the test compound compared to the LPS-stimulated control. Determine the IC₅₀ values.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the treatment of epilepsy and other neurological disorders. Their primary mechanism of action through HDAC inhibition offers a therapeutic approach that extends beyond the traditional targets of anticonvulsant drugs. The enhanced potency and improved safety profiles observed with some derivatives, such as fluorinated analogues, highlight the potential for further drug development in this area. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance our understanding and application of these versatile molecules. Further research focusing on isoform-selective HDAC inhibition and a deeper understanding of the downstream signaling pathways will be crucial in unlocking the full therapeutic potential of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 4. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Insight Into the Role of Valproic Acid in Neurodegenerative Disorders: An Updated Review [biomedrb.com]
- 6. Valproic acid influences the expression of genes implicated with hyperglycaemia-induced complement and coagulation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone deacetylase is a target of valproic acid-mediated cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Transcriptional analysis of sodium valproate in a serotonergic cell line reveals gene regulation through both HDAC inhibition-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Valproic acid induces up- or down-regulation of gene expression responsible for the neuronal excitation and inhibition in rat cortical neurons through its epigenetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Valproic Acid Reduces Neuroinflammation to Provide Retinal Ganglion Cell Neuroprotection in the Retina Axotomy Model [frontiersin.org]
- 17. Valproic acid: an anticonvulsant drug with potent antinociceptive and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics of Valproic Acid Hydroxamate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valproic acid (VPA), a cornerstone in the treatment of epilepsy and other neurological disorders, is limited by a range of adverse effects, including teratogenicity and hepatotoxicity. This has spurred the development of derivatives, among which valproic acid hydroxamates have emerged as compounds of interest. These derivatives aim to retain or enhance the therapeutic efficacy of VPA while mitigating its undesirable side effects. A critical aspect of the preclinical and clinical development of these new chemical entities is a thorough understanding of their pharmacokinetic profiles. This technical guide provides a comprehensive overview of the pharmacokinetics of valproic acid hydroxamate, summarizing available quantitative data, detailing experimental methodologies, and visualizing key processes. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to advance novel anticonvulsant therapies.
Introduction to Valproic Acid and its Hydroxamate Derivatives
Valproic acid is a branched-chain carboxylic acid with a broad spectrum of anticonvulsant activity. Its mechanisms of action are multifactorial, involving the potentiation of GABAergic neurotransmission, modulation of voltage-gated ion channels, and inhibition of histone deacetylases (HDACs). The latter mechanism has also led to the exploration of VPA and its derivatives in oncology.
Valproic acid hydroxamates are analogues of VPA where the carboxylic acid group is replaced by a hydroxamic acid moiety. This structural modification has been explored to potentially alter the compound's interaction with biological targets and improve its safety profile. Studies have shown that certain valproic acid hydroxamates exhibit potent anticonvulsant activity, in some cases exceeding that of the parent compound. A key differentiator for some of these derivatives is their metabolic stability; unlike some other VPA prodrugs, certain valproyl hydroxamic acids do not appear to undergo biotransformation back to valproic acid in vivo. This intrinsic activity is a significant finding, suggesting a distinct pharmacological profile.
Pharmacokinetic Profile of this compound Derivatives
The pharmacokinetic properties of two notable this compound derivatives, valproyl hydroxamic acid (VPA-HA) and N-(1-hydroxyethyl)-valpromide (HEV), have been investigated in preclinical animal models. A pivotal study in dogs demonstrated that these compounds are metabolically stable and do not convert to valproic acid, indicating they act as new chemical entities rather than prodrugs of VPA.[1][2]
Data Presentation
While the seminal study by Levi, Yagen, and Bialer (1997) established the in vivo stability of VPA-HA and HEV, the specific quantitative pharmacokinetic parameters from this study are not publicly available in detail. The following table structure is provided as a template for the type of data that would be generated in such a study and is essential for a comprehensive pharmacokinetic assessment.
| Parameter | Valproyl Hydroxamic Acid (VPA-HA) | N-(1-hydroxyethyl)-valpromide (HEV) | Valproic Acid (for comparison) |
| Dose (mg/kg) | Data not available | Data not available | Variable |
| Route of Administration | IV & Oral (presumed) | IV & Oral (presumed) | IV & Oral |
| Cmax (µg/mL) | Data not available | Data not available | ~105 (oral tablet) |
| Tmax (h) | Data not available | Data not available | ~1 (oral tablet) |
| AUC (µg·h/mL) | Data not available | Data not available | Variable |
| Half-life (t½) (h) | Data not available | Data not available | ~15 (oral tablet) |
| Clearance (CL) (L/h/kg) | Data not available | Data not available | ~0.010 |
| Volume of Distribution (Vd) (L/kg) | Data not available | Data not available | ~0.15 |
| Bioavailability (F) (%) | Data not available | Data not available | >90% |
Note: Comparative data for Valproic Acid is sourced from various human studies and is presented for illustrative purposes. Animal model data for VPA would be the most direct comparator.
Experimental Protocols
The following sections detail representative experimental protocols for conducting a pharmacokinetic study of a novel this compound derivative in a canine model, based on established methodologies.
Animal Model and Housing
-
Species: Beagle dogs
-
Number of Animals: A minimum of six animals per treatment group is recommended to ensure statistical power.
-
Health Status: All animals should be healthy, as confirmed by a thorough physical examination, complete blood count, and serum biochemistry panel prior to the study.
-
Housing: Animals should be housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have access to water ad libitum.
-
Acclimation: A minimum acclimation period of one week is recommended before the start of the study.
Drug Administration
A crossover study design is often employed, where each animal receives both the intravenous and oral formulations with a washout period of at least one week between treatments.
-
Intravenous (IV) Administration:
-
The drug is dissolved in a suitable vehicle (e.g., sterile saline, polyethylene (B3416737) glycol).
-
The formulation is administered as a single bolus injection into a cephalic or saphenous vein over a period of 1-2 minutes.
-
The dose is calculated based on the body weight of the animal.
-
-
Oral (PO) Administration:
-
The drug is formulated into capsules or a solution/suspension in an appropriate vehicle.
-
Animals are fasted overnight prior to dosing and for a specified period (e.g., 4 hours) post-dosing.
-
The formulation is administered orally, followed by a small volume of water to ensure complete swallowing.
-
Blood Sampling
-
Catheterization: An indwelling catheter is placed in a cephalic or saphenous vein for serial blood collection.
-
Sampling Schedule: Blood samples (e.g., 2-3 mL) are collected at the following time points:
-
Pre-dose (0 h)
-
Post-IV dose: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Post-Oral dose: 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours.
-
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). The plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
A validated bioanalytical method is crucial for the accurate quantification of the this compound in plasma. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard is added to correct for extraction variability.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the compound's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
-
-
Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.
-
Key Parameters Calculated:
-
Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) are determined directly from the observed data.
-
The area under the plasma concentration-time curve (AUC) is calculated using the linear trapezoidal rule.
-
The terminal elimination half-life (t½) is calculated from the slope of the terminal log-linear phase of the concentration-time curve.
-
Clearance (CL) and volume of distribution (Vd) are calculated from the dose and AUC.
-
Absolute oral bioavailability (F) is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a canine pharmacokinetic study of this compound.
Metabolic Pathways of Valproic Acid (for Comparison)
Caption: Major metabolic pathways of valproic acid in humans.
Conclusion
The development of valproic acid hydroxamates represents a promising strategy in the search for safer and more effective anticonvulsant drugs. The available evidence suggests that these compounds can possess intrinsic pharmacological activity and are not necessarily prodrugs of valproic acid. A comprehensive understanding of their pharmacokinetic profiles is paramount for their successful translation from preclinical models to clinical applications. This technical guide has outlined the current state of knowledge, provided a framework for the necessary quantitative data, and detailed the experimental protocols required to generate this critical information. Further research to fully characterize the absorption, distribution, metabolism, and excretion of lead this compound candidates is essential for advancing the next generation of therapies for neurological disorders.
References
Unlocking the Therapeutic Potential of Valproic Acid Hydroxamate: A Technical Guide to Novel Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valproic acid (VPA), a long-established antiepileptic drug, has garnered renewed interest for its broader therapeutic potential, largely attributed to its activity as a histone deacetylase (HDAC) inhibitor. This technical guide explores the novel applications of a promising derivative, valproic acid hydroxamate (VPA-HA), which is anticipated to exhibit enhanced HDAC inhibitory effects. By leveraging the known mechanisms of VPA and the potent zinc-binding properties of the hydroxamate group, VPA-HA emerges as a compelling candidate for development in oncology, neurodegenerative diseases, and inflammatory conditions. This document provides a comprehensive overview of the scientific rationale, quantitative data on VPA and its derivatives, detailed experimental protocols for preclinical evaluation, and visualizations of key signaling pathways to guide further research and development.
Introduction: The Rationale for this compound
Valproic acid exerts its pharmacological effects through multiple mechanisms, including the enhancement of GABAergic neurotransmission and the blockade of voltage-gated sodium channels.[1] However, its epigenetic modulatory function as a class I and IIa HDAC inhibitor is the primary driver for exploring its use in novel therapeutic areas.[2] HDACs are enzymes that play a crucial role in gene expression regulation; their dysregulation is implicated in the pathophysiology of cancer, neurodegenerative disorders, and chronic inflammation.
Hydroxamic acid derivatives are a well-established class of potent HDAC inhibitors. The hydroxamate moiety chelates the zinc ion in the active site of HDAC enzymes, leading to their inhibition. While quantitative data specifically for this compound is emerging, related derivatives have shown significantly improved potency over the parent compound, VPA. This guide will synthesize the existing data on VPA and its derivatives to build a strong case for the investigation of VPA-HA in new therapeutic contexts.
Novel Therapeutic Applications
Oncology
The role of HDAC inhibitors in cancer therapy is increasingly recognized. By inducing histone hyperacetylation, these agents can reactivate tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. VPA has demonstrated anti-proliferative effects in various cancer cell lines, including pancreatic, breast, and neuroblastoma.[2][3] VPA has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax and Bak, thereby activating the intrinsic mitochondrial apoptotic pathway.[4]
Quantitative Data on Valproic Acid and Derivatives in Oncology:
| Compound | Target/Cell Line | IC50 Value | Reference |
| Valproic Acid | HDAC1 | 0.4 mM | [2] |
| Valproic Acid | Pancreatic Cancer Cells (KPC3) | 1098 µM | [2] |
| Valproic Acid | Neuroblastoma Cell Lines (IMR-32, SK-N-AS, etc.) | 2.391 - 3.703 µM | [3] |
| Valproic Acid | Glioblastoma Cell Lines (SF-767, U-87 MG, etc.) | 5.385 - 6.809 µM | [3] |
| Valproic Acid | Esophageal Squamous Carcinoma Cells (TE9, TE10, etc.) | 1.02 - 2.15 mM | [5] |
| N-(2-hydroxyphenyl)-2-propylpentanamide (VPA derivative) | HeLa Cells | 0.92 mM | [6] |
| N-(2-hydroxyphenyl)-2-propylpentanamide (VPA derivative) | Breast Cancer Cells (MCF-7, MDA-MB-231) | 192.4 µM, 283.0 µM | [6] |
Neuroprotection
Emerging evidence suggests that VPA possesses neuroprotective properties relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7] Its mechanisms of action in this context include the inhibition of apoptosis, reduction of neuroinflammation, and potentially, the modulation of pathways involved in protein aggregation.[8][9] VPA has been shown to up-regulate the anti-apoptotic protein Bcl-XL through the activation of the NF-κB signaling pathway in neural progenitor cells.[10] Furthermore, VPA administration has been associated with improved cognitive function and reduced infarct volume in animal models of cerebral ischemia.[7]
Quantitative Data on the Neuroprotective Effects of Valproic Acid:
| Experimental Model | Treatment | Outcome | Reference |
| Rat model of focal cerebral ischemia | Valproic Acid (300 mg/kg) | Significant reduction in total infarct volume, improved spatial learning and memory | [7] |
| Rat brachial plexus avulsion model | Valproic Acid (300 mg/kg/day) | Increased expression of Bcl-2 and GAP-43, reduced c-Jun expression | [11] |
| Salicylate-induced tinnitus model (in vitro) | Valproic Acid pretreatment | Attenuated the increase in NMDA receptor subunit NR2B, reduced intracellular ROS, and decreased cleaved caspase-3 | [12] |
Anti-inflammatory Effects
VPA has demonstrated potent anti-inflammatory properties in various preclinical models.[13][14] It can attenuate the production of pro-inflammatory cytokines such as TNF-α and IL-6.[14] This anti-inflammatory action is, in part, mediated by the inhibition of the NF-κB signaling pathway.[10] The ability of VPA to modulate the inflammatory response suggests its potential utility in a range of inflammatory and autoimmune disorders. In a rat model of renal ischemia/reperfusion injury, VPA was shown to attenuate pro-inflammatory responses and promote an anti-inflammatory environment, leading to faster recovery.[15]
Observed Anti-inflammatory Effects of Valproic Acid:
| Experimental Model | Key Findings | Reference |
| Post-operative conjunctiva in mice | Selectively inhibited macrophage subset and production of proinflammatory cytokines (CXCL1, IL-5, IL-6, IL-10). Reduced NF-кB2 p100 protein levels. | [16] |
| Rat model of renal ischemia/reperfusion injury | Attenuated pro-inflammatory responses and augmented anti-inflammatory conditions. | [15] |
| Retina axotomy model | Significantly reduced microglia and astrocyte morphological changes and attenuated pro-inflammatory cytokine expression. | [13] |
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol provides a method to directly measure the enzymatic activity of HDACs and assess the inhibitory potential of compounds like VPA-HA.
Principle: An acetylated histone substrate is coated on a microplate. Active HDACs deacetylate the substrate. A specific antibody recognizes the deacetylated product, and a secondary fluorescently labeled antibody provides a signal proportional to the HDAC activity.
Materials:
-
Epigenase HDAC Activity/Inhibition Assay Kit (or similar)
-
Purified HDAC enzyme or nuclear extract
-
This compound (test compound)
-
Trichostatin A (TSA) or other known HDAC inhibitor (positive control)
-
Fluorescence microplate reader (excitation ~530 nm, emission ~590 nm)
Procedure:
-
Prepare Reagents: Prepare all buffers and reagents as per the kit instructions.
-
Add Substrate: The assay plate is typically pre-coated with the acetylated histone substrate.
-
Enzyme Reaction:
-
Add HDAC assay buffer to each well.
-
Add the test compound (VPA-HA) at various concentrations to the respective wells.
-
Add the positive control inhibitor to its designated wells.
-
Add the purified HDAC enzyme or nuclear extract to all wells except the blank.
-
Incubate the plate according to the kit's recommended time and temperature (e.g., 60-90 minutes at 37°C).
-
-
Detection:
-
Wash the wells with the provided wash buffer.
-
Add the capture antibody that recognizes the deacetylated histone.
-
Incubate as recommended.
-
Wash the wells.
-
Add the fluorescently labeled detection antibody.
-
Incubate as recommended.
-
Wash the wells.
-
Add the fluorescence development solution.
-
-
Measurement: Read the fluorescence on a microplate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of VPA-HA and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of VPA-HA on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer or neuronal cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of VPA-HA. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of VPA-HA and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cell line of interest
-
6-well tissue culture plates
-
This compound (test compound)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with VPA-HA at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for about 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Signaling Pathways and Visualizations
VPA-HA in Apoptosis Signaling
VPA and its derivatives induce apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[4][17]
Caption: VPA-HA induced apoptosis pathway.
VPA-HA in Cell Cycle Regulation
VPA can induce cell cycle arrest, often at the G1/S or G2/M transition, by upregulating the expression of cyclin-dependent kinase (CDK) inhibitors like p21.
Caption: VPA-HA induced cell cycle arrest.
VPA-HA in Anti-inflammatory Signaling
VPA's anti-inflammatory effects are partly mediated by the inhibition of the NF-κB pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Caption: VPA-HA mediated anti-inflammatory signaling.
Conclusion and Future Directions
This compound stands as a highly promising therapeutic candidate with the potential to address significant unmet medical needs in oncology, neurodegeneration, and inflammatory diseases. Its enhanced potency as an HDAC inhibitor, as suggested by the structure-activity relationships of related compounds, warrants rigorous preclinical and clinical investigation. The experimental protocols and pathway analyses provided in this guide offer a foundational framework for researchers and drug developers to systematically evaluate the efficacy and mechanisms of action of VPA-HA. Future studies should focus on obtaining definitive quantitative data for VPA-HA across a panel of HDAC isoforms and in various disease models. Furthermore, a deeper understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its successful clinical translation. The exploration of VPA-HA represents an exciting frontier in leveraging the therapeutic potential of epigenetic modulation.
References
- 1. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of valproic acid on intrinsic, extrinsic, and JAK/STAT pathways in neuroblastoma and glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Valproic Acid on the Class I Histone Deacetylase 1, 2 and 3, Tumor Suppressor Genes p21WAF1/CIP1 and p53, and Intrinsic Mitochondrial Apoptotic Pathway, Pro- (Bax, Bak, and Bim) and anti- (Bcl-2, Bcl-xL, and Mcl-1) Apoptotic Genes Expression, Cell Viability, and Apoptosis Induction in Hepatocellular Carcinoma HepG2 Cell Line [journal.waocp.org]
- 5. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Neuroprotective effects of sodium valproate on hippocampal cell and volume, and cognitive function in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valproic Acid Neuroprotection in the 6-OHDA Model of Parkinson's Disease Is Possibly Related to Its Anti-Inflammatory and HDAC Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium valproate's uncharted role in neuroprotection and neurotoxicity-A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Valproic acid inhibits neural progenitor cell death by activation of NF-κB signaling pathway and up-regulation of Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Valproic acid protects neurons and promotes neuronal regeneration after brachial plexus avulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Valproic Acid Reduces Neuroinflammation to Provide Retinal Ganglion Cell Neuroprotection in the Retina Axotomy Model [frontiersin.org]
- 14. Multi-Targeting Valproic Acid Conjugates as Potent Agents Against Inflammation and Hyperlipidemia [mdpi.com]
- 15. Anti-inflammatory Effects of Valproic Acid in a Rat Model of Renal Ischemia/Reperfusion Injury: Alteration in Cytokine Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Valproic acid exerts specific cellular and molecular anti-inflammatory effects in post-operative conjunctiva - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Valproic Acid Enhanced Apoptosis by Promoting Autophagy Via Akt/mTOR Signaling in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Valproic Acid Hydroxamate: A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA), a long-established pharmaceutical agent, has garnered significant attention for its role in epigenetic modulation, primarily through its activity as a histone deacetylase (HDAC) inhibitor. This has led to the exploration of its derivatives, such as valproic acid hydroxamate (VPA-HA), with the aim of enhancing its therapeutic properties and mitigating side effects. This technical guide provides an in-depth overview of the core principles of VPA-HA's role in epigenetic regulation, drawing upon the extensive research on its parent compound, VPA, and specific findings related to its hydroxamate derivatives. The guide details its mechanism of action, impact on histone acetylation and gene expression, and involvement in key signaling pathways. Quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays.
Core Mechanism of Action: Histone Deacetylase Inhibition
Valproic acid and its derivatives, including the hydroxamate form, function as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, VPA and its analogs promote histone hyperacetylation, which relaxes the chromatin structure and allows for the transcriptional activation of various genes.[1][2][3] VPA is known to be a broad-spectrum HDAC inhibitor, affecting Class I and Class IIa HDACs.[4] The hydroxamic acid moiety in VPA-HA is a common feature in many potent HDAC inhibitors, suggesting a potentially strong interaction with the zinc-containing active site of HDAC enzymes.
The primary mechanism of VPA-mediated epigenetic regulation involves the direct inhibition of HDAC activity.[2] This leads to an increase in the acetylation of histones H3 and H4.[5][6] The hyperacetylation of histones alters chromatin structure, making it more accessible to transcription factors and the transcriptional machinery, thereby influencing gene expression.[1][7]
Quantitative Data on Valproic Acid and its Derivatives
The following tables summarize the available quantitative data for valproic acid and its hydroxamate derivatives. It is important to note that specific HDAC inhibition data for this compound is limited in the public domain, and much of the detailed mechanistic understanding is extrapolated from studies on the parent compound, valproic acid.
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| Valproic Acid | HDAC1 | 0.4 mM | In vitro enzyme assay | [2][8][9] |
| Valproic Acid | HDACs (pan) | 0.5 - 2 mM | Various | [8] |
| Compound | Parameter | Value (mmol/kg) | Animal Model | Reference |
| Valproic Acid (VPA) | ED50 (anticonvulsant activity) | 0.57 | Mouse | [4] |
| Valproic Acid (VPA) | TD50 (neurotoxicity) | 1.83 | Mouse | [4] |
| This compound (VPA-HA) | ED50 (anticonvulsant activity) | 0.16 - 0.59 | Mouse | [4] |
| This compound (VPA-HA) | TD50 (neurotoxicity) | 0.70 - 1.42 | Mouse | [4] |
| 2-Fluoro-VPA-hydroxamic acid | Protective Index (TD50/ED50) | 4.4 | Mouse | [4] |
| Valproic Acid (VPA) | Protective Index (TD50/ED50) | 3.2 | Mouse | [4] |
Signaling Pathways and Gene Expression
VPA's influence on epigenetic regulation extends to various signaling pathways crucial for cellular processes. By altering gene expression, VPA can modulate pathways involved in cell cycle control, differentiation, and apoptosis.[10] For instance, VPA has been shown to activate Wnt-dependent gene expression.[2] It can also activate Notch1 signaling.[8]
The inhibition of HDACs by VPA leads to widespread changes in gene expression, with studies reporting both up- and down-regulation of a significant number of genes.[7] For example, microarray analyses have shown that VPA treatment can alter the expression of genes involved in neuronal excitation and inhibition.[7]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the conversion of valproic acid to its corresponding acid chloride, followed by reaction with hydroxylamine (B1172632).
Materials:
-
Valproic acid
-
Thionyl chloride (SOCl₂)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous diethyl ether
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Valproyl Chloride Synthesis: Valproic acid is refluxed with an excess of thionyl chloride for 2 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield valproyl chloride.
-
Hydroxylamine Solution Preparation: A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride in a minimal amount of water and neutralizing it with a concentrated solution of sodium hydroxide at a low temperature (ice bath).
-
Reaction: The freshly prepared valproyl chloride, dissolved in anhydrous diethyl ether, is added dropwise to the cold hydroxylamine solution with vigorous stirring.
-
Work-up: The reaction mixture is stirred for several hours at room temperature. The ether layer is then separated, washed with water, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization.
Note: This is a generalized protocol and may require optimization for specific derivatives.
HDAC Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of VPA-HA on HDAC enzymes.
Materials:
-
HeLa or other suitable cell nuclear extract (as a source of HDACs) or purified recombinant HDAC enzymes
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
HDAC assay buffer
-
Developer solution
-
96-well microplate (black, for fluorescence readings)
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of VPA-HA in HDAC assay buffer. Prepare the HDAC substrate and developer solution according to the manufacturer's instructions.
-
Enzyme Reaction: In each well of the 96-well plate, add the nuclear extract or purified HDAC enzyme, followed by the different concentrations of VPA-HA or vehicle control.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop Reaction and Develop Signal: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Fluorescence Measurement: Incubate for a further period (e.g., 15 minutes) at room temperature, protected from light. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of VPA-HA compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for Histone Acetylation
This protocol describes the detection of changes in histone acetylation in cells treated with VPA-HA.
Materials:
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer
-
Histone extraction buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of VPA-HA or vehicle for a specified time (e.g., 24 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against acetylated histones and total histone (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of histone acetylation, normalized to the total histone levels.
Conclusion
This compound represents a promising derivative of valproic acid with potential applications in epigenetic therapy. Its core mechanism of action is centered on the inhibition of histone deacetylases, leading to histone hyperacetylation and subsequent modulation of gene expression and cellular signaling pathways. While specific data on the HDAC inhibitory profile of VPA-HA is still emerging, the extensive knowledge of its parent compound, VPA, provides a strong foundation for its continued investigation. The provided data and experimental protocols offer a comprehensive guide for researchers and drug development professionals to further explore the therapeutic potential of this compound in various disease contexts.
References
- 1. Biochemical, molecular and epigenetic mechanisms of valproic acid neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetic regulation of neurogenesis - Wikipedia [en.wikipedia.org]
- 4. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valproate increases dopamine transporter expression through histone acetylation and enhanced promoter binding of Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Targets of Valproic Acid Hydroxamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA), a branched-chain carboxylic acid, is a widely used pharmaceutical agent with a broad spectrum of clinical applications, including the treatment of epilepsy, bipolar disorder, and migraine. Its therapeutic efficacy is attributed to a complex and multifaceted mechanism of action involving the modulation of various cellular targets and signaling pathways. Valproic acid hydroxamate (VPA-H) is a derivative of VPA that incorporates a hydroxamic acid moiety. This structural modification is of significant interest as hydroxamic acids are known to be potent zinc-chelating groups, a key feature for the inhibition of zinc-dependent enzymes like histone deacetylases (HDACs). This guide provides a comprehensive overview of the known and putative cellular targets of VPA and its hydroxamate derivative, with a focus on quantitative data, experimental methodologies for target identification, and the signaling pathways involved. While much of the detailed molecular interaction data has been generated for the parent compound, valproic acid, this document will extrapolate and present the anticipated landscape for this compound, a promising but less extensively characterized molecule.
Core Cellular Target: Histone Deacetylases (HDACs)
The most well-established cellular targets of valproic acid and its derivatives are the histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.
Valproic acid is a direct inhibitor of class I and class IIa HDACs.[1][2][3] The hydroxamic acid group in VPA-H is expected to enhance its HDAC inhibitory activity, as this functional group is a key feature of many potent HDAC inhibitors, such as suberoylanilide hydroxamic acid (SAHA).[4]
Quantitative Data: HDAC Inhibition
The following table summarizes the available quantitative data for the inhibition of HDACs by valproic acid. Specific IC50 values for this compound are not widely reported in the currently available literature, but it is anticipated to be a more potent inhibitor than VPA due to the presence of the hydroxamic acid group.
| Target | Compound | IC50 | Cell Line/System | Reference |
| HDAC1 | Valproic Acid | 0.4 mM | In vitro | [5] |
| Class I HDACs | Valproic Acid | 0.5 - 2 mM | In vitro | [6] |
| HDACs 5 & 6 | Valproic Acid | 2.8 mM & 2.4 mM | F9 cell extracts | [7] |
Other Potential Cellular Targets and Modulated Signaling Pathways
Beyond HDAC inhibition, valproic acid is known to interact with a variety of other cellular targets and signaling pathways, contributing to its diverse pharmacological effects. It is plausible that VPA-H shares many of these targets, potentially with altered potency.
GABAergic System
Valproic acid has been shown to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[8] This is achieved through the inhibition of GABA-degrading enzymes and potential effects on GABA synthesis.[8]
Ion Channels
Valproic acid has been reported to block voltage-gated sodium and calcium channels, which contributes to its anticonvulsant properties by reducing neuronal excitability.
Signaling Pathways
VPA influences several key signaling cascades within the cell:
-
Wnt/β-catenin Pathway: Valproic acid can activate the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.
-
Glycogen Synthase Kinase 3 (GSK3): VPA has been shown to inhibit GSK3, a key regulator of numerous cellular processes.[3]
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: VPA can modulate the ERK pathway, which is involved in cell survival and differentiation.[2][3]
-
Akt/mTOR Pathway: VPA has been shown to influence the Akt/mTOR pathway, which is central to cell growth and proliferation.[2][3]
-
Notch Signaling: Valproic acid can activate Notch1 signaling.
The diagram below illustrates the multifaceted signaling pathways influenced by Valproic Acid.
Proteomic Analyses of Valproic Acid Treatment
Proteomic studies have been conducted to identify proteins that are differentially expressed in response to VPA treatment. These studies provide a broader view of the cellular processes affected by the drug.
A study using iTRAQ labeling and mass spectrometry on an SMA cell line treated with valproate identified significant reductions in collagens I and VI, as well as the collagen-binding glycoprotein (B1211001) osteonectin (SPARC, BM-40).[9] Another proteomic analysis of the rat prefrontal cortex after chronic VPA treatment identified 19 proteins with significantly altered abundance, with three proteins increasing and 16 decreasing.[10] These findings suggest that VPA's effects extend to the extracellular matrix and other cellular components.[9][10]
Experimental Protocols for Target Identification
Identifying the direct cellular targets of a small molecule like this compound is crucial for understanding its mechanism of action and potential off-target effects. Affinity chromatography coupled with mass spectrometry is a powerful and unbiased approach for this purpose.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique involves immobilizing the drug of interest (the "bait") on a solid support and then passing a cell lysate over this support. Proteins that bind to the drug are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.
Detailed Methodology:
-
Immobilization of this compound:
-
This compound, which contains a carboxylic acid group (or a suitable linker can be introduced during synthesis), can be covalently coupled to an amine-reactive solid support, such as NHS-activated agarose (B213101) beads. The hydroxamic acid moiety should be protected during this process if it is reactive under the coupling conditions.
-
-
Preparation of Cell Lysate:
-
Culture relevant cells to a sufficient density.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the VPA-H-coupled beads. A control experiment using beads without the immobilized drug should be run in parallel to identify non-specific binders.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or using a denaturing agent like SDS.
-
-
Protein Identification by Mass Spectrometry:
-
The eluted proteins are typically separated by SDS-PAGE, and the protein bands are excised and subjected to in-gel digestion with trypsin.
-
Alternatively, the entire eluate can be digested in-solution.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS/MS data is then used to search a protein database to identify the proteins that were pulled down by the VPA-H bait.
-
The following diagram illustrates the general workflow for identifying cellular targets of VPA-H using affinity chromatography-mass spectrometry.
Conclusion
This compound holds significant promise as a therapeutic agent, likely acting as a potent histone deacetylase inhibitor. While a comprehensive profile of its cellular targets is still emerging, the extensive research on its parent compound, valproic acid, provides a strong foundation for understanding its potential mechanisms of action. The primary target is unequivocally the HDAC family of enzymes, with downstream effects on gene expression that regulate critical cellular processes such as the cell cycle, apoptosis, and differentiation. Furthermore, VPA-H may share VPA's ability to modulate key signaling pathways, including those involving GABA, GSK3, ERK, and Akt/mTOR.
Future research employing unbiased, proteome-wide target identification methods, such as the affinity chromatography-mass spectrometry approach detailed in this guide, will be instrumental in fully elucidating the complete target landscape of this compound. A thorough understanding of its on- and off-target interactions will be critical for its development as a safe and effective therapeutic for a range of diseases. This knowledge will enable a more rational approach to drug design, combination therapies, and patient selection, ultimately maximizing the therapeutic potential of this promising compound.
References
- 1. Epigenetic regulation of neurogenesis - Wikipedia [en.wikipedia.org]
- 2. Valproic Acid, a Drug with Multiple Molecular Targets Related to Its Potential Neuroprotective Action [file.scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Valproic acid: an anticonvulsant drug with potent antinociceptive and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic acid inhibits the protective effects of stromal cells against chemotherapy in breast cancer: Insights from proteomics and systems biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma protein binding of valproic acid in healthy subjects and in patients with renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
Valproic Acid Hydroxamate: A Technical Guide to Protein Interactions and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of valproic acid hydroxamate (VPA-HA), a derivative of the well-established pharmaceutical agent, valproic acid (VPA). While VPA is a known histone deacetylase (HDAC) inhibitor with a broad range of biological activities, the specific protein interactions and cellular effects of its hydroxamate counterpart are less extensively characterized. This document aims to bridge this knowledge gap by consolidating the available data on VPA-HA and contextualizing it with the more extensive research on VPA and other hydroxamic acid-based HDAC inhibitors, such as suberoylanilide hydroxamic acid (SAHA). The guide details the primary protein targets, including HDACs and tubulin, and explores the compound's influence on key signaling pathways like Akt and ERK. Quantitative data from preclinical studies are presented in tabular format for clear comparison. Furthermore, detailed experimental protocols for relevant assays are provided to facilitate further research in this area. Visual diagrams generated using Graphviz are included to illustrate complex signaling pathways and experimental workflows, offering a clear and concise reference for researchers in pharmacology, drug discovery, and molecular biology.
Introduction
Valproic acid (VPA) is a short-chain fatty acid that has been in clinical use for decades as an anticonvulsant and mood stabilizer.[1][2] More recently, its activity as a histone deacetylase (HDAC) inhibitor has garnered significant attention, opening avenues for its potential use in oncology and other therapeutic areas.[1][3] The hydroxamate functional group is a key structural feature in a major class of potent HDAC inhibitors, such as the FDA-approved drug Vorinostat (SAHA). This has led to the synthesis and investigation of this compound (VPA-HA), a derivative where the carboxylic acid moiety of VPA is replaced with a hydroxamic acid group.
VPA-HA has been shown to exhibit anticonvulsant activity, in some cases superior to the parent compound, while potentially offering a reduced teratogenicity profile.[4] However, a detailed understanding of its molecular interactions with specific protein targets remains an area of active investigation. This guide provides an in-depth examination of the known and inferred interactions of VPA-HA with key proteins and its impact on cellular signaling pathways.
Molecular Structure and Properties
This compound, chemically known as N-hydroxy-2-propylpentanamide, is a derivative of valproic acid.[5]
The introduction of the hydroxamic acid group is significant as this moiety is known to chelate the zinc ion within the active site of histone deacetylases, a mechanism central to the inhibitory action of many HDAC inhibitors.
Interaction with Specific Proteins
While specific quantitative data for the direct interaction of VPA-HA with many proteins is limited, its activity can be inferred from studies on VPA and other hydroxamate-containing HDAC inhibitors.
Histone Deacetylases (HDACs)
VPA is a known inhibitor of Class I and IIa HDACs.[6][7] The hydroxamate group in other molecules like SAHA is crucial for potent HDAC inhibition. Although direct IC50 values for VPA-HA against specific HDAC isoforms are not widely reported in the literature, it is hypothesized to be a direct inhibitor of HDACs. VPA itself inhibits HDAC1 with an IC50 of 400 μM.[8]
Tubulin
VPA has been shown to enhance the acetylation of tubulin, a process regulated by HDAC6.[9] This suggests an indirect effect on tubulin polymerization and stability. A metabolite of VPA, valproic acid glucuronide, and its isomers have been shown to inhibit microtubule assembly, with IC50 values of 1.0 mM and 0.2 mM, respectively.[10] While direct studies on VPA-HA's effect on tubulin are lacking, its potential as an HDAC inhibitor suggests it may also modulate tubulin acetylation.
Plasma Protein Binding
Valproic acid is highly bound to plasma proteins, primarily albumin, in a concentration-dependent manner.[11][12] At therapeutic concentrations, approximately 90% of VPA is protein-bound.[11] The binding kinetics have been characterized, with one study identifying two groups of binding sites with association constants of K1=40.0 x 10⁻³ and K2=0.39 x 10³, and numbers of binding sites n1=1.5 and n2=6.8.[13] Specific protein binding data for VPA-HA is not currently available.
Modulation of Signaling Pathways
VPA is known to modulate several key intracellular signaling pathways, and it is plausible that VPA-HA exerts similar effects.
Akt Signaling Pathway
VPA has been demonstrated to activate the PI3K/Akt signaling pathway.[14] This activation can occur within an hour of treatment and is mediated by phosphatidylinositol 3-OH kinase.[15] In some cellular contexts, however, VPA has been shown to suppress the Akt/mTOR pathway.[1] Studies on VPA in the context of subarachnoid hemorrhage have shown that it can enhance the phosphorylation of Akt.[5]
ERK Signaling Pathway
The extracellular signal-regulated kinase (ERK) pathway is another target of VPA. Studies have shown that VPA can activate the ERK pathway in a therapeutically relevant concentration range.[4][16] This activation is indicated by increased phosphorylation of ERK.[4] Similar to the Akt pathway, VPA has been shown to increase the phosphorylation of ERK1/2 in models of subarachnoid hemorrhage.[5]
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Anticonvulsant Activity and Neurotoxicity of this compound (VPA-HA) and Valproic Acid (VPA) in Mice [4]
| Compound | Anticonvulsant Activity (ED₅₀, mmol/kg) | Neurotoxicity (TD₅₀, mmol/kg) | Protective Index (TD₅₀/ED₅₀) |
| Valproic Acid (VPA) | 0.57 | 1.83 | 3.2 |
| This compound (VPA-HA) | 0.16 - 0.59 | 0.70 - 1.42 | - |
Note: The ranges for VPA-HA represent data for a series of non-fluorinated and fluorinated hydroxamic acid analogs of VPA.
Table 2: In Vitro Inhibitory Activity of Valproic Acid (VPA) against HDAC Isoforms [17]
| HDAC Isoform | IC₅₀ (µM) |
| HDAC1 | 171 |
| HDAC2 | 634 |
| HDAC3 | 1584 |
| HDAC4 | 5500 |
| HDAC5 | 3068 |
| HDAC7 | 756 |
| HDAC8 | 3071 |
| HDAC9 | >10000 |
| HDAC10 | >10000 |
| HDAC11 | >10000 |
Table 3: In Vitro Inhibitory Activity of Suberoylanilide Hydroxamic Acid (SAHA) against HDAC Isoforms [18]
| HDAC Isoform | IC₅₀ (nM) |
| HDAC1 | 61 |
| HDAC2 | 251 |
| HDAC3 | 19 |
| HDAC8 | 827 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its protein interactions.
Synthesis of this compound
A general method for the synthesis of hydroxamic acids from their corresponding carboxylic acids can be adapted for VPA-HA.[4]
Materials:
-
Valproic acid
-
Thionyl chloride or oxalyl chloride
-
Hydroxylamine (B1172632) hydrochloride
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Activation of Carboxylic Acid: Convert valproic acid to its more reactive acid chloride. This is typically achieved by reacting valproic acid with an excess of thionyl chloride or oxalyl chloride in an anhydrous solvent at room temperature or with gentle heating. The reaction progress can be monitored by the cessation of gas evolution.
-
Preparation of Hydroxylamine Solution: In a separate flask, prepare a solution of hydroxylamine hydrochloride in a suitable solvent. Neutralize the hydroxylamine hydrochloride with a base to generate free hydroxylamine.
-
Acylation of Hydroxylamine: Slowly add the valproyl chloride solution to the free hydroxylamine solution at a controlled temperature (often 0 °C) with stirring.
-
Work-up and Purification: After the reaction is complete, the reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a common method to assess the inhibitory activity of a compound against HDAC enzymes.
Materials:
-
Recombinant human HDAC isoforms
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A)
-
Test compound (this compound)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In the wells of a 96-well plate, add the assay buffer, diluted test compound (or vehicle control), and the diluted recombinant HDAC enzyme.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Signal Development: Add the developer solution to each well. The developer stops the HDAC reaction and cleaves the deacetylated substrate, releasing the fluorescent molecule.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Akt and ERK Phosphorylation
This protocol outlines the steps to determine the effect of VPA-HA on the phosphorylation status of Akt and ERK in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound for desired time points. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Signal Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of HDAC inhibition by this compound.
Caption: Modulation of Akt and ERK signaling pathways by Valproic Acid.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound represents a promising derivative of valproic acid with potential therapeutic advantages, including enhanced anticonvulsant activity and reduced teratogenicity. While its primary mechanism of action is presumed to be through the inhibition of histone deacetylases, a comprehensive characterization of its interaction with specific protein targets and its influence on cellular signaling pathways is still needed. This technical guide has synthesized the available information on VPA-HA, VPA, and related compounds to provide a foundational resource for researchers. The provided experimental protocols and pathway diagrams are intended to facilitate further investigation into the precise molecular mechanisms of this compound, which will be crucial for its potential development as a therapeutic agent. Future studies focusing on generating quantitative data for VPA-HA's interaction with HDAC isoforms, tubulin, and key signaling proteins will be invaluable in elucidating its full pharmacological profile.
References
- 1. Valproate protein binding following rapid intravenous administration of high doses of valproic acid in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for Involvement of ERK, PI3K, and RSK in Induction of Bcl-2 by Valproate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VALPROIC ACID (PD003158, NIJJYAXOARWZEE-UHFFFAOYSA-N) [probes-drugs.org]
- 4. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HDACi Valproic Acid (VPA) and Suberoylanilide Hydroxamic Acid (SAHA) Delay but Fail to Protect against Warm Hepatic Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mood Stabilizer Valproate Promotes ERK Pathway-Dependent Cortical Neuronal Growth and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valproic acid enhances tubulin acetylation and apoptotic activity of paclitaxel on anaplastic thyroid cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of tubulin assembly and covalent binding to microtubular protein by valproic acid glucuronide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Valproic acid: in vitro plasma protein binding and interaction with phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma protein binding of valproic acid in healthy subjects and in patients with renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Valproic acid activates the PI3K/Akt/mTOR pathway in muscle and ameliorates pathology in a mouse model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Valproate activates ERK signaling pathway in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. studylib.net [studylib.net]
- 18. researchgate.net [researchgate.net]
Preliminary Toxicity Screening of Valproic Acid Hydroxamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity screening of valproic acid hydroxamate, a derivative of the widely used anticonvulsant and mood stabilizer, valproic acid (VPA). This document summarizes key toxicity data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.
Executive Summary
Valproic acid (VPA) is an established therapeutic agent with a well-documented, albeit complex, mechanism of action. Its derivatives, particularly hydroxamates, are of interest due to their potential as histone deacetylase (HDAC) inhibitors. Preliminary toxicity screening reveals that while valproic acid hydroxamates may offer advantages in terms of reduced teratogenicity compared to the parent compound, they exhibit a distinct toxicity profile, including increased neurotoxicity. This guide serves as a foundational resource for researchers investigating the therapeutic potential and safety of these compounds.
Data Presentation: Quantitative Toxicity Analysis
The following tables summarize the available quantitative data from preliminary toxicity studies of valproic acid (VPA) and its hydroxamate derivatives.
In Vivo Neurotoxicity and Anticonvulsant Activity of VPA Hydroxamate Derivatives
A key study in mice evaluated the neurotoxic and anticonvulsant properties of various fluorinated and non-fluorinated VPA hydroxamates. Neurotoxicity was assessed using the rotarod test, with results presented as the median toxic dose (TD50). Anticonvulsant activity was determined via the pentylenetetrazole (PTZ) seizure threshold test, with efficacy reported as the median effective dose (ED50).[1]
| Compound | Neurotoxicity (TD50) [mmol/kg] | Anticonvulsant Activity (ED50) [mmol/kg] | Protective Index (TD50/ED50) |
| Valproic Acid (VPA) | 1.83 | 0.57 | 3.2 |
| VPA-Hydroxamic Acid | 0.70 - 1.42 | 0.16 - 0.59 | Varies |
| 2-Fluoro-VPA-Hydroxamic Acid | Not explicitly stated, but part of the range | Not explicitly stated, but part of the range | 4.4 |
Note: The study provides ranges for the hydroxamate derivatives. The non-chiral 2-Fluoro-VPA-hydroxamic acid was highlighted as the most promising compound with a protective index of 4.4.[1]
In Vitro Cytotoxicity of Valproic Acid
While specific in vitro cytotoxicity data for valproic acid hydroxamates are limited in the available literature, extensive data exists for the parent compound, VPA. The following table presents the half-maximal inhibitory concentration (IC50) values of VPA in various cancer cell lines, as determined by the MTT assay after 24 hours of exposure. This data provides a baseline for comparison.[2]
| Cell Line | Cell Type | IC50 of Valproic Acid (µM) |
| IMR-32 | Neuroblastoma | 2.697 |
| UKF-NB-2 | Neuroblastoma | 2.560 |
| SK-N-AS | Neuroblastoma | 2.391 |
| UKF-NB-3 | Neuroblastoma | 3.341 |
| UKF-NB-4 | Neuroblastoma | 3.703 |
| SF-763 | Glioblastoma | 6.809 |
| SF-767 | Glioblastoma | 5.385 |
| A-172 | Glioblastoma | 6.269 |
| U-87 MG | Glioblastoma | 5.999 |
| U-251 MG | Glioblastoma | 6.165 |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo toxicity assays are provided below.
In Vitro Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoid.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, percentage of DNA in the tail).
The micronucleus assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Principle: Cells are treated with the test compound and a cytokinesis blocker (e.g., cytochalasin B) to allow nuclear division without cell division, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with various concentrations of the test compound and controls.
-
Addition of Cytochalasin B: Add cytochalasin B to the culture medium to block cytokinesis.
-
Cell Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them.
-
Slide Preparation and Staining: Drop the fixed cells onto microscope slides and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) under a microscope.
In Vivo Assays
The rotarod test is used to assess motor coordination and balance in rodents.
Principle: The animal is placed on a rotating rod. The latency to fall off the rotating rod is measured. A decrease in this latency indicates impaired motor coordination, suggesting neurotoxicity.
Protocol:
-
Acclimation and Training: Acclimate the animals to the testing room and train them on the rotarod at a constant speed for a set period on consecutive days.
-
Compound Administration: Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).
-
Testing: At a predetermined time after dosing, place the animal on the rotarod, which is set to accelerate from a low to a high speed over a specific time.
-
Data Collection: Record the latency to fall for each animal. The trial ends when the animal falls or passively rotates with the rod.
-
Data Analysis: Compare the latency to fall between the treated and control groups to determine the TD50.
This test is used to evaluate the anticonvulsant activity of a compound.
Principle: PTZ is a convulsant that acts as a GABAA receptor antagonist. An effective anticonvulsant will increase the dose of PTZ required to induce seizures.
Protocol:
-
Animal Preparation: House the animals individually and allow them to acclimate.
-
Compound Administration: Administer the test compound or vehicle control.
-
PTZ Administration: After a set time, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in control animals.
-
Observation: Observe the animals for a specific period (e.g., 30 minutes) for the presence or absence of clonic seizures (lasting for at least 5 seconds).
-
Data Analysis: Determine the percentage of animals protected from seizures in each treatment group and calculate the ED50.
Visualization of Key Signaling Pathways
The toxicity and therapeutic effects of valproic acid and its hydroxamate derivatives are linked to their influence on several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
GABAergic Synapse and VPA's Mechanism of Action
Valproic acid enhances the inhibitory effects of the neurotransmitter GABA.
Caption: VPA increases GABA levels by inhibiting its degradation, enhancing inhibitory neurotransmission.
Histone Deacetylase (HDAC) Inhibition Pathway
Valproic acid hydroxamates are potent HDAC inhibitors, which alters gene expression.
Caption: VPA hydroxamates inhibit HDAC, leading to histone hyperacetylation and altered gene expression.
PI3K/Akt/mTOR Signaling Pathway Modulation by VPA
Valproic acid has been shown to activate the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Caption: VPA can activate the PI3K/Akt/mTOR pathway, influencing cell survival and growth.
Conclusion and Future Directions
The preliminary toxicity screening of valproic acid hydroxamates indicates a complex safety profile. While demonstrating reduced teratogenicity, a significant concern with the parent compound, these derivatives show increased neurotoxicity in preclinical models. The potent HDAC inhibitory activity of hydroxamates likely underlies both their therapeutic potential and their toxicological properties.
Future research should focus on:
-
In-depth In Vitro Toxicity: Conducting comprehensive in vitro cytotoxicity and genotoxicity studies on a panel of VPA hydroxamates to establish IC50 values and detailed dose-response curves.
-
Mechanism of Neurotoxicity: Investigating the specific molecular mechanisms responsible for the increased neurotoxicity of these derivatives.
-
Structure-Toxicity Relationships: Elucidating clear structure-activity and structure-toxicity relationships to guide the design of safer and more efficacious second-generation compounds.
-
Expanded In Vivo Studies: Performing more extensive in vivo studies to assess a broader range of toxicological endpoints, including hepatotoxicity and long-term effects.
This technical guide provides a critical foundation for these future investigations, enabling a more informed and targeted approach to the development of valproic acid hydroxamates as potential therapeutic agents.
References
Structural Analysis of Valproic Acid Hydroxamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA), a branched-chain carboxylic acid, is a well-established pharmaceutical agent used in the treatment of epilepsy, bipolar disorder, and migraine headaches. In recent years, its role as a histone deacetylase (HDAC) inhibitor has garnered significant attention, opening avenues for its potential application in oncology and neurodegenerative diseases. Valproic acid hydroxamate (VPA-HA) is a derivative of VPA that incorporates a hydroxamate group, a key pharmacophore known to chelate the zinc ion in the active site of HDAC enzymes. This structural modification is hypothesized to enhance its HDAC inhibitory activity, making VPA-HA a compound of considerable interest for further investigation and drug development.
This technical guide provides an in-depth analysis of the structural features of this compound, including its synthesis, spectroscopic characterization, and the signaling pathways it modulates as an HDAC inhibitor. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Chemical Structure and Properties
This compound, systematically named N-hydroxy-2-propylpentanamide, is a hydroxamic acid derivative of valproic acid.[1] The introduction of the hydroxamate functional group (-CONHOH) in place of the carboxylic acid group of VPA is a critical modification that influences its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO₂ | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| IUPAC Name | N-hydroxy-2-propylpentanamide | [1] |
| CAS Number | 106132-78-9 | [1] |
Synthesis of this compound
The synthesis of this compound from valproic acid is a multi-step process that can be adapted from general procedures for the synthesis of hydroxamic acids. A common approach involves the activation of the carboxylic acid group of valproic acid, followed by reaction with hydroxylamine (B1172632).
Experimental Protocol: Synthesis of this compound
Materials:
-
Valproic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Methanol (B129727) (MeOH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activation of Valproic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve valproic acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude valproyl chloride.
-
-
Formation of the Hydroxamic Acid:
-
In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 eq) in methanol and adding a solution of sodium hydroxide (1.5 eq) in methanol at 0 °C. A precipitate of sodium chloride will form.
-
Filter off the sodium chloride and use the resulting methanolic solution of free hydroxylamine immediately.
-
Dissolve the crude valproyl chloride in anhydrous dichloromethane and cool it in an ice bath.
-
Slowly add the freshly prepared solution of hydroxylamine to the valproyl chloride solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
-
Structural Characterization
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
The proton NMR spectrum of this compound is expected to show characteristic signals for the propyl groups, the methine proton at the alpha-position, and the protons of the hydroxamate group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ (terminal methyls of propyl groups) | ~0.9 | Triplet | ~7 |
| CH₂ (methylene groups of propyl chains) | ~1.2-1.6 | Multiplet | - |
| CH (alpha-methine proton) | ~2.0-2.5 | Multiplet | - |
| NH (of hydroxamate) | Broad singlet | - | - |
| OH (of hydroxamate) | Broad singlet | - | - |
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (terminal methyls of propyl groups) | ~14 |
| CH₂ (methylene groups of propyl chains) | ~20-40 |
| CH (alpha-methine carbon) | ~45-55 |
| C=O (carbonyl of hydroxamate) | ~170-175 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.
Electron Ionization (EI-MS):
Under electron ionization, this compound is expected to fragment in a predictable manner. The molecular ion peak ([M]⁺) would be observed at m/z 159. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 159 | Molecular Ion [C₈H₁₇NO₂]⁺ |
| 116 | Loss of -NHOH |
| 100 | Loss of C₄H₉ |
| 72 | [CH(CH₂CH₂CH₃)]⁺ |
| 43 | [CH₂CH₂CH₃]⁺ |
Mechanism of Action: HDAC Inhibition
Valproic acid and its hydroxamate derivative are known to inhibit histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, VPA and VPA-HA promote histone hyperacetylation, leading to a more relaxed chromatin structure and the activation of gene expression.
The hydroxamate group in VPA-HA is a key feature for potent HDAC inhibition. It is believed to chelate the zinc ion present in the active site of class I, II, and IV HDAC enzymes, thereby blocking their catalytic activity. Valproic acid itself is a less potent HDAC inhibitor and is thought to bind to the catalytic center, blocking substrate access.[2] Studies have shown that VPA preferentially inhibits class I HDACs.[3]
Signaling Pathway of HDAC Inhibition by this compound
The inhibition of HDACs by this compound initiates a cascade of downstream events that can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.
References
Methodological & Application
Application Notes and Protocols for Valproic Acid Hydroxamate in Cell Culture Experiments
A AVISO IMPORTANTE: A literatura científica sobre a aplicação direta do hidroxamato de ácido valpróico em experimentos de cultura celular é extremamente limitada. A grande maioria das pesquisas publicadas se concentra no ácido valpróico (VPA) e seus sais, que são compostos intimamente relacionados e bem caracterizados. O hidroxamato de ácido valpróico foi estudado principalmente em modelos animais por sua atividade anticonvulsivante e teratogenicidade reduzida em comparação com o VPA.[1][2]
As notas de aplicação e os protocolos a seguir são, portanto, baseados nos dados extensos disponíveis para o ácido valpróico (VPA) . O VPA, como o hidroxamato de ácido valpróico, funciona como um inibidor da histona desacetilase (HDAC). Embora os mecanismos fundamentais sejam provavelmente semelhantes, os pesquisadores devem estar cientes de que a potência, a concentração ótima, a citotoxicidade e os efeitos pleiotrópicos do hidroxamato de ácido valpróico podem diferir significativamente do VPA. Os protocolos fornecidos devem ser usados como ponto de partida e exigirão otimização e validação cuidadosas para o uso com o hidroxamato de ácido valpróico.
Notas de Aplicação
1. Visão Geral do Composto e Mecanismo de Ação:
O ácido valpróico (VPA) é um ácido graxo de cadeia ramificada curta que atua como um inibidor de amplo espectro das histonas desacetilases (HDACs), com uma preferência pelas isoformas de Classe I e IIa.[3] As HDACs são uma classe de enzimas que removem os grupos acetil dos resíduos de lisina nas histonas e outras proteínas não histônicas. A inibição das HDACs pelo VPA leva à hiperacetilação das histonas, resultando em uma estrutura de cromatina mais relaxada ("eucromatina"). Essa alteração na estrutura da cromatina facilita o acesso de fatores de transcrição ao DNA, levando a mudanças na expressão gênica.[3][4]
Os principais efeitos celulares da inibição da HDAC pelo VPA incluem:
-
Parada do Ciclo Celular: O VPA induz a parada do ciclo celular, frequentemente na fase G1 ou G2/M, dependendo do tipo de célula.[5][6] Isso é frequentemente mediado pelo aumento da expressão de inibidores de quinase dependente de ciclina (CDK), como p21WAF1/Cip1.[5][7][8]
-
Indução de Apoptose: O VPA pode induzir a apoptose (morte celular programada) em várias linhagens de células cancerígenas através das vias intrínseca e extrínseca.[9][10][11]
-
Diferenciação Celular: Em certos contextos, o VPA pode promover a diferenciação celular.[3]
-
Senescência: O tratamento com VPA também pode induzir um fenótipo semelhante à senescência em algumas células.
2. Aplicações em Cultura de Células:
Devido aos seus efeitos na proliferação, sobrevivência e diferenciação celular, o VPA e, por extensão, o hidroxamato de ácido valpróico, são ferramentas valiosas para a pesquisa em diversas áreas:
-
Pesquisa do Câncer: Investigação dos efeitos antiproliferativos e pró-apoptóticos em linhagens de células cancerígenas. O VPA tem sido estudado em glioblastoma,[8][12][13] câncer de mama,[6][9] mieloma múltiplo,[14] e outras neoplasias.
-
Neurobiologia: Estudo da neuroproteção, diferenciação neuronal e como um modulador da plasticidade sináptica.
-
Biologia das Células-Tronco: Utilizado em alguns protocolos para melhorar a reprogramação de células somáticas em células-tronco pluripotentes induzidas (iPSCs) e para direcionar a diferenciação de células-tronco.[15]
-
Epigenética: Como uma ferramenta para estudar o papel da acetilação de histonas na regulação gênica.
3. Considerações Experimentais:
-
Solubilidade e Preparo do Estoque: O sal de sódio do ácido valpróico é solúvel em água e meio de cultura. O hidroxamato de ácido valpróico pode ter solubilidade diferente. Recomenda-se preparar uma solução estoque concentrada em um solvente apropriado, como DMSO, e depois diluir para a concentração final de trabalho no meio de cultura.
-
Concentração de Trabalho: A concentração eficaz de VPA varia amplamente dependendo da linhagem celular e do ensaio, tipicamente variando de 0,5 mM a 10 mM.[5][9][12][16] Para o hidroxamato de ácido valpróico, será necessária uma curva de dose-resposta para determinar a faixa de trabalho ideal.
-
Tempo de Tratamento: Os efeitos do VPA são dependentes do tempo, com alterações na expressão gênica ocorrendo em horas e efeitos na viabilidade celular e ciclo celular se manifestando ao longo de 24 a 72 horas ou mais.[5][9][10]
-
Citotoxicidade: Em altas concentrações, o VPA pode ser tóxico para as células. É crucial realizar um ensaio de viabilidade celular (por exemplo, MTT ou ensaio de contagem de células) para determinar a citotoxicidade do hidroxamato de ácido valpróico em sua linhagem celular específica.
-
Controles: Sempre inclua um controle de veículo (o solvente usado para dissolver o composto, por exemplo, DMSO) em todos os experimentos na mesma concentração final que as amostras tratadas.
Dados Quantitativos (Baseado em Ácido Valpróico)
As tabelas a seguir resumem as concentrações e os efeitos do ácido valpróico (VPA) em várias linhagens celulares, conforme relatado na literatura. Estes dados servem como um guia para o projeto experimental inicial com hidroxamato de ácido valpróico.
Tabela 1: Efeitos do VPA na Viabilidade Celular e Apoptose
| Linhagem Celular | Tipo de Câncer | Concentração de VPA (mM) | Tempo de Incubação (horas) | Efeito Observado | Referência |
| MCF-7 | Mama | 0.5 - 4.0 | 24 - 72 | Redução da viabilidade celular dependente da dose e do tempo, aumento da apoptose. | [9] |
| MDA-MB-231 | Mama | 0.5 - 3.5 | 48 - 72 | Redução da sobrevivência celular dependente da dose e do tempo. | [6] |
| HeLa | Cervical | 12.5 - 50 | 48 | Aumento da apoptose precoce e tardia. | [10] |
| U251 | Glioblastoma | 2 | 48 | Inibição da proliferação celular, indução de apoptose. | [11] |
| SNB19 | Glioblastoma | 2 | 24 | Inibição da proliferação celular. | [11] |
| OCUM-2MD3 | Gástrico | 0.5 - 5 | 24 - 72 | Inibição significativa da viabilidade celular. | [5] |
Tabela 2: Efeitos do VPA no Ciclo Celular e na Expressão de Proteínas Relacionadas
| Linhagem Celular | Concentração de VPA (mM) | Tempo de Incubação (horas) | Efeito no Ciclo Celular | Alterações na Expressão de Proteínas | Referência |
| MCF-7 | 1.5 - 3.5 | 48 | Parada em G0/G1 | ↓ Ciclina D1, ↑ p21 | [6] |
| MDA-MB-231 | 2.5 - 3.5 | 48 | Parada em G2/M | ↓ Ciclina B1, ↑ p21 | [6] |
| HeLa | 12.5 - 50 | 48 | Aumento na população sub-G1, redução na fase G2/M. | ↑ p21, ↑ p53 | [10] |
| OCUM-2MD3 | 1 | 24 | Não especificado | ↓ Ciclina D1, ↑ p21, ↑ p27 | [5] |
| U87 | Não especificado | Não especificado | Acúmulo em G1 | ↑ p21 | [8] |
Protocolos Experimentais Detalhados (Baseados em Ácido Valpróico)
Protocolo 1: Ensaio de Viabilidade Celular (Ensaio MTT)
Este protocolo determina o efeito do hidroxamato de ácido valpróico na proliferação e viabilidade celular.
Materiais:
-
Linhagem celular de interesse
-
Meio de cultura completo (por exemplo, DMEM + 10% FBS)
-
Hidroxamato de ácido valpróico
-
Solvente apropriado (por exemplo, DMSO)
-
Placas de 96 poços, estéreis, para cultura de tecidos
-
Solução de MTT (3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazólio) (5 mg/mL em PBS)
-
Solução de solubilização (por exemplo, DMSO ou 10% SDS em 0.01 M HCl)
-
Leitor de microplacas
Procedimento:
-
Semeie as células em uma placa de 96 poços a uma densidade de 5.000-10.000 células/poço em 100 µL de meio e incube durante a noite.
-
Prepare diluições em série do hidroxamato de ácido valpróico no meio de cultura. Inclua um controle de veículo (meio com a maior concentração de solvente).
-
Remova o meio dos poços e adicione 100 µL das diluições do composto preparadas.
-
Incube a placa por 24, 48 ou 72 horas.
-
Adicione 10 µL de solução de MTT a cada poço e incube por 2-4 horas a 37°C.
-
Remova o meio contendo MTT e adicione 100 µL de solução de solubilização a cada poço para dissolver os cristais de formazan.
-
Meça a absorbância a 570 nm usando um leitor de microplacas.
-
Calcule a viabilidade celular como uma porcentagem do controle de veículo e plote a curva de dose-resposta para determinar o valor de IC50.
Protocolo 2: Análise do Ciclo Celular por Citometria de Fluxo
Este protocolo avalia o efeito do hidroxamato de ácido valpróico na progressão do ciclo celular.
Materiais:
-
Células tratadas e de controle
-
PBS (solução salina tamponada com fosfato)
-
Etanol 70%, gelado
-
Solução de coloração com iodeto de propídio (PI) (contendo RNase A)
-
Citômetro de fluxo
Procedimento:
-
Semeie as células em placas de 6 poços e trate com as concentrações desejadas de hidroxamato de ácido valpróico por 24-48 horas.
-
Colha as células (incluindo células flutuantes e aderentes) e lave o pellet celular com PBS gelado.
-
Fixe as células adicionando lentamente 1 mL de etanol 70% gelado enquanto agita suavemente. Incube a -20°C por pelo menos 2 horas.
-
Centrifugue as células fixadas e lave o pellet com PBS.
-
Ressuspenda o pellet celular em solução de coloração com PI e incube no escuro por 30 minutos em temperatura ambiente.
-
Analise as amostras em um citômetro de fluxo.
-
Use um software apropriado para desconvoluir o histograma de conteúdo de DNA e quantificar a porcentagem de células nas fases G0/G1, S e G2/M do ciclo celular.
Protocolo 3: Detecção de Apoptose (Coloração com Anexina V/PI)
Este protocolo distingue entre células vivas, apoptóticas precoces, apoptóticas tardias e necróticas.
Materiais:
-
Células tratadas e de controle
-
Kit de detecção de apoptose com Anexina V-FITC/PI
-
Tampão de ligação
-
Citômetro de fluxo
Procedimento:
-
Trate as células com hidroxamato de ácido valpróico conforme desejado.
-
Colha todas as células (aderentes e em suspensão) e lave-as com PBS gelado.
-
Ressuspenda as células em 100 µL de tampão de ligação.
-
Adicione 5 µL de Anexina V-FITC e 5 µL de Iodeto de Propídio (PI) à suspensão celular.
-
Incube no escuro em temperatura ambiente por 15 minutos.
-
Adicione 400 µL de tampão de ligação a cada tubo.
-
Analise imediatamente por citometria de fluxo.
-
Células vivas: Anexina V-negativas, PI-negativas
-
Células apoptóticas precoces: Anexina V-positivas, PI-negativas
-
Células apoptóticas tardias/necróticas: Anexina V-positivas, PI-positivas
-
Protocolo 4: Análise de Western Blot para Proteínas-Alvo
Este protocolo detecta alterações nos níveis de proteínas envolvidas no ciclo celular e na apoptose (por exemplo, p21, Ciclina D1, Caspase-3 clivada).
Materiais:
-
Células tratadas e de controle
-
Tampão de lise (por exemplo, RIPA) com inibidores de protease e fosfatase
-
Ensaio de quantificação de proteínas (por exemplo, BCA)
-
Tampão de amostra Laemmli
-
Equipamento de eletroforese em gel de poliacrilamida-SDS (SDS-PAGE)
-
Equipamento de transferência de Western blot
-
Anticorpos primários (por exemplo, anti-p21, anti-Ciclina D1, anti-Caspase-3 clivada, anti-β-actina)
-
Anticorpos secundários conjugados com HRP
-
Substrato de quimioluminescência (ECL)
-
Sistema de imagem
Procedimento:
-
Após o tratamento, lave as células com PBS gelado e lise-as em tampão de lise.
-
Quantifique a concentração de proteína dos lisados.
-
Prepare amostras com quantidades iguais de proteína (20-40 µg) em tampão de amostra Laemmli e desnature por aquecimento.
-
Separe as proteínas por SDS-PAGE e transfira para uma membrana (por exemplo, PVDF).
-
Bloqueie a membrana e incube com o anticorpo primário durante a noite a 4°C.
-
Lave a membrana e incube com o anticorpo secundário conjugado com HRP.
-
Lave novamente e adicione o substrato ECL.
-
Capture a imagem do blot e realize a análise densitométrica para quantificar os níveis de proteína em relação a um controle de carregamento (por exemplo, β-actina).
Visualizações
Caption: Via de sinalização da inibição da HDAC pelo hidroxamato de ácido valpróico.
References
- 1. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of valproic acid on the cell cycle and apoptosis through acetylation of histone and tubulin in a scirrhous gastric cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valproic acid inhibits cell growth in both MCF-7 and MDA-MB231 cells by triggering different responses in a cell type-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium valproate affects the expression of p16INK4a and p21WAFI/Cip1 cyclin‑dependent kinase inhibitors in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valproic acid induces p21 and topoisomerase-II (alpha/beta) expression and synergistically enhances etoposide cytotoxicity in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role and possible molecular mechanism of valproic acid in the growth of MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Valproic Acid Enhanced Apoptosis by Promoting Autophagy Via Akt/mTOR Signaling in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Sodium valproate affects the expression of p16INK4a and p21WAFI/Cip1 cyclin‑dependent kinase inhibitors in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluating the Differential Effects of Valproic Acid on Wharton’s Jelly Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
Valproic Acid Hydroxamate: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA), a widely used antiepileptic drug, has garnered significant attention for its broader therapeutic potential, primarily attributed to its activity as a histone deacetylase (HDAC) inhibitor. This activity modulates gene expression and impacts various cellular processes, making VPA and its derivatives promising candidates for new therapeutic applications, including cancer and neurological disorders. Valproic acid hydroxamates, derivatives of VPA, have been synthesized to enhance HDAC inhibitory activity and potentially improve the therapeutic index. This document provides detailed application notes and protocols for the in vivo use of valproic acid hydroxamate in animal studies, focusing on dosage, administration, and relevant experimental procedures.
Mechanism of Action: HDAC Inhibition and Beyond
Valproic acid and its hydroxamate derivatives exert their biological effects through multiple mechanisms of action. The primary and most studied mechanism is the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, these compounds lead to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression. This can, in turn, affect cell cycle progression, differentiation, and apoptosis.
Beyond HDAC inhibition, valproic acid is known to influence several signaling pathways:
-
GABAergic Transmission: VPA can increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain by inhibiting its degradation, thereby enhancing inhibitory neurotransmission.[1][2]
-
Ion Channel Modulation: It can block voltage-gated sodium and calcium channels, which contributes to its anticonvulsant effects.
-
Signaling Cascades: VPA has been shown to modulate signaling pathways such as the Wnt/β-catenin and ERK pathways, which are critical in development and disease.[3][4][5][6]
Valproic acid hydroxamates are expected to share these mechanisms, with a potentially greater potency for HDAC inhibition.
Quantitative Data Summary
The following table summarizes the in vivo dosage information for various valproic acid hydroxamates from preclinical animal studies. The data is primarily from anticonvulsant and neurotoxicity screening in mice.
| Compound | Animal Model | Test | Dosage (ED50) | Dosage (TD50) | Administration Route | Reference |
| This compound Derivatives | Han:NMRI Mice | Anticonvulsant Activity (PTZ test) | 0.16 - 0.59 mmol/kg | Subcutaneous | [7][8] | |
| This compound Derivatives | Han:NMRI Mice | Neurotoxicity (Rotorod test) | 0.70 - 1.42 mmol/kg | Subcutaneous | [7][8] | |
| 2-Fluoro-VPA-hydroxamic acid | Han:NMRI Mice | Anticonvulsant Activity (PTZ test) / Neurotoxicity (Rotorod test) | Protective Index (TD50/ED50) = 4.4 | Subcutaneous | [7][8] |
Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. TD50 (Median Toxic Dose) is the dose that produces a toxic effect in 50% of the population. The Protective Index is the ratio of TD50 to ED50 and is a measure of the drug's safety margin.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a solution of this compound for subcutaneous injection in mice.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.9% sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and Tween 80, depending on the compound's solubility)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Based on the desired dose (e.g., ED50 from the table) and the average weight of the animals, calculate the required concentration of the stock solution.
-
Weigh the compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolution:
-
For water-soluble compounds, dissolve the powder directly in sterile saline or PBS.
-
For poorly water-soluble compounds, first dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO). Then, slowly add the saline or PBS containing a surfactant (e.g., Tween 80) while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum (typically <10%) and a vehicle control group should be included in the experiment.
-
-
Ensure complete dissolution: Vortex the solution thoroughly until the compound is completely dissolved.
-
Sterilization (optional but recommended): If the solution is not prepared fresh for each experiment, it can be filter-sterilized using a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the prepared solution according to the compound's stability data, typically at 4°C for short-term storage or -20°C for long-term storage.
Subcutaneous Pentylenetetrazole (PTZ) Seizure Threshold Test in Mice
This protocol is used to evaluate the anticonvulsant activity of a compound.[7][8][9][10][11][12]
Materials:
-
Male CF-1 or other suitable mouse strain (8-10 weeks old)
-
This compound solution (prepared as described above)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for CF-1 mice)
-
Isolation cages
-
Stopwatch
Procedure:
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Compound Administration: Administer the test compound (this compound) or vehicle subcutaneously into a loose fold of skin on the midline of the neck. The time of administration should be based on the predetermined time to peak effect (TPE) of the drug.
-
PTZ Injection: At the TPE of the test compound, inject PTZ subcutaneously.
-
Observation: Immediately after PTZ injection, place each mouse in an individual isolation cage and observe for the presence or absence of seizures for the next 30 minutes.
-
Endpoint: The primary endpoint is the presence of a clonic seizure, characterized by approximately 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw. The absence of such a seizure is considered protection.
-
Data Analysis: The ED50 is calculated as the dose of the compound that protects 50% of the animals from PTZ-induced clonic seizures.
Rotorod Neurotoxicity Test in Mice
This protocol is used to assess the potential neurotoxic effects of a compound by measuring motor coordination.[13][14][15][16][17]
Materials:
-
Male mice of a suitable strain
-
Rotarod apparatus
-
This compound solution
-
Stopwatch
Procedure:
-
Training: Prior to the test day, train the mice on the rotarod for a set period (e.g., three trials per day for two days). The rod is typically set at a constant low speed (e.g., 5 rpm) during training.
-
Compound Administration: On the test day, administer the test compound or vehicle.
-
Testing: At the TPE of the compound, place the mice on the rotarod, which is set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm over 300 seconds).
-
Endpoint: Record the latency to fall from the rotating rod for each mouse. A decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment and potential neurotoxicity.
-
Data Analysis: The TD50 is calculated as the dose of the compound that causes 50% of the animals to fall from the rotarod within a specified time.
Visualizations
Signaling Pathways
Below are diagrams illustrating the key signaling pathways modulated by valproic acid and its hydroxamate derivatives.
Caption: HDAC Inhibition by this compound.
Caption: Enhancement of GABAergic Transmission.
Caption: Modulation of the Wnt/β-catenin Pathway.
Experimental Workflow
Caption: In Vivo Anticonvulsant & Neurotoxicity Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. [Figure, Mechanism of Action of Valproic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Valproic Acid Inhibits Proliferation and Reduces Invasiveness in Glioma Stem Cells Through Wnt/β Catenin Signalling Activation | MDPI [mdpi.com]
- 4. Frontiers | Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 5. Wnt signaling pathway participates in valproic acid-induced neuronal differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valproic acid induces differentiation and inhibition of proliferation in neural progenitor cells via the beta-catenin-Ras-ERK-p21Cip/WAF1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 8. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. jneurosci.org [jneurosci.org]
- 11. Refinement of the rodent pentylenetetrazole proconvulsion assay, which is a good predictor of convulsions in repeat-dose toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Rotarod-Test for Mice [protocols.io]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. biomed-easy.com [biomed-easy.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for the Analytical Detection of Valproic Acid Hydroxamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of valproic acid hydroxamate, a derivative of the widely used drug valproic acid. While specific validated analytical methods for this compound are not extensively documented in publicly available literature, the following protocols are based on established analytical principles for valproic acid and other hydroxamic acids. These methods are intended to serve as a robust starting point for the development and validation of analytical assays for this compound.
Introduction to this compound
Valproic acid (VPA) is a well-established pharmaceutical agent used in the treatment of epilepsy and bipolar disorder. It is also known to be a histone deacetylase (HDAC) inhibitor, a mechanism that contributes to its teratogenic effects but also opens avenues for its use in oncology.[1][2][3] this compound is a derivative of VPA that incorporates a hydroxamic acid moiety. This functional group is a key structural feature in many potent HDAC inhibitors.[2] Therefore, this compound is of significant interest for its potential as a more targeted HDAC inhibitor.
The development of reliable analytical methods is crucial for preclinical and clinical studies involving this compound, enabling accurate pharmacokinetic, pharmacodynamic, and toxicological assessments. This document outlines three distinct analytical approaches for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a colorimetric method.
Analytical Methods and Protocols
High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)
Due to the lack of a strong chromophore in the this compound molecule, direct detection by UV spectrophotometry is challenging. This protocol employs a pre-column derivatization step to introduce a chromophore, enabling sensitive detection.
Protocol: HPLC-UV with Pre-Column Derivatization
-
Sample Preparation (from Plasma):
-
To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., octanoic acid, 100 µg/mL).
-
Precipitate proteins by adding 600 µL of ice-cold acetonitrile (B52724).
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of acetonitrile.
-
Add 50 µL of a derivatizing agent solution (e.g., 10 mg/mL 2,4'-dibromoacetophenone (B128361) in acetonitrile) and 20 µL of a catalyst solution (e.g., 5% triethylamine (B128534) in acetonitrile).[4]
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Inject 20 µL of the derivatized sample into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM KH₂PO₄, pH 4.0) in a 55:45 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance of the derivatized product (to be determined experimentally, typically in the range of 254-280 nm).
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, making it the gold standard for bioanalytical assays. It relies on the unique mass-to-charge ratio (m/z) of the analyte and its fragments.
Protocol: LC-MS/MS Analysis
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., valproic acid-d6, 10 µg/mL).
-
Perform protein precipitation by adding 400 µL of methanol, followed by vortexing and centrifugation as described in the HPLC-UV method.[6]
-
Alternatively, for cleaner samples, use solid-phase extraction (SPE).[7]
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[6][7]
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A typical gradient would be to start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. Negative mode is often preferred for acidic compounds.
-
Precursor Ion (m/z): The molecular weight of this compound is 159.23 g/mol .[5] The precursor ion to monitor would be [M-H]⁻ at m/z 158.2.
-
Product Ions: The fragmentation of the precursor ion should be optimized. Plausible product ions could result from the loss of the hydroxamic acid group or cleavage of the alkyl chains.
-
Selected Reaction Monitoring (SRM) Transitions:
-
This compound: e.g., 158.2 → [product ion 1], 158.2 → [product ion 2]
-
Internal Standard (Valproic acid-d6): e.g., 149.2 → 149.2 (pseudo-MRM) or other appropriate transitions.
-
-
Colorimetric Method
This method is based on the characteristic reaction of hydroxamic acids with ferric ions (Fe³⁺) to form a colored complex, which can be quantified using a spectrophotometer. It is a simpler, though less sensitive, alternative to chromatographic methods.
Protocol: Colorimetric Determination
-
Sample Preparation:
-
Extract this compound from the sample matrix using a suitable organic solvent (e.g., chloroform).[8]
-
Ensure the final solution for analysis is in a compatible solvent like ethanol (B145695) or methanol.
-
-
Color Development:
-
Prepare a series of calibration standards of this compound in the chosen solvent.
-
To 1 mL of each standard and sample solution, add 2 mL of a ferric chloride solution (e.g., 1% FeCl₃ in 0.1 M HCl).
-
Allow the color to develop for 5 minutes.
-
-
Measurement:
-
Measure the absorbance of the resulting reddish-brown or purple solution at the wavelength of maximum absorbance (typically around 500-540 nm) using a spectrophotometer.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Data Presentation
The following table summarizes the expected performance characteristics for the proposed analytical methods. These values are based on typical performance for similar analytes and should be established during method validation.
| Parameter | HPLC-UV (with Derivatization) | LC-MS/MS | Colorimetric Method |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL | 1 - 5 µg/mL |
| Limit of Quantitation (LOQ) | 50 - 150 ng/mL | 0.5 - 5 ng/mL | 5 - 15 µg/mL |
| Linearity Range | 0.1 - 20 µg/mL | 0.005 - 10 µg/mL | 10 - 100 µg/mL |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | 80 - 120% |
Visualizations
Signaling Pathway of this compound as an HDAC Inhibitor
References
- 1. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Valproic Acid - LKT Labs [lktlabs.com]
- 4. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H17NO2 | CID 88129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 106132-78-9 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach | Semantic Scholar [semanticscholar.org]
Application of Valproic Acid and its Hydroxamate Derivatives in Neurological Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Valproic acid (VPA), a branched short-chain fatty acid, and its derivatives, including valproic acid hydroxamates, are extensively studied for their neuroprotective properties in a variety of neurological disorder models. These compounds are primarily recognized for their ability to inhibit histone deacetylases (HDACs), leading to chromatin remodeling and altered gene expression.[1][2] This activity, along with other mechanisms such as the modulation of GABAergic neurotransmission and inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), underpins their therapeutic potential in neurodegenerative diseases.[3][4] While much of the available research focuses on the parent compound, valproic acid, the findings are of significant relevance to its hydroxamate derivatives, which share the HDAC inhibition mechanism.[5]
Valproic acid has demonstrated efficacy in preclinical models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and spinal muscular atrophy. In models of Alzheimer's disease , VPA has been shown to reduce the production of amyloid-β (Aβ) peptides, key components of the characteristic plaques, by inhibiting γ-secretase cleavage of the amyloid precursor protein (APP).[6][7] This effect is mediated through the inhibition of GSK-3β.[4][6] VPA treatment in transgenic mouse models of Alzheimer's has been associated with a significant reduction in neuritic plaque formation and an improvement in memory deficits.[6][8]
In the context of Parkinson's disease , research in rodent models has indicated that VPA can protect dopaminergic neurons from degeneration.[9] Treatment with VPA has been shown to reverse behavioral and neurochemical alterations induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and rotenone (B1679576).[9][10] The neuroprotective effects in these models are linked to its anti-inflammatory properties and its ability to inhibit HDACs.[10]
For Huntington's disease , an autosomal dominant neurodegenerative disorder, VPA has been investigated for its potential to counteract the loss of GABAergic neurons and the effects of excitotoxicity.[11] In a transgenic mouse model of Huntington's, chronic administration of VPA significantly extended the survival of the mice and improved their diminished spontaneous locomotor activity.[11]
In models of spinal muscular atrophy (SMA) , a progressive motor neuron disease, VPA has been shown to increase the levels of the survival motor neuron (SMN) protein.[12][13] This is achieved through the activation of the SMN2 gene promoter and potentially by influencing the splicing of its pre-messenger RNA.[12] VPA-treated SMA model mice have exhibited improved motor function, reduced degeneration of spinal motor neurons, and decreased muscle atrophy.[12]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of valproic acid in various neurological disorder models.
Table 1: Effects of Valproic Acid in Alzheimer's Disease Models
| Parameter | Model | Treatment | Result | Reference |
| Aβ40 Levels | APP23/PS45 primary neuronal cultures | 24h VPA treatment | Decreased to 48.86 ± 1.52% of control | [6] |
| Aβ42 Levels | APP23/PS45 primary neuronal cultures | 24h VPA treatment | Decreased to 58.90 ± 3.43% of control | [6] |
| Total Aβ Level | APP23 transgenic mice brain | 30 mg/kg VPA | Decreased to 18.71 ± 6.24% of control | [6] |
| APP CTFs (C99 & C83) | APP23 transgenic mice brain | 30 mg/kg VPA | Increased by 227.7 ± 36.8% relative to control | [6] |
| pSer9-GSK-3β Levels | N2a cells | VPA treatment (24h) | Increased to 181.18 ± 16.55% of control | [6] |
| Escape Latency (Morris Water Maze) | APP23 mice | 30 mg/kg VPA for 1 month | No significant difference in visible platform test | [6] |
| Neuritic Plaque Formation | APP23 mice | 30 mg/kg VPA | Significantly decreased | [6] |
Table 2: Effects of Valproic Acid in Parkinson's Disease Models
| Parameter | Model | Treatment | Result | Reference |
| Dopamine (B1211576) Content (Striatum) | 6-OHDA-lesioned rats | 50 mg/kg VPA | Partially reversed the decrease caused by 6-OHDA | [10] |
| Apomorphine-Induced Rotations | 6-OHDA-lesioned rats | 25 or 50 mg/kg VPA | Partially reversed the increase caused by 6-OHDA | [10] |
| Tyrosine Hydroxylase-positive neurons | Rotenone-lesioned rats | 4mg/mL VPA in drinking water | Loss of neurons was blocked | [9] |
| Contralateral Forelimb Use (Cylinder Test) | Rotenone-lesioned rats | 4mg/mL VPA in drinking water | Decrease in use was abolished | [9] |
Table 3: Effects of Valproic Acid in Huntington's Disease Models
| Parameter | Model | Treatment | Result | Reference |
| Survival | N171-82Q transgenic mice | 100 mg/kg VPA daily (i.p.) | Significantly prolonged | [11] |
| Spontaneous Locomotor Activity | N171-82Q transgenic mice | 100 mg/kg VPA daily (i.p.) | Significantly ameliorated the diminution | [11] |
Table 4: Effects of Valproic Acid in Spinal Muscular Atrophy Models
| Parameter | Model | Treatment | Result | Reference |
| SMN Protein Levels | Type III-like SMA mice spinal cord | VPA treatment (6 to 12 months) | Elevated | [12] |
| Motor Function | Type III-like SMA mice | VPA treatment (6 to 12 months) | Improved | [12] |
| Motor-Evoked Potentials | Type III-like SMA mice | VPA treatment (6 to 12 months) | Larger | [12] |
| Spinal Motor Neuron Degeneration | Type III-like SMA mice | VPA treatment (6 to 12 months) | Less degeneration | [12] |
| Muscle Atrophy | Type III-like SMA mice | VPA treatment (6 to 12 months) | Less atrophy | [12] |
| Modified Hammersmith Functional Motor Scale (MHFMS) | SMA type II patients (<5 years) | VPA treatment | Increased mean score (p≤0.001) | [13] |
| Maximum Ulnar CMAP Scores | SMA patients | VPA treatment | Significantly increased (p≤0.0001) | [14] |
Experimental Protocols
In Vitro Model: Aβ Production in Primary Neuronal Cultures
This protocol is adapted from a study investigating the effect of VPA on Aβ production in primary neuronal cultures derived from APP23/PS45 transgenic mice.[6]
1. Cell Culture:
- Primary neuronal cultures are established from the brain tissues of newborn APP23/PS45 transgenic mice.
- Cells are cultured for one week prior to treatment.
2. VPA Treatment:
- Valproic acid is dissolved in an appropriate vehicle (e.g., sterile water or culture medium).
- The cultured neurons are treated with varying concentrations of VPA (e.g., 0.5, 1.5, 5, and 10 mM) for 24 hours.
- A vehicle-only control group is included.
3. Analysis of Aβ Levels:
- After 24 hours of treatment, the conditioned media is collected.
- Aβ40 and Aβ42 levels in the conditioned media are quantified using a specific ELISA assay.
- Cell lysates can also be prepared to analyze intracellular Aβ and APP fragments (C99 and C83) by Western blot.
In Vivo Model: Alzheimer's Disease Transgenic Mice
This protocol is based on a study that examined the effects of VPA on neuropathology and behavior in APP23 transgenic mice.[6]
1. Animal Model:
- APP23 transgenic mice, which express human APP751 with the Swedish double mutation, are used.
- Age-matched wild-type littermates serve as controls.
2. VPA Administration:
- Mice are treated with 30 mg/kg of VPA via intraperitoneal (i.p.) injection daily for a specified duration (e.g., 1 month), starting at a specific age (e.g., 7 months).
- A control group receives vehicle solution (e.g., saline) injections.
3. Behavioral Testing (Morris Water Maze):
- Visible Platform Test: To assess motivation and sensorimotor abilities, mice are trained to find a visible platform in a pool of water. Escape latency and path length are recorded.
- Hidden Platform Test: To evaluate spatial learning and memory, the platform is submerged and hidden. Mice undergo multiple training trials over several days. Escape latency and path length to find the hidden platform are measured.
- Probe Trial: After the hidden platform training, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
4. Neuropathological Analysis:
- Following behavioral testing, mice are euthanized, and their brains are collected.
- One hemisphere is fixed for immunohistochemistry to detect Aβ-containing neuritic plaques using antibodies like 4G8 and staining with thioflavin S.
- The other hemisphere is used for biochemical analysis, such as Western blotting to measure levels of APP, its fragments (C99, C83), and Aβ, as well as levels of total and phosphorylated GSK-3β.
In Vivo Model: Parkinson's Disease Rat Model
This protocol is adapted from a study investigating the neuroprotective effects of VPA in a 6-OHDA-induced model of Parkinson's disease in rats.[10]
1. Animal Model:
- Male Wistar rats are used.
2. 6-OHDA Lesioning:
- Rats are anesthetized, and a unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) is made into the striatum to induce a lesion of the dopaminergic neurons.
- A sham-operated control group receives a vehicle injection.
3. VPA Treatment:
- Oral treatment with VPA (e.g., 25 or 50 mg/kg) or vehicle begins 24 hours after the surgery and continues daily for a specified period (e.g., 2 weeks).
4. Behavioral Assessment (Apomorphine-Induced Rotations):
- Apomorphine, a dopamine agonist, is administered to the rats.
- The number of contralateral rotations (away from the lesioned side) is counted over a set period. An increase in contralateral rotations is indicative of a successful lesion.
5. Neurochemical and Histological Analysis:
- After the treatment period, rats are sacrificed.
- The striatum is dissected for the determination of dopamine and its metabolite DOPAC levels using high-performance liquid chromatography (HPLC).
- The mesencephalon is processed for immunohistochemistry to assess the number of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) and markers for microglia and astrocyte reactivity.
Visualizations
Caption: Key signaling pathways affected by Valproic Acid.
Caption: General experimental workflow for VPA studies.
References
- 1. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase‐3β Signaling Pathway in an Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valproic acid inhibits Aβ production, neuritic plaque formation, and behavioral deficits in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond epilepsy: The expanding role of valproic acid in Alzheimer disease therapy – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valproic acid alleviates memory deficits and attenuates amyloid-β deposition in transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection by valproic acid in an intrastriatal rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Valproic Acid Neuroprotection in the 6-OHDA Model of Parkinson's Disease Is Possibly Related to Its Anti-Inflammatory and HDAC Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Valproate ameliorates the survival and the motor performance in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple therapeutic effects of valproic acid in spinal muscular atrophy model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II Open Label Study of Valproic Acid in Spinal Muscular Atrophy | PLOS One [journals.plos.org]
- 14. Phase II open label study of valproic acid in spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Valproic Acid Hydroxamate Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA), a well-established anti-convulsant, has garnered significant attention for its anti-cancer properties, primarily attributed to its activity as a histone deacetylase (HDAC) inhibitor.[1][2][3][4][5][6][7][8] By inhibiting HDACs, VPA alters chromatin structure, leading to the transcriptional regulation of genes involved in cell cycle arrest, apoptosis, and differentiation.[4][7][8] Valproic acid hydroxamate, a derivative of VPA, is also recognized for its biological activities. This document provides a comprehensive guide to the experimental design of xenograft studies for evaluating the anti-tumor efficacy of this compound, with protocols and data largely extrapolated from extensive studies on its parent compound, valproic acid.
Disclaimer: The following protocols and quantitative data are primarily based on preclinical studies of valproic acid (VPA) . While this compound is also an HDAC inhibitor and is expected to share a similar mechanism of action, its pharmacokinetic and pharmacodynamic properties may differ. Therefore, the provided experimental parameters should be considered a starting point and will require optimization for this compound.
Mechanism of Action: Signaling Pathways
Valproic acid and its derivatives exert their anti-neoplastic effects by modulating multiple signaling pathways. As an HDAC inhibitor, it leads to the hyperacetylation of histones, which in turn influences the expression of various tumor suppressor genes and oncogenes.[4][5] Key pathways affected include the PI3K/Akt and Wnt/β-catenin signaling cascades.
PI3K/Akt Signaling Pathway
VPA has been shown to suppress the PI3K/Akt pathway, a critical regulator of cell survival, proliferation, and growth. By inhibiting this pathway, VPA can promote apoptosis and inhibit tumor progression.
Caption: VPA Hydroxamate and PI3K/Akt Pathway.
Wnt/β-catenin Signaling Pathway
VPA can also modulate the Wnt/β-catenin pathway. By inhibiting GSK-3β, a negative regulator of the Wnt pathway, VPA can lead to the stabilization and nuclear translocation of β-catenin, influencing the expression of Wnt target genes involved in cell fate determination.[1]
Caption: VPA Hydroxamate and Wnt/β-catenin Pathway.
Experimental Design and Protocols
A well-designed xenograft study is crucial for evaluating the in vivo efficacy of this compound. The following sections outline key experimental protocols.
Experimental Workflow
The general workflow for a xenograft study involves cell culture, animal model preparation, tumor cell implantation, treatment administration, and data collection and analysis.
Caption: Xenograft Study Experimental Workflow.
I. Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line relevant to the research question (e.g., prostate, cervical, oral squamous cell carcinoma).[2][3][4]
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay and count the cells using a hemocytometer.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection (e.g., 1-5 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice until injection.
II. Animal Model and Tumor Implantation
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice or SCID mice), typically 4-6 weeks old.
-
Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject the prepared cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.
-
Monitor the animals regularly for tumor growth.
-
III. Drug Preparation and Administration
-
Dosage (Note): The optimal dosage of this compound needs to be determined through dose-escalation studies. Based on studies with VPA, a starting dose range could be extrapolated. For instance, VPA has been administered in drinking water at a concentration of 0.4% or via intraperitoneal injection at doses ranging from 200-400 mg/kg.[3][7]
-
Administration Route: The route of administration will depend on the formulation and experimental design. Common routes for xenograft studies include:
-
Oral Gavage: Administration directly into the stomach.
-
Intraperitoneal (IP) Injection: Injection into the peritoneal cavity.
-
Inclusion in Drinking Water: For continuous administration.[3]
-
-
Treatment Schedule: Initiate treatment when tumors reach a palpable size (e.g., 50-100 mm³). The treatment schedule can be daily, every other day, or as determined by pilot studies. A typical duration for such studies is 3-6 weeks.
IV. Efficacy Evaluation
-
Tumor Growth Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
Immunohistochemistry (IHC): Analyze tumor tissues for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and histone acetylation (e.g., acetylated histone H3).[3]
Quantitative Data Summary
The following tables summarize quantitative data from xenograft studies using valproic acid (VPA) . This data can serve as a reference for designing studies with this compound, with the understanding that optimization will be necessary.
Table 1: In Vivo Efficacy of Valproic Acid in Xenograft Models
| Cancer Type | Cell Line | Animal Model | VPA Dose and Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Prostate Cancer | LNCaP, C4-2, DU145 | Nude Mice | 0.4% in drinking water | 35 days | Significant reduction in tumor volume | [3] |
| Cervical Cancer | HeLa | Nude Mice | Chronic administration (details not specified) | Not specified | Statistically significant reduction of tumor growth | [2] |
| Oral Squamous Cell Carcinoma | CAL27 | Nude Mice | Not specified | Not specified | Significant reduction in mean tumor volume | [4] |
Table 2: Dosing Regimens for Valproic Acid in Preclinical and Clinical Studies
| Study Type | Subject | VPA Dose | Administration Route | Key Findings | Reference |
| Preclinical | Rats | 200-600 mg/kg/day | Oral | Dose-dependent toxicity observed | [9] |
| Preclinical | Rats | 200-300 mg/kg | Intravenous | Pro-survival effects in a hemorrhagic shock model | [10] |
| Preclinical | Dogs | Up to 240 mg/kg/day | Oral | Well-tolerated in combination with doxorubicin | [11] |
| Phase I Clinical Trial | Cancer Patients | 30-120 mg/kg/day | 1-hour infusion | Maximum tolerated dose of 60 mg/kg/day | [6] |
Conclusion
The experimental design for evaluating this compound in xenograft models can be robustly informed by the extensive research conducted on its parent compound, valproic acid. The provided protocols and data offer a solid foundation for initiating such studies. However, it is imperative for researchers to conduct preliminary studies to determine the optimal formulation, dosage, and treatment schedule for this compound to ensure the generation of reliable and reproducible results. The key to a successful study will be a careful and systematic approach to adapting these established methods for this specific derivative.
References
- 1. Anti-tumor mechanisms of valproate: a novel role for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valproic acid inhibits the growth of cervical cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Growth Inhibition of Prostate Cancer Xenografts by Valproic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of valproic acid on oral squamous cell carcinoma via SUMOylation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Could valproic acid be an effective anticancer agent? The evidence so far - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valproic acid enhances the efficacy of radiation therapy by protecting normal hippocampal neurons and sensitizing malignant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium Valproate Inhibits the Growth of Human Cholangiocarcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of valproic acid (VPA) developmental toxicity and pharmacokinetics in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Valproic Acid for the Treatment of Hemorrhagic Shock: A Dose Optimization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase II Trial of Valproic Acid in Patients with Advanced, Radioiodine-Resistant Thyroid Cancers of Follicular Cell Origin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Valproic Acid Hydroxamate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA), a well-established pharmaceutical agent, is known for its role as a histone deacetylase (HDAC) inhibitor.[1][2] This activity modulates gene expression by altering chromatin structure, which is central to its therapeutic effects and its investigation in oncology and neurobiology.[1][3][4] Valproic acid hydroxamate (VPA-HA) is a derivative of VPA designed to enhance its HDAC inhibitory activity. The hydroxamic acid moiety is a key pharmacophore known for its ability to chelate the zinc ion within the active site of HDAC enzymes, potentially offering greater potency and selectivity.[5][6]
These application notes provide detailed protocols for the preparation, storage, and stability assessment of VPA-HA solutions for research and development purposes. Due to the limited availability of specific data for VPA-HA, the following protocols are based on established methodologies for the parent compound, valproic acid, and general chemical principles of hydroxamic acids. Users must independently validate these protocols for their specific applications.
I. Solution Preparation
The preparation of a stable and accurate VPA-HA solution is critical for obtaining reliable experimental results. The choice of solvent depends on the intended application (e.g., in vitro cell culture, analytical standard).
A. Recommended Solvents and Stock Solutions
-
Dimethyl Sulfoxide (DMSO): Recommended for preparing high-concentration stock solutions for in vitro studies.
-
Ethanol: A suitable alternative to DMSO for stock solution preparation.
-
Phosphate-Buffered Saline (PBS, pH 7.2-7.4): For preparing working solutions from an organic stock solution. Direct dissolution in aqueous buffers may be limited and is not recommended for primary stock solutions without solubility validation.[8]
Table 1: Recommended Starting Concentrations for VPA-HA Stock Solutions
| Solvent | Concentration Range | Notes |
|---|---|---|
| DMSO | 10 mM - 100 mM | Prepare fresh or store in small aliquots at -20°C or -80°C. Minimize freeze-thaw cycles. |
| Ethanol | 10 mM - 50 mM | Store in tightly sealed vials at -20°C to prevent evaporation. |
Protocol 1: Preparation of a 100 mM VPA-HA Stock Solution in DMSO
Materials:
-
This compound (VPA-HA) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the mass of VPA-HA powder needed. (Molecular Weight of VPA-HA: ~159.2 g/mol ). Mass (mg) = 100 mmol/L * 0.1592 g/mmol * Volume (L) * 1000 mg/g For 1 mL of 100 mM solution, weigh out 15.92 mg of VPA-HA.
-
Weighing: Carefully weigh the calculated amount of VPA-HA powder and transfer it into a sterile vial.
-
Dissolution: Add the desired volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but avoid overheating.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term stability. For immediate use, the solution can be stored at 4°C for a short period (see Section II: Stability).
Protocol 2: Preparation of a 1 mM Working Solution for Cell Culture
Materials:
-
100 mM VPA-HA stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile serological pipettes and conical tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 100 mM VPA-HA stock solution at room temperature.
-
Dilution: In a sterile conical tube, perform a 1:100 serial dilution. For example, to prepare 10 mL of 1 mM working solution, add 100 µL of the 100 mM stock solution to 9.9 mL of pre-warmed cell culture medium.
-
Mixing: Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.5%. The 1:100 dilution described here results in a final DMSO concentration of 1%. Further dilution into a larger volume of media at the time of cell treatment is recommended.
-
Application: Use the freshly prepared working solution immediately for cell treatment. Do not store aqueous working solutions for extended periods.[8]
II. Solution Stability
The stability of VPA-HA is influenced by temperature, pH, and light. Hydroxamic acids, in general, are susceptible to hydrolysis, particularly in alkaline conditions.[5]
A. Storage Recommendations
-
Stock Solutions (in DMSO/Ethanol): Store at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture. Under these conditions, solutions are expected to be stable for several months.
-
Aqueous Working Solutions: These solutions are significantly less stable. It is strongly recommended to prepare them fresh for each experiment.[8] If temporary storage is unavoidable, keep at 4°C and use within 24 hours.
B. Stability Assessment
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to determine the degradation of VPA-HA over time. A forced degradation study is the standard approach to identify potential degradation products and establish the stability profile of the compound.
Protocol 3: Forced Degradation Study for VPA-HA
Objective: To assess the stability of VPA-HA under various stress conditions (hydrolysis, oxidation, heat, and light) as recommended by ICH guidelines.
Materials:
-
VPA-HA solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or DAD detector
-
pH meter
-
Oven, water bath, and photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of VPA-HA. For each condition, mix the stock solution with the stressor. Include a control sample stored under normal conditions (e.g., 4°C, protected from light).
-
Acid Hydrolysis: Mix the VPA-HA solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 2, 6, 24 hours). Neutralize the solution with NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the VPA-HA solution with 0.1 M NaOH. Incubate at room temperature, monitoring at shorter time intervals (e.g., 30 min, 1, 2 hours) due to the expected lability of hydroxamates in basic conditions. Neutralize with HCl before HPLC analysis.
-
Oxidative Degradation: Mix the VPA-HA solution with 3% H₂O₂. Store at room temperature, protected from light, for a set time.
-
Thermal Degradation: Store the VPA-HA solution in an oven at an elevated temperature (e.g., 60°C or 70°C).
-
Photolytic Degradation: Expose the VPA-HA solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Analysis: At each time point, inject the samples into the HPLC system.
-
Data Evaluation:
-
Monitor the peak area of the parent VPA-HA compound.
-
Calculate the percentage of degradation compared to the control sample.
-
Observe the appearance of any new peaks, which indicate degradation products.
-
Aim for 5-20% degradation to demonstrate the stability-indicating nature of the method.
-
Table 2: Summary of Forced Degradation Conditions
| Condition | Stressor | Temperature | Duration |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 0.5 - 4 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Heat | 70°C | 1 - 7 days |
| Photolytic | UV/Visible Light | Ambient | Per ICH Q1B |
Protocol 4: Stability Analysis by HPLC-UV
Objective: To quantify the concentration of VPA-HA in solution to assess its stability over time.
Note: Valproic acid lacks a strong chromophore, making its detection difficult without derivatization (typically detected at ~210 nm).[11] However, the hydroxamic acid moiety should provide sufficient UV absorbance for direct detection at a more selective wavelength. A UV scan of VPA-HA is recommended to determine its λmax, which is likely to be in the 220-280 nm range.
Instrumentation & Conditions (Recommended Starting Point):
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV/DAD detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and a buffer (e.g., 0.1% Acetic Acid in water or a phosphate (B84403) buffer, pH 3-4). A common starting ratio would be 50:50 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan (start with 240 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a calibration curve using standards of known VPA-HA concentrations.
-
Sample Injection: Inject the stability samples (from Protocol 3 or from storage) into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to VPA-HA based on its retention time.
-
Integrate the peak area.
-
Calculate the concentration of VPA-HA in the samples using the calibration curve.
-
Calculate the percentage of VPA-HA remaining relative to the initial concentration (T=0).
-
Table 3: Example Stability Data Presentation (Hypothetical)
| Storage Condition | Time Point | % VPA-HA Remaining (Mean ± SD) | Appearance of Degradants |
|---|---|---|---|
| 4°C, Dark | 0 days | 100% | No |
| 7 days | 98.5 ± 0.8% | No | |
| 30 days | 95.2 ± 1.1% | Minor peak at R.T. X.X min | |
| 25°C, Dark | 7 days | 88.1 ± 1.5% | Yes |
| 25°C, Light | 7 days | 75.4 ± 2.3% | Yes, multiple peaks |
III. Diagrams
A. Experimental Workflow
The following diagram illustrates the overall workflow for preparing and testing a VPA-HA solution.
Caption: Workflow for VPA-HA solution preparation, use, and stability assessment.
B. Signaling Pathway
VPA and its hydroxamate derivatives function primarily by inhibiting Class I and IIa histone deacetylases (HDACs). This inhibition prevents the removal of acetyl groups from lysine (B10760008) residues on histone tails, leading to a state of hyperacetylation.
Caption: VPA-HA inhibits HDAC, leading to histone hyperacetylation and gene expression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetic regulation of neurogenesis - Wikipedia [en.wikipedia.org]
- 4. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. bepls.com [bepls.com]
High-performance liquid chromatography (HPLC) method for valproic acid hydroxamate
An HPLC-UV method for the determination of valproic acid hydroxamate in human plasma is detailed in this application note. This method is adapted from established protocols for valproic acid and is intended for research purposes. As this compound is a derivative of valproic acid, this protocol provides a robust starting point for method development and validation for the quantification of this specific analyte.
Application Notes
Introduction
Valproic acid is a widely used antiepileptic drug. This compound, a derivative, is of interest to researchers for its potential pharmacological activities. A reliable analytical method for its quantification in biological matrices is crucial for pharmacokinetic and drug metabolism studies. High-performance liquid chromatography (HPLC) with ultra-violet (UV) detection is a widely accessible and cost-effective technique for such analyses. A significant challenge in the analysis of valproic acid and its derivatives is the lack of a strong chromophore, which makes direct UV detection difficult. To overcome this, a derivatization step is often employed to introduce a UV-absorbing moiety to the molecule, thereby enhancing detection sensitivity.
This application note describes a reverse-phase HPLC-UV method for the determination of this compound in human plasma. The protocol includes a sample preparation procedure involving protein precipitation followed by a derivatization reaction.
Chromatographic Conditions
The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase. The conditions are optimized to provide good resolution and a reasonable run time.
Method Validation Parameters (Adapted from Valproic Acid Methods)
The following table summarizes typical validation parameters for HPLC methods used for valproic acid analysis, which can be used as a benchmark for the validation of the adapted method for this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 - 6.6 µg/mL |
| Limit of Detection (LOD) | 0.57 - 2.2 µg/mL |
| Recovery | 86.7% - 107% |
| Precision (%CV) | < 15% |
| Accuracy | 85% - 115% |
Experimental Protocols
1. Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., Nonanoic acid)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Phosphate (B84403) Buffer
-
Phenylhydrazine (B124118) hydrochloride (PH HCl) for derivatization
-
Human Plasma (blank)
2. Instrumentation
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Microwave for derivatization (optional, can be replaced by conventional heating)
3. Sample Preparation
-
Plasma Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate the plasma. Store plasma samples at -20°C until analysis.
-
Protein Precipitation: To 250 µL of plasma sample in a microcentrifuge tube, add 250 µL of acetonitrile.
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds to precipitate plasma proteins. Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
4. Derivatization (using Phenylhydrazine hydrochloride)
-
Reagent Preparation: Prepare a solution of phenylhydrazine hydrochloride in a mixture of acetonitrile and deionized water (90:10 v/v).
-
Reaction: Mix the supernatant from the sample preparation step with the derivatizing agent.
-
Heating: Heat the mixture to facilitate the reaction. This can be done using a microwave at 450 W for 50 seconds or by conventional heating.
-
Cooling: After the reaction, cool the samples to room temperature before injection into the HPLC system.
5. HPLC Analysis
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 47.5:52.5, v/v).
-
Flow Rate: 1.2 mL/min.[1]
-
Injection Volume: 20 µL.
-
Detector Wavelength: 277 nm (This may need optimization for the specific this compound derivative).[2]
-
Column Temperature: 40°C.[1]
6. Data Analysis
-
Identify and integrate the peaks corresponding to the internal standard and the derivatized this compound.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Note: Quantitative Analysis of Valproic Acid Hydroxamate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of valproic acid hydroxamate in human plasma. Valproic acid (VPA) is a widely used antiepileptic drug that also functions as a histone deacetylase (HDAC) inhibitor.[1] this compound, a derivative of VPA, is being investigated for its potential as a more potent and specific HDAC inhibitor with a potentially improved therapeutic profile. The described method is adapted from established and validated procedures for valproic acid analysis and is intended to serve as a robust starting point for researchers, scientists, and drug development professionals engaged in the study of this compound. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data, based on the analysis of the parent compound valproic acid, is provided to illustrate expected method performance.
Introduction
Valproic acid is a branched-chain carboxylic acid with a well-established role in the treatment of epilepsy and bipolar disorder. More recently, its activity as an inhibitor of histone deacetylases (HDACs) has garnered significant attention, opening avenues for its use in oncology and other therapeutic areas.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, VPA can induce histone hyperacetylation, resulting in a more open chromatin structure and the transcription of genes that can, for example, suppress tumor growth.
This compound is a derivative designed to enhance the HDAC inhibitory activity of the parent compound. Hydroxamic acids are known to be potent zinc-chelating groups, a key feature for interacting with the zinc-dependent active site of HDAC enzymes.[1] As such, this compound is a promising candidate for further investigation as a targeted therapeutic agent.
Reliable and sensitive bioanalytical methods are essential for the pharmacokinetic and pharmacodynamic characterization of new chemical entities like this compound. This application note provides a detailed, albeit proposed, LC-MS/MS protocol for its quantification in a relevant biological matrix, human plasma.
Experimental Protocols
Note: This protocol is adapted from validated methods for valproic acid and should be fully validated for the analysis of this compound according to regulatory guidelines.
1. Sample Preparation: Protein Precipitation
This protocol is designed for the rapid and efficient extraction of this compound from human plasma.
-
Materials:
-
Human plasma (K2-EDTA)
-
This compound analytical standard
-
Internal Standard (IS) working solution (e.g., Valproic acid-d6, to be optimized)
-
Acetonitrile (B52724) (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
2. Liquid Chromatography
-
Instrumentation: High-performance liquid chromatography (HPLC) system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
Time (min) %A %B 0.0 95 5 0.5 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry
-
Instrumentation: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions (Proposed):
-
This compound:
-
Molecular Formula: C8H17NO2
-
Molecular Weight: 159.23
-
Precursor Ion (Q1) [M-H]-: m/z 158.2
-
Product Ion (Q3): To be determined empirically. Plausible fragments include m/z 141.2 (loss of NH2OH), m/z 115.2 (loss of C3H7), or m/z 99.2 (loss of C4H9).
-
-
Internal Standard (e.g., Valproic acid-d6):
-
Precursor Ion (Q1) [M-H]-: m/z 149.2
-
Product Ion (Q3): m/z 144.2 (loss of CH3) or to be determined empirically.
-
-
Data Presentation
The following tables present representative quantitative data from a validated LC-MS/MS method for the parent compound, valproic acid. These values are intended to provide a benchmark for the expected performance of a validated method for this compound.
Table 1: Method Performance for Valproic Acid
| Parameter | Result |
| Linearity Range | 0.5 - 150 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Inter-day Precision (%CV) | < 10% |
| Inter-day Accuracy (% bias) | ± 10% |
| Mean Recovery | > 90% |
Table 2: Precision and Accuracy Data for Valproic Acid Quality Control Samples
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% bias) |
| Low | 1.5 | 4.5 | 3.2 | 6.8 | 5.1 |
| Medium | 75 | 3.1 | -1.5 | 4.2 | -0.8 |
| High | 120 | 2.8 | 0.9 | 3.9 | 1.2 |
Visualizations
Signaling Pathway: HDAC Inhibition
Caption: Mechanism of HDAC inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for plasma sample analysis.
References
Application Notes and Protocols: Valproic Acid Derivatives and Hydroxamate-Based HDAC Inhibitors in Combination Cancer Therapy
A Note to the Researcher: While the request specified valproic acid hydroxamate (VHA), a thorough review of current scientific literature reveals a notable scarcity of studies investigating this specific compound in combination with other anticancer agents. The available research predominantly focuses on its parent compound, valproic acid (VPA), and other hydroxamate-based histone deacetylase (HDAC) inhibitors. Therefore, these application notes and protocols are structured to provide a comprehensive overview of the principles and methodologies for using VPA and representative hydroxamate HDAC inhibitors (such as Vorinostat) in combination cancer therapy. This information is intended to serve as a valuable resource and a foundational guide for designing experiments with novel compounds like VHA.
Application Notes
Valproic acid, a well-established anti-epileptic drug, and other hydroxamate-containing molecules are potent inhibitors of histone deacetylases (HDACs).[1][2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.
HDAC inhibitors, including VPA and hydroxamates like Vorinostat (SAHA), promote a more open chromatin structure, leading to the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5] The synergistic effect observed when combining these agents with conventional anticancer drugs stems from multiple mechanisms:
-
Enhanced Chemosensitivity: By altering chromatin structure, HDAC inhibitors can increase the accessibility of DNA to DNA-damaging agents like cisplatin (B142131) and doxorubicin (B1662922).
-
Induction of Apoptosis: Combination therapy often leads to a more pronounced induction of programmed cell death compared to single-agent treatment.[6][7][8][9][10]
-
Cell Cycle Arrest: These combinations can effectively halt the proliferation of cancer cells at various checkpoints in the cell cycle.
-
Inhibition of DNA Repair Mechanisms: Some studies suggest that HDAC inhibitors can downregulate proteins involved in DNA repair, making cancer cells more susceptible to chemotherapy.[11]
-
Modulation of Key Signaling Pathways: Combination treatments can impact multiple signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt, MAPK, and JAK-STAT pathways.[12][13]
Common Combination Agents:
-
Cisplatin: A platinum-based chemotherapy drug that causes DNA damage. The combination with VPA has shown synergistic effects in various cancers.[11][14][15][16][17]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II. VPA has been shown to enhance its cytotoxicity.[1][4][6][18][19][20][21]
-
Etoposide (B1684455): A topoisomerase II inhibitor that induces DNA strand breaks. The combination with VPA has demonstrated enhanced anticancer activity.[7][22][23][24]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of an HDAC inhibitor alone and in combination with an anticancer agent on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SK-N-SH neuroblastoma, A2780 ovarian cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
HDAC inhibitor (e.g., Valproic Acid, Vorinostat)
-
Anticancer agent (e.g., Cisplatin, Doxorubicin, Etoposide)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the HDAC inhibitor and the anticancer agent in complete medium.
-
Treat the cells with the individual agents or their combination at various concentrations. Include a vehicle-treated control group.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by the combination treatment.
Materials:
-
Cancer cell line
-
HDAC inhibitor and anticancer agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the compounds as described for the viability assay.
-
After the desired incubation period (e.g., 48 hours), collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the molecular mechanism of apoptosis induction by examining the expression of key apoptotic proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Lyse the treated cells and determine the protein concentration.[25]
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system. Analyze the cleavage of Caspase-3 and PARP, and the expression levels of Bcl-2 and Bax.
In Vivo Animal Tumor Model
Objective: To evaluate the in vivo efficacy of the combination therapy in a preclinical tumor model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft
-
HDAC inhibitor and anticancer agent formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle control, HDAC inhibitor alone, anticancer agent alone, combination therapy).
-
Administer the treatments according to a predefined schedule (e.g., daily oral gavage for the HDAC inhibitor and weekly intraperitoneal injection for the chemotherapeutic agent).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[18][21][26][27]
Data Presentation
Table 1: In Vitro Cytotoxicity of Valproic Acid (VPA) in Combination with Etoposide in Neuroblastoma Cell Lines [22]
| Cell Line | Treatment (72h) | IC50 (mM) | Fold Reduction in IC50 (Combination vs. Etoposide alone) |
| SK-N-SH | Etoposide | ~1.8 x 10⁻⁴ | - |
| Etoposide + 1.5 mM VPA | ~1.8 x 10⁻⁵ | ~10 | |
| SK-N-AS | Etoposide | ~1.8 x 10⁻³ | - |
| Etoposide + 1.5 mM VPA | ~3.6 x 10⁻⁴ | ~5 |
Table 2: In Vivo Tumor Growth Inhibition by VPA and Doxorubicin Combination in a 4T1 Murine Breast Cancer Model [18][19]
| Treatment Group | Average Tumor Weight (end of study) | % Tumor Growth Inhibition (vs. Vehicle) |
| Vehicle | Reference | 0% |
| Doxorubicin (4 mg/kg) | No significant reduction | Not significant |
| VPA (200 mg/kg) | Significant reduction | Data-dependent |
| VPA + Doxorubicin | Significant reduction | > VPA or Doxorubicin alone |
Mandatory Visualizations
References
- 1. The histone deacetylase inhibitor valproic acid sensitizes human and canine osteosarcoma to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I/II Trial of Vorinostat (SAHA) in Combination with Rituximab-CHOP in Patients with Newly Diagnosed Advanced Stage Diffuse Large B-Cell Lymphoma (DLBCL): SWOG S0806 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valproic Acid Induces Endocytosis-Mediated Doxorubicin Internalization and Shows Synergistic Cytotoxic Effects in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valproic acid induces p21 and topoisomerase-II (alpha/beta) expression and synergistically enhances etoposide cytotoxicity in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valproic acid enhances anti-tumor effect of mesenchymal stem cell mediated HSV-TK gene therapy in intracranial glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 14. Frontiers | Valproic Acid Synergizes With Cisplatin and Cetuximab in vitro and in vivo in Head and Neck Cancer by Targeting the Mechanisms of Resistance [frontiersin.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Frontiers | Valproic acid reprograms the metabolic aberration of cisplatin treatment via ALDH modulation in triple-negative breast cancer cells [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Valproic Acid Prodrug Affects Selective Markers, Augments Doxorubicin Anticancer Activity and Attenuates Its Toxicity in a Murine Model of Aggressive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Phase I Pharmacokinetic and Pharmacodynamic Evaluation of Combined Valproic Acid/Doxorubicin Treatment in Dogs with Spontaneous Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ascopubs.org [ascopubs.org]
- 23. Impact of histone deacetylase inhibitor valproic acid on the anticancer effect of etoposide on neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. The class-I HDAC inhibitor MGCD0103 induces apoptosis in Hodgkin lymphoma cell lines and synergizes with proteasome inhibitors by an HDAC6-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. d-nb.info [d-nb.info]
- 27. williamscancerinstitute.com [williamscancerinstitute.com]
Application Notes and Protocols for Measuring HDAC Inhibition by Valproic Acid Hydroxamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for measuring the inhibitory activity of valproic acid hydroxamate (VPA-HA) against histone deacetylases (HDACs). The following methods are described: an in vitro fluorometric HDAC activity assay, Western blot analysis of histone acetylation in cultured cells, and a cellular proliferation (MTT) assay.
Introduction
Valproic acid (VPA), a well-known anticonvulsant and mood stabilizer, has been identified as an inhibitor of histone deacetylases (HDACs). The introduction of a hydroxamate group to VPA can enhance its HDAC inhibitory activity, making this compound and its derivatives promising candidates for cancer therapy and other applications. Hydroxamic acids are known to chelate the zinc ion in the active site of HDAC enzymes, leading to their inhibition.[1][2] This document outlines key techniques to quantify the efficacy of VPA-HA as an HDAC inhibitor.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Valproic Acid and its Derivatives Against HDACs
| Compound | HDAC Isoform | IC50 (µM) | Reference |
| Valproic Acid (VPA) | Total HDACs | 398 | [3] |
| (S)-2-pentyl-4-pentynoic acid | Total HDACs | 48 | [3] |
| (±)-2-hexyl-4-pentynoic acid | Total HDACs | 13 | [3] |
| Valproic Acid (VPA) | HDAC1 | ~400 | [4] |
| Valproic Acid (VPA) | HDAC2 | >1000 | [5] |
| Valproic Acid (VPA) | HDAC5 | 2800 | [5] |
| Valproic Acid (VPA) | HDAC6 | 2400 | [5] |
| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC4 | 16.6 | [2] |
| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC8 | 1.2 | [2] |
| Hydroxamic Acid Analogue 3A | HDAC2 | 0.89 | [6] |
| Hydroxamic Acid Analogue 3B | HDAC1 | 0.44 | [6] |
| Hydroxamic Acid Analogue 3B | HDAC2 | 1.94 | [6] |
Table 2: Cellular Activity of Valproic Acid and its Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Valproic Acid (VPA) | EPG85.257 | MTT (48h) | 5.84 | [7] |
| Valproic Acid (VPA) | EPG85.257RDB | MTT (48h) | 8.7 | [7] |
| Valproic Acid (VPA) | EPG85.257 | MTT (72h) | 4.78 | [7] |
| Valproic Acid (VPA) | EPG85.257RDB | MTT (72h) | 7.02 | [7] |
| Hydroxamic Acid Analogue 3A | SH-SY5Y | MTT (48h) | 8.49 | [6] |
| Hydroxamic Acid Analogue 3B | SH-SY5Y | MTT (48h) | 4.44 | [6] |
| Suberoylanilide Hydroxamic Acid (SAHA) | SH-SY5Y | MTT (48h) | 0.91 | [6] |
Signaling Pathway
HDAC inhibition by this compound leads to the hyperacetylation of histones, resulting in a more open chromatin structure. This facilitates the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.
Experimental Protocols
In Vitro Fluorometric HDAC Activity Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound on HDAC enzymes using a fluorogenic substrate.
Experimental Workflow
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing Trypsin and a stop reagent like Trichostatin A)
-
This compound (VPA-HA)
-
DMSO
-
Black 96-well microplate
-
Microplate reader with fluorescence capabilities
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of VPA-HA in HDAC Assay Buffer. The final DMSO concentration should be less than 1%.
-
-
Reaction Setup:
-
In a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
VPA-HA at various concentrations (or DMSO for the vehicle control)
-
Diluted recombinant HDAC enzyme
-
-
-
Pre-incubation:
-
Gently mix the contents of the plate and incubate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add the fluorogenic HDAC substrate to all wells.
-
-
Incubation:
-
Mix the plate and incubate at 37°C for 30 minutes.
-
-
Stop and Develop:
-
Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
-
Final Incubation:
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Read the fluorescence using a microplate reader with excitation at approximately 355-360 nm and emission at approximately 460 nm.[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of VPA-HA relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot for Histone Acetylation
This protocol details the detection of histone H3 and H4 hyperacetylation in cells treated with this compound as a marker of HDAC inhibition.[9][10][11]
Experimental Workflow
Materials:
-
Cell culture medium and supplements
-
This compound (VPA-HA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Acid extraction buffer (0.2 N HCl)
-
Bradford reagent
-
SDS-PAGE gels (15%) and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MCF-7) in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of VPA-HA for desired time points (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
-
Histone Extraction: [9]
-
Harvest cells by scraping or trypsinization and wash with PBS.
-
Resuspend the cell pellet in 0.2 N HCl and incubate overnight at 4°C for acid extraction.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C. Collect the supernatant containing the histones.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using the Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 10-20 µg) onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone or loading control levels.
-
Cellular Proliferation (MTT) Assay
The MTT assay is a colorimetric method to assess cell viability and proliferation, which can be used to determine the cytotoxic effects of this compound.[12][13]
Experimental Workflow
Materials:
-
Cell culture medium and supplements
-
This compound (VPA-HA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Sterile 96-well plates
-
Microplate reader
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of VPA-HA. Include a vehicle control (DMSO) and a positive control for cytotoxicity if desired.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
-
Formazan (B1609692) Formation:
-
Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of VPA-HA compared to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]
- 3. Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Histone Deacetylase Inhibition with Valproic Acid Downregulates Osteocalcin Gene Expression in Human Dental Pulp Stem Cells and Osteoblasts: Evidence for HDAC2 Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. broadpharm.com [broadpharm.com]
Valproic Acid (VPA) for Gene Expression Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA), a branched-chain fatty acid, is a well-established pharmaceutical agent used in the treatment of epilepsy and bipolar disorder.[1][2][3] Beyond its neurological effects, VPA is a potent inhibitor of class I and IIa histone deacetylases (HDACs).[2][4][5] This inhibitory action prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and subsequent alterations in gene expression.[6] This property has made VPA a valuable tool in epigenetic research and a subject of investigation for therapeutic applications in cancer and other diseases.[7][8]
These application notes provide a comprehensive overview of the use of valproic acid for modulating gene expression in a research setting. Detailed protocols for cell treatment and subsequent analysis are provided, along with key quantitative data and visualizations of the underlying mechanism and experimental workflow.
It is worth noting that a derivative, Valproic Acid Hydroxamate (VPA-HA), exists and has been studied for its anticonvulsant properties with potentially reduced teratogenicity.[9][10] However, its specific application and efficacy in gene expression studies are not as well-documented as that of VPA. The following information pertains to the use of Valproic Acid (VPA).
Mechanism of Action: HDAC Inhibition
Valproic acid exerts its influence on gene expression primarily by inhibiting histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure that represses gene transcription. By inhibiting HDACs, VPA promotes histone hyperacetylation, which relaxes the chromatin and allows for the transcriptional machinery to access gene promoters, thereby activating or upregulating gene expression.[6] In some cases, VPA has also been observed to down-regulate the expression of certain genes.[2][11]
References
- 1. news-medical.net [news-medical.net]
- 2. Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproate - Wikipedia [en.wikipedia.org]
- 4. Valproic acid: an old drug newly discovered as inhibitor of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic acid influences the expression of genes implicated with hyperglycaemia-induced complement and coagulation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic regulation of neurogenesis - Wikipedia [en.wikipedia.org]
- 7. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. amsbio.com [amsbio.com]
- 11. Valproic acid induces up- or down-regulation of gene expression responsible for the neuronal excitation and inhibition in rat cortical neurons through its epigenetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard operating procedure for handling valproic acid hydroxamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and experimental use of Valproic Acid Hydroxamate (VPA-HA), a hydroxamic acid derivative of the well-known anti-convulsant and histone deacetylase (HDAC) inhibitor, valproic acid (VPA).
Chemical and Physical Properties
This compound, also known as N-hydroxy-2-propylpentanamide, is a key compound in preclinical research, particularly in the fields of oncology and neurology. A summary of its essential properties is provided below.
| Property | Value | Reference |
| IUPAC Name | N-hydroxy-2-propylpentanamide | [1] |
| Molecular Formula | C₈H₁₇NO₂ | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| CAS Number | 106132-78-9 | [1] |
| Appearance | White to off-white solid | General knowledge for hydroxamic acids |
| Melting Point | Not widely reported; requires experimental determination | |
| Boiling Point | Not determined |
Safety, Handling, and Disposal
This compound is classified as harmful if swallowed and is suspected of causing genetic defects.[1] Adherence to strict safety protocols is mandatory.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety goggles or a face shield must be worn at all times.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or punctures before use.
-
Body Protection : A laboratory coat must be worn.
-
Respiratory Protection : When handling the solid compound outside of a ventilated enclosure, a NIOSH-approved respirator is necessary to prevent inhalation of dust particles.
2.2. Handling Procedures
-
All handling of solid VPA-HA should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid creating dust when handling the solid form.
-
Ensure adequate ventilation in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
2.3. Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from strong oxidizing agents.
2.4. Spill and Emergency Procedures
-
Minor Spill : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Major Spill : Evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
2.5. Waste Disposal
All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.[2]
-
Collect all VPA-HA waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams.
-
Contact your institution's EHS department for proper disposal procedures in accordance with local, state, and federal regulations.[2]
Experimental Protocols
3.1. Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of hydroxamic acids from carboxylic acids.
Materials:
-
Valproic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (B28343) (anhydrous)
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Formation of Valproyl Chloride :
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve valproic acid (1 equivalent) in anhydrous toluene.
-
Add thionyl chloride (1.2 equivalents) dropwise to the solution at room temperature.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC or until the evolution of gas ceases.
-
Remove the excess toluene and thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude valproyl chloride. Use this directly in the next step.
-
-
Formation of this compound :
-
In a separate flask, suspend hydroxylamine hydrochloride (1.5 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (3 equivalents) to the suspension to generate free hydroxylamine.
-
To this mixture, add a solution of the crude valproyl chloride (1 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification :
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel or by recrystallization.
-
3.2. Preparation of Stock Solutions
The solubility of this compound in common laboratory solvents has not been extensively reported. It is recommended to experimentally determine the solubility for precise applications. Based on the properties of similar hydroxamic acids, the following provides a general guideline.
| Solvent | Predicted Qualitative Solubility | Notes |
| DMSO | Soluble | A common solvent for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol | Soluble | Another option for stock solution preparation. |
| Methanol | Soluble | Can be used for stock solutions. |
| Water | Sparingly Soluble to Insoluble | The hydrophobic alkyl chains will likely limit aqueous solubility. |
| PBS (pH 7.4) | Sparingly Soluble to Insoluble | Similar to water, direct dissolution in aqueous buffers is expected to be low. |
Protocol for Stock Solution Preparation (100 mM in DMSO):
-
Weigh out 15.92 mg of this compound (assuming 100% purity).
-
Add 1 mL of sterile, anhydrous DMSO.
-
Vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3.3. In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for assessing the HDAC inhibitory activity of this compound. Commercially available HDAC assay kits are recommended for ease of use and reliability.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a stop solution like Trichostatin A and a protease to cleave the deacetylated substrate)
-
This compound stock solution (in DMSO)
-
Positive control HDAC inhibitor (e.g., Trichostatin A, SAHA)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Prepare Reagents : Thaw all reagents on ice. Prepare serial dilutions of this compound and the positive control in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup : In a 96-well black microplate, add the following to each well:
-
HDAC Assay Buffer
-
Diluted this compound, positive control, or DMSO (vehicle control)
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubation : Gently mix the contents of the plate and incubate at 37°C for 15 minutes.
-
Initiate Reaction : Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation : Mix and incubate the plate at 37°C for 30-60 minutes.
-
Stop and Develop : Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation : Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement : Read the fluorescence using a microplate reader.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
3.4. Cell Viability/Cytotoxicity Assay (LDH Release Assay)
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, PC-3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear tissue culture plates
-
Commercial LDH cytotoxicity assay kit
-
Microplate reader with absorbance capabilities
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment : The next day, treat the cells with serial dilutions of this compound. Include wells for untreated controls (vehicle only, e.g., DMSO), a positive control for maximum LDH release (lysis buffer provided in the kit), and a background control (medium only).
-
Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
Assay :
-
Following the manufacturer's instructions for the LDH assay kit, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Add the stop solution.
-
-
Absorbance Measurement : Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cytotoxicity for each concentration of this compound using the formula provided in the kit's manual, which typically involves subtracting the background and normalizing to the maximum LDH release control. Determine the IC₅₀ value.
Mechanism of Action and Signaling Pathways
This compound, like its parent compound, is a potent inhibitor of Class I and IIa histone deacetylases (HDACs).[3] HDAC inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression. This epigenetic modification can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
One of the key signaling pathways affected by VPA and its derivatives is the PI3K/Akt/mTOR pathway , which is often hyperactivated in cancer and plays a crucial role in cell survival, proliferation, and growth.[1][4][5][6]
Workflow for Investigating VPA-HA's Effect on the PI3K/Akt/mTOR Pathway:
References
- 1. Valproic acid activates the PI3K/Akt/mTOR pathway in muscle and ameliorates pathology in a mouse model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Item - HDAC inhibition assay. - Public Library of Science - Figshare [plos.figshare.com]
- 4. PI3K/AKT/mTOR Signaling Mediates Valproic Acid-Induced Neuronal Differentiation of Neural Stem Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effect of valproic acid-Possible involvement of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valproic acid induces autophagy by suppressing the Akt/mTOR pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Valproic Acid Hydroxamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of valproic acid hydroxamate synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering step-by-step solutions and preventative measures.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in this compound synthesis can stem from several factors, from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting and optimizing your reaction for a higher yield.
1. Reagent Quality and Handling:
-
Valproic Acid Purity: Ensure the valproic acid used is of high purity and free from residual water or other impurities that can interfere with the reaction.
-
Hydroxylamine (B1172632) Stability: Free hydroxylamine is unstable and can decompose.[1][2] It is often used as a more stable salt, like hydroxylamine hydrochloride, from which the free hydroxylamine is generated in situ using a base.[2] Ensure the hydroxylamine salt is dry and properly stored. Aqueous solutions of hydroxylamine can also be used, but their concentration should be verified.[2]
-
Solvent Anhydrousness: For reactions involving highly reactive intermediates like acyl chlorides or those using coupling reagents, ensure that anhydrous solvents are used. The presence of water can lead to the hydrolysis of key intermediates, reducing the yield.[3]
2. Activation of Valproic Acid:
The first step in many hydroxamic acid syntheses is the activation of the carboxylic acid. Inefficient activation will directly lead to low yields.
-
Acyl Chloride Formation: Conversion of valproic acid to valproyl chloride is a common activation method.[3]
-
Thionyl Chloride (SOCl₂): This is a common reagent for this conversion.[4] Ensure an adequate excess of thionyl chloride is used and that the reaction goes to completion. The progress can be monitored by the cessation of HCl gas evolution. Any remaining thionyl chloride should be removed under vacuum before adding hydroxylamine to prevent side reactions.
-
-
Use of Coupling Reagents: Peptide coupling reagents are widely used for their mild reaction conditions and high efficiency.[2][5] The choice of coupling reagent can significantly impact the yield.
-
Common Coupling Reagents: HATU, HBTU, PyBOP, and EDC/HOBt are frequently used.[2][5][6] HATU is often reported to be more efficient than HBTU or BOP for sterically hindered substrates.[2] EDC in combination with HOBt is a cost-effective option but may result in lower yields for challenging couplings.[7]
-
3. Reaction Conditions:
-
Temperature: The optimal temperature depends on the chosen synthetic route. Reactions with acyl chlorides are often performed at low temperatures (e.g., 0 °C) to control their high reactivity.[4] Coupling reactions are typically run at room temperature.[8] For direct ester to hydroxamic acid conversion, elevated temperatures (e.g., 70°C) might be necessary to drive the reaction to completion.[9]
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of side products and degradation of the desired product.
-
pH Control: When using hydroxylamine hydrochloride, a base (e.g., triethylamine (B128534), diisopropylethylamine, or sodium hydroxide) is required to liberate the free hydroxylamine.[2] The amount of base is crucial; insufficient base will result in low concentrations of the nucleophile, while excessive base can promote side reactions.
4. Purification:
Inefficient purification can lead to loss of the product.
-
Extraction: Ensure the pH of the aqueous phase is optimized during workup to ensure the this compound is in the organic phase and unreacted valproic acid is in the aqueous phase (if a basic wash is used).
-
Chromatography: If column chromatography is used for purification, select an appropriate stationary phase (e.g., silica (B1680970) gel) and a mobile phase that provides good separation of the product from impurities.[1]
Question: I am observing significant side product formation. How can I identify and minimize these impurities?
Answer:
Side product formation is a common challenge in hydroxamic acid synthesis. The most common side reaction is the Lossen rearrangement .[10][11]
1. The Lossen Rearrangement:
This rearrangement converts the hydroxamic acid into an isocyanate, which can then react with nucleophiles present in the reaction mixture (like water or another amine) to form ureas or carbamates, or it can be hydrolyzed to an amine.[10][12]
-
Minimizing the Lossen Rearrangement:
-
Temperature Control: The Lossen rearrangement is often promoted by heat.[13] Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Choice of Activating Agent: Certain activating agents or conditions can favor the Lossen rearrangement. Using milder coupling reagents and avoiding overly harsh conditions can be beneficial.[11]
-
Use of Protected Hydroxylamine: Synthesizing the hydroxamic acid using an O-protected hydroxylamine (e.g., O-(tert-butyldimethylsilyl)hydroxylamine or O-benzylhydroxylamine) can prevent the rearrangement.[2] The protecting group is then removed in a subsequent step.
-
2. Other Potential Side Products:
-
Unreacted Starting Materials: Incomplete reactions will leave valproic acid and hydroxylamine in the crude product.
-
Hydrolysis Products: If water is present, the activated valproic acid (e.g., acyl chloride) can hydrolyze back to valproic acid.
-
Products from Coupling Reagent By-products: Some coupling reagents, like DCC, produce by-products (dicyclohexylurea) that can be difficult to remove.[14]
3. Identification of Side Products:
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are essential for identifying the structures of side products.
-
Chromatographic Methods: TLC, HPLC, and GC-MS can be used to separate and identify the components of the reaction mixture.[15][16]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for the synthesis of this compound?
A1: The "best" coupling reagent depends on factors like the scale of the reaction, cost considerations, and the desired purity. HATU is generally considered highly efficient, especially for sterically hindered substrates, and often provides higher yields in shorter reaction times compared to reagents like HBTU and PyBOP.[2][6] EDC/HOBt is a more economical option but might be less effective, potentially leading to lower yields.[7]
Q2: Can I synthesize this compound directly from a valproate ester?
A2: Yes, this is a viable method. The reaction typically involves treating the methyl or ethyl ester of valproic acid with hydroxylamine in the presence of a base like sodium methoxide (B1231860) or potassium hydroxide.[9][17] This method can be advantageous as it avoids the use of potentially harsh activating agents. However, it may require elevated temperatures and a large excess of hydroxylamine to achieve a good yield.[2]
Q3: How can I purify my crude this compound?
A3: Purification typically involves an initial workup followed by chromatography.
-
Workup: The reaction mixture is usually quenched with water or a mild acid. This is followed by extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758). Washing the organic layer with a dilute base (like sodium bicarbonate solution) can help remove unreacted valproic acid.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying the final product. A gradient of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate) is typically used as the mobile phase.[1] The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure.
Q4: What are the safety precautions I should take when working with hydroxylamine?
A4: Free hydroxylamine is unstable and can be explosive.[2] It is also a mutagen.[2] It is most often handled as its hydrochloride salt.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid heating pure hydroxylamine.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hydroxamic Acid Synthesis
| Coupling Reagent | Relative Reactivity | Typical Yield Range (General) | Key Advantages | Potential Disadvantages |
| HATU | Very High | 80-95%[6] | High efficiency, fast reaction times, good for hindered substrates.[2] | Higher cost. |
| HBTU/TBTU | High | 70-90%[14] | Good efficiency, widely used. | Can cause side reactions like guanidinylation of the amine.[5] |
| PyBOP | High | 70-90%[8] | Efficient, byproducts are generally easy to remove. | Can be less effective for highly hindered couplings. |
| EDC/HOBt | Moderate | 50-80%[7] | Cost-effective, water-soluble byproducts are easily removed.[14] | Can be less efficient and require longer reaction times.[7] |
Note: Yields are representative and can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride
-
Acyl Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve valproic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 - 2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 1-2 hours, or until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Hydroxamate Formation:
-
Dissolve the crude valproyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and a base like triethylamine (3 equivalents) in anhydrous DCM.
-
Slowly add the hydroxylamine solution to the acyl chloride solution at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Protocol 2: Synthesis of this compound using HATU Coupling
-
Reaction Setup:
-
To a round-bottom flask, add valproic acid (1 equivalent), HATU (1.1 equivalents), and hydroxylamine hydrochloride (1.2 equivalents).
-
Dissolve the solids in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
-
Reaction Execution:
-
Cool the mixture to 0 °C.
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
Caption: Competing reaction pathways in this compound synthesis.
References
- 1. Analytical Method Development for Sodium Valproate through Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. US8829242B2 - Amide derivatives of valproic acid and uses thereof - Google Patents [patents.google.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. N-Methylimidazole-catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement [organic-chemistry.org]
- 12. A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. peptide.com [peptide.com]
- 15. mdpi.com [mdpi.com]
- 16. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues with Valproic Acid Hydroxamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with valproic acid hydroxamate and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: This is a common issue as hydroxamic acid derivatives of valproic acid can have limited aqueous solubility.[1] Here is a step-by-step troubleshooting workflow to address this:
Caption: Troubleshooting workflow for dissolving this compound.
Q2: Why does my this compound precipitate when I dilute a DMSO stock solution into my aqueous experimental medium?
A2: This phenomenon, often called "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that medium.[2] The high concentration of the organic solvent (like DMSO) in the stock solution keeps the compound dissolved, but upon dilution into an aqueous buffer, the solvent concentration drops dramatically, and the compound's poor aqueous solubility causes it to precipitate.
To avoid this, try the following:
-
Lower the stock concentration: Prepare a less concentrated stock solution in DMSO.
-
Use a larger dilution factor: This will result in a lower final concentration of the compound in a larger volume of aqueous buffer.
-
Stir vigorously during dilution: Add the stock solution dropwise to the rapidly stirring aqueous buffer to promote rapid mixing and prevent localized high concentrations.
-
Warm the aqueous buffer slightly: The solubility of many compounds, including valproic acid, can increase with temperature.[3] Ensure the temperature is compatible with your experimental setup.
Q3: What are some alternative solvents or formulation strategies if DMSO is not suitable for my cell-based assay?
A3: If your experiment is sensitive to DMSO, several alternative strategies can be employed:
-
pH Adjustment: As hydroxamic acids are acidic, dissolving the compound directly in a basic buffer (e.g., PBS adjusted to a pH above 8.0) can be effective.[4]
-
Co-solvent Systems: Formulations using mixtures of solvents can enhance solubility. A combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to be effective for some sparingly soluble compounds.[2]
-
Complexation Agents: Using cyclodextrins, such as sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD), can encapsulate the more hydrophobic parts of the molecule, increasing its aqueous solubility.[2]
Q4: How does the solubility of this compound compare to valproic acid and its sodium salt?
A4: Valproic acid (VPA) itself is a liquid at room temperature and is only slightly soluble in water.[5] Its sodium salt, sodium valproate, is very soluble in water.[6] Hydroxamic acid derivatives of VPA are synthesized to improve its therapeutic properties but often present with reduced aqueous solubility compared to sodium valproate.[1] The hydroxamic acid functional group itself has limited water solubility, which can be increased in alkaline conditions due to deprotonation.[4]
Data Presentation: Solubility of Valproic Acid and Related Compounds
Table 1: Solubility of Valproic Acid and Sodium Valproate
| Compound | Solvent | Solubility | Reference |
| Valproic Acid | Water | Slightly soluble | [5] |
| Valproic Acid | Organic Solvents (Ethanol, Ether, Chloroform) | Freely soluble | [3][7] |
| Sodium Valproate | Water | Very soluble (up to 100 mM) | [6] |
| Sodium Valproate | DMSO | Soluble (up to 50 mM) | |
| Sodium Valproate | Ethanol | Approx. 30 mg/mL | [8] |
| Sodium Valproate | PBS (pH 7.2) | Approx. 10 mg/mL | [8] |
Table 2: Common Strategies for Solubilizing Hydroxamate Derivatives
| Strategy | Description | Typical Concentration/Use | Reference |
| pH Adjustment | Increasing the pH of the aqueous solution to deprotonate the hydroxamic acid group, increasing its polarity and solubility. | pH > 8.0 | [2][4] |
| Co-solvents | Using a water-miscible organic solvent to first dissolve the compound before diluting into an aqueous medium. | Final DMSO concentration < 0.5% in cell-based assays. | [2] |
| Formulation with Excipients | Using agents like cyclodextrins or polyethylene (B3416737) glycol (PEG) to enhance solubility. | e.g., 20% SBE-β-CD in saline. | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound Using a Co-Solvent
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of 100% fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-40 mg/mL).
-
Dissolution: Vortex the tube vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: For experiments, perform a serial dilution of the DMSO stock into your final aqueous medium (e.g., cell culture media, PBS) to achieve the desired working concentration. It is critical to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[2]
Protocol 2: General Method for HPLC-Based Analysis of Valproic Acid Derivatives
High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of valproic acid and its derivatives.[9] Due to the lack of a strong chromophore in VPA, derivatization may be necessary for UV detection, or alternatively, mass spectrometry (MS) detection can be used.[10][11]
-
Sample Preparation: Plasma or serum samples (e.g., 0.25 mL) are typically deproteinized, often by precipitation with an equal volume of acetonitrile (B52724).[9] The sample is then centrifuged, and the supernatant is collected for analysis.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (e.g., 47.5:52.5, v/v).[9]
-
Flow Rate: 1.2 mL/min.[9]
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm) or MS detection.
-
-
Calibration: Prepare a series of calibration standards with known concentrations of the analyte in the same matrix as the samples (e.g., blank plasma).
-
Analysis: Inject the prepared samples and calibration standards into the HPLC system. The concentration of the analyte in the samples is determined by comparing the peak area to the calibration curve.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Valproic Acid as an HDAC Inhibitor
Valproic acid and its hydroxamate derivatives exert some of their effects by inhibiting histone deacetylases (HDACs).[12][13] This leads to changes in gene expression.
Caption: VPA hydroxamate inhibits HDAC, leading to histone hyperacetylation and altered gene expression.
Experimental Workflow: Preparing a Solubilized Compound for In Vitro Assay
Caption: Workflow for preparing this compound for in vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BE1026024B1 - Method for preparing a solution comprising valproic acid and / or one or more of its salts, said solution and use - Google Patents [patents.google.com]
- 7. バルプロ酸 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 12. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 13. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Technical Support Center: Optimizing Valproic Acid Hydroxamate (VPA-H) for Cell Viability
Welcome to the technical support center for researchers utilizing Valproic Acid Hydroxamate (VPA-H). This resource provides essential guidance on optimizing experimental conditions to achieve reliable and reproducible results in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound (VPA-H)?
This compound (VPA-H) is a derivative of Valproic Acid (VPA) and is classified as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors work by blocking the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone and non-histone proteins.[1] The inhibition of HDACs leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure that allows for the transcription of genes.[1] This can reactivate tumor suppressor genes and other genes involved in critical cellular processes like cell cycle arrest and apoptosis, making VPA-H a compound of interest in cancer research.[1]
Q2: What is a good starting concentration range for VPA-H in my experiments?
Specific IC50 values for this compound (VPA-H) are not widely reported in the literature for a broad range of cancer cell lines. However, data from its parent compound, Valproic Acid (VPA), can provide a useful starting point. The IC50 values for VPA can vary significantly depending on the cell line and the duration of treatment, typically ranging from the low micromolar to the millimolar range. For initial experiments with VPA-H, it is advisable to perform a dose-response study starting from a low micromolar concentration and extending to the low millimolar range (e.g., 1 µM to 10 mM) to determine the optimal concentration for your specific cell model.
Q3: How should I prepare and store my VPA-H stock solution?
For VPA, the sodium salt is soluble in organic solvents like ethanol (B145695) and DMSO.[2][3] It is recommended to prepare a high-concentration stock solution in a suitable solvent such as DMSO. For example, a 10 mM or 100 mM stock can be prepared and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Aqueous solutions of VPA are not recommended for long-term storage.[2]
Q4: I am not observing the expected decrease in cell viability. What are the possible reasons?
Several factors could lead to a lack of effect:
-
Compound Instability: Ensure your VPA-H stock solution is fresh and has been stored correctly to prevent degradation.[1]
-
Suboptimal Concentration: The concentration of VPA-H may be too low for your specific cell line. A dose-response experiment is crucial to identify the effective concentration range.[1]
-
Cell Line Resistance: Your chosen cell line might be resistant to HDAC inhibitors.[1]
-
Incorrect Timepoint: The duration of your experiment may not be sufficient to observe a significant effect. Consider performing a time-course experiment (e.g., 24, 48, 72 hours).[1]
-
Assay Issues: Verify that your cell viability assay reagents and equipment are functioning correctly.[1]
Q5: I am observing higher than expected cytotoxicity, even at low concentrations. What should I do?
If you encounter excessive cell death, consider the following:
-
High Compound Concentration: Your "low" concentration might still be in the toxic range for your particular cell line. It is essential to perform a thorough dose-response curve to find the optimal therapeutic window.[1]
-
Cell Line Sensitivity: The cell line you are using may be highly sensitive to HDAC inhibition or the specific effects of VPA-H.[1]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not causing cytotoxicity. Run a vehicle-only control to test for this.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the parent compound, Valproic Acid (VPA) , in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for VPA-H.
| Cell Line | Cancer Type | IC50 Value (mM) | Treatment Duration (hours) |
| HeLa | Cervical Cancer | 32.06 | 24 |
| HeLa | Cervical Cancer | 21.29 | 48 |
| HeLa | Cervical Cancer | 14.51 | 72 |
| IMR-32 | Neuroblastoma | 0.0027 | 24 |
| UKF-NB-2 | Neuroblastoma | 0.0026 | 24 |
| SK-N-AS | Neuroblastoma | 0.0024 | 24 |
| UKF-NB-3 | Neuroblastoma | 0.0033 | 24 |
| UKF-NB-4 | Neuroblastoma | 0.0037 | 24 |
| SF-763 | Glioblastoma | 0.0068 | 24 |
| SF-767 | Glioblastoma | 0.0054 | 24 |
| A-172 | Glioblastoma | 0.0063 | 24 |
| U-87 MG | Glioblastoma | 0.0060 | 24 |
| U-251 MG | Glioblastoma | 0.0062 | 24 |
| TE9 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15 | Not Specified |
| TE10 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15 | Not Specified |
| TE11 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15 | Not Specified |
| TE14 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15 | Not Specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of VPA-H in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of VPA-H or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of VPA-H for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visual Guides
Caption: Experimental workflow for VPA-H concentration optimization.
Caption: Simplified signaling pathway of VPA-H as an HDAC inhibitor.
References
Troubleshooting inconsistent results in valproic acid hydroxamate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with valproic acid (VPA) hydroxamates. Inconsistent results in experiments with these histone deacetylase (HDAC) inhibitors can arise from various factors, from compound stability to specific cellular responses. This guide aims to directly address common issues to help you achieve more reproducible and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to pinpoint specific experimental issues.
Section 1: Compound Handling and Stability
Q1: I'm observing lower than expected potency or a decline in the activity of my VPA hydroxamate over time. What could be the cause?
A1: Inconsistent potency is often linked to compound solubility and stability. Here are key factors to consider:
-
Solubility: Ensure your VPA hydroxamate is fully dissolved. Poor solubility leads to inaccurate concentrations and can cause the compound to precipitate out of solution, especially in aqueous media.[1]
-
Stock Solution Stability: Improper storage can degrade your compound. It is advisable to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store stock solutions, typically in DMSO, at -20°C or -80°C and protected from light.[1]
-
Aqueous Solution Stability: The stability of hydroxamates in aqueous solutions like cell culture media can be limited. We do not recommend storing aqueous solutions for more than one day. Prepare fresh dilutions from your stock for each experiment.
Troubleshooting Table: Compound Stability
| Parameter | Recommendation | Rationale |
| Solvent | Use fresh, high-quality DMSO for stock solutions. | Moisture-absorbing DMSO can reduce the solubility of your compound.[2] |
| Storage | Aliquot stock solutions and store at -20°C or -80°C, protected from light. | Minimizes degradation from freeze-thaw cycles and light exposure.[1] |
| Working Solutions | Prepare fresh dilutions in media for each experiment. | VPA hydroxamates can be unstable in aqueous solutions over extended periods. |
| Solubility Check | Visually inspect for any precipitation after dilution in media. | Precipitates indicate that the compound is not fully in solution, leading to a lower effective concentration.[1] |
Section 2: Cell-Based Assay Variability
Q2: My results from cell viability or proliferation assays are inconsistent between experiments. What are the common sources of this variability?
A2: Cell-based assays are sensitive to subtle variations in experimental conditions. Consistency is key.
-
Cell Health and Passage Number: Use cells that are healthy, viable, and within a consistent, low passage number range.[3] High passage numbers can lead to genetic and phenotypic changes, altering their response to treatment.[1]
-
Cell Seeding Density: Ensure uniform cell seeding density across all wells and experiments.[3] Variations in cell numbers will alter the effective inhibitor-to-cell ratio.[1]
-
Serum Concentration: The concentration of serum in your cell culture media can significantly impact the effective concentration of your VPA hydroxamate. Valproic acid is known to be highly bound to plasma proteins, primarily albumin.[4] This binding reduces the amount of free, pharmacologically active compound.[4] Maintain a consistent serum concentration across all experiments.
-
Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator.[5]
Troubleshooting Table: Cell-Based Assays
| Parameter | Recommendation | Rationale |
| Cell Passage | Use cells within a defined, low passage number range (e.g., passages 5-15). | High passage numbers can lead to altered cellular responses.[1] |
| Cell Density | Optimize and maintain a consistent seeding density for each cell line. | Ensures a consistent inhibitor-to-cell ratio.[1][3] |
| Serum Lot & Conc. | Use the same lot and concentration of fetal bovine serum (FBS) for an entire set of experiments. | Serum proteins bind to VPA, reducing its effective concentration.[4][6] Variability between serum lots can also introduce inconsistencies. |
| Incubation Time | Keep the treatment duration consistent across all experiments. | The effects of HDAC inhibitors are time-dependent.[7] |
| Plate Layout | Fill outer wells with sterile PBS or media to minimize evaporation from experimental wells. | Reduces "edge effects" that can skew results.[5] |
Section 3: Target Engagement and Downstream Analysis
Q3: I am not seeing a consistent increase in histone acetylation after treating cells with my VPA hydroxamate. How can I troubleshoot this?
A3: Inconsistent target engagement, as measured by histone acetylation, can be due to several factors, from the treatment itself to the detection method.
-
Treatment Conditions: As with cell viability assays, consistent cell density, passage number, and serum concentration are crucial for reproducible target engagement.
-
Histone Extraction: The method of histone extraction can impact the quality of your results. An acid extraction method is commonly used to enrich for histone proteins.[8] It is also important to include an HDAC inhibitor, such as sodium butyrate, in your lysis and wash buffers to preserve the acetylation state during the extraction process.[9]
-
Western Blotting Technique: For Western blot analysis, ensure complete protein transfer and use antibodies specific for the acetylated histone mark of interest. Due to their small size, higher percentage SDS-PAGE gels (e.g., 15%) provide better resolution for histones.[8][9]
Troubleshooting Workflow: Western Blot for Histone Acetylation
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biocompare.com [biocompare.com]
- 4. Valproic acid: in vitro plasma protein binding and interaction with phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. Plasma protein binding kinetics of valproic acid over a broad dosage range: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
How to minimize off-target effects of valproic acid hydroxamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of valproic acid hydroxamate during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.
Issue 1: Higher than Expected Cytotoxicity or Cell Death
| Possible Cause | Suggested Solution |
| Concentration Too High: The concentration of this compound may be in a toxic range for your specific cell line. | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your experiments. Start with a wide range of concentrations and narrow down to identify the therapeutic window. |
| Off-Target Effects: Hydroxamate-containing compounds can have off-target effects on other metalloenzymes or cellular pathways, leading to toxicity. A notable off-target for many hydroxamate-based HDAC inhibitors is metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[1] | - Validate On-Target Engagement: Confirm that the observed phenotype is due to HDAC inhibition by performing a Western blot for acetylated histones (e.g., Ac-H3, Ac-H4).- Use Selective Inhibitors: If available, compare your results with more isoform-selective HDAC inhibitors to dissect the specific HDAC-related effects.- Off-Target Assessment: Consider performing a cellular thermal shift assay (CETSA) or a kinase panel screening to identify potential off-target interactions. |
| Cell Line Sensitivity: Your particular cell line may be highly sensitive to HDAC inhibition or the specific chemical structure of this compound. | Test the compound on a panel of different cell lines to determine if the observed cytotoxicity is cell-line specific. Include a well-characterized, less sensitive cell line as a control. |
| Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing toxicity at the final concentration used in the experiment. | Always include a vehicle control (solvent only) in your experiments at the same final concentration used for the compound treatment to assess solvent-related toxicity. |
Issue 2: Inconsistent or No Observable Effect
| Possible Cause | Suggested Solution |
| Compound Instability: this compound may be unstable under your experimental or storage conditions. | Prepare fresh stock solutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store the compound as recommended by the manufacturer, protected from light and moisture. |
| Sub-optimal Concentration: The concentration used may be too low to elicit a response in your experimental system. | Perform a dose-response experiment to identify the effective concentration range. Ensure the concentration is sufficient to engage the target by measuring histone acetylation levels. |
| Incorrect Timepoint: The desired effect may occur at a different time point than the one you are assessing. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal duration of treatment for observing the desired phenotype. |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to HDAC inhibitors. | - Confirm Target Expression: Verify that the target HDACs are expressed in your cell line using Western blot or qPCR.- Use a Sensitive Control Cell Line: Include a cell line known to be sensitive to HDAC inhibitors as a positive control. |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of valproic acid (VPA) and its hydroxamate derivatives?
Valproic acid has a multi-faceted mechanism of action. Its on-target effects are believed to be mediated through three main pathways:
-
HDAC Inhibition: VPA is a non-selective inhibitor of Class I and IIa histone deacetylases (HDACs).[2] This leads to hyperacetylation of histones, altering chromatin structure and gene expression.
-
GABAergic System Modulation: VPA increases the levels of the inhibitory neurotransmitter GABA in the brain.[3]
-
Ion Channel Blockade: It blocks voltage-gated sodium and calcium channels, which reduces neuronal excitability.[3]
This compound retains the HDAC inhibitory activity, often with increased potency compared to VPA. However, the hydroxamate moiety introduces the potential for different off-target interactions. Hydroxamate-based compounds are known to chelate metal ions and can interact with other metalloenzymes.[4] A significant off-target for many hydroxamate HDAC inhibitors is MBLAC2.[1]
Q2: How can I experimentally distinguish between on-target HDAC inhibition and off-target effects?
-
Rescue Experiments: If a specific downstream effector of an HDAC is known, attempt to rescue the phenotype by overexpressing a non-acetylatable mutant of that effector.
-
Structure-Activity Relationship (SAR) Studies: Use analogs of this compound with modifications to the hydroxamate group that reduce its metal-chelating ability but retain the core structure. If the effect is lost, it suggests the involvement of the hydroxamate's off-target activity.
-
Orthogonal Approaches: Use structurally different HDAC inhibitors that do not contain a hydroxamate group. If the phenotype is recapitulated, it is more likely to be an on-target effect of HDAC inhibition.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of your compound to HDACs and other potential off-target proteins within the cell.
Q3: What are the best practices for designing experiments to minimize off-target effects?
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that gives the desired on-target effect (e.g., increased histone acetylation) through careful dose-response studies.
-
Appropriate Controls: Always include both positive (a known HDAC inhibitor with a well-characterized profile) and negative (vehicle) controls.
-
Time-Course Analysis: Observe effects at multiple time points to distinguish between early, potentially more specific, effects and later, possibly cumulative and off-target, effects.
-
Validate Findings in Multiple Systems: Confirm key findings in at least two different cell lines or, if possible, in an in vivo model to ensure the observed effects are not an artifact of a single experimental system.
Quantitative Data Summary
The following table summarizes comparative data for Valproic Acid (VPA) and its hydroxamate derivative from preclinical studies. This data is crucial for selecting appropriate concentrations and understanding the therapeutic window.
| Compound | Anticonvulsant Activity (ED50, mmol/kg) | Neurotoxicity (TD50, mmol/kg) | Protective Index (TD50/ED50) | Notes |
| Valproic Acid (VPA) | 0.57 | 1.83 | 3.2 | Reference compound.[5] |
| This compound | 0.16 - 0.59 | 0.70 - 1.42 | Varies | Generally more potent anticonvulsant activity but also increased neurotoxicity compared to VPA.[5] |
| 2-Fluoro-VPA-hydroxamic acid | Not specified | Not specified | 4.4 | A fluorinated derivative with an improved protective index compared to VPA.[5] |
ED50 (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population. A lower ED50 indicates higher potency. TD50 (Median Toxic Dose): The dose that produces a toxic effect in 50% of the population. A lower TD50 indicates greater toxicity. Protective Index: The ratio of TD50 to ED50. A higher protective index suggests a wider margin of safety.
Experimental Protocols
1. In Vitro HDAC Activity Assay (Fluorometric)
This protocol provides a general framework for measuring HDAC activity in response to inhibitors.
-
Principle: A fluorogenic HDAC substrate is deacetylated by HDAC enzymes, allowing a developer enzyme to cleave the deacetylated substrate and release a fluorescent product. The fluorescence intensity is directly proportional to HDAC activity.
-
Materials:
-
HDAC Assay Buffer
-
Fluorogenic HDAC Substrate
-
HDAC Developer
-
HeLa Nuclear Extract (or other source of HDACs)
-
This compound (and other inhibitors)
-
Black 96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in HDAC Assay Buffer.
-
In a black 96-well plate, add the HDAC source (e.g., HeLa nuclear extract) to each well.
-
Add the diluted inhibitor solutions to the respective wells. Include a well with a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a well with vehicle as a negative control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the HDAC developer to each well.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.
-
2. Rotarod Neurotoxicity Assay
This in vivo assay assesses motor coordination and is a common method for evaluating neurotoxicity.
-
Principle: The ability of an animal to remain on a rotating rod is a measure of its motor coordination. A decrease in the time spent on the rod after compound administration indicates neurotoxicity.
-
Materials:
-
Rotarod apparatus
-
Mice or rats
-
This compound solution
-
Vehicle solution
-
Stopwatch
-
-
Procedure:
-
Training: Acclimate the animals to the rotarod by placing them on the stationary rod for a short period. Then, train the animals at a low, constant speed (e.g., 5 rpm) for a set duration (e.g., 2 minutes) for 2-3 consecutive days.
-
Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each animal. The rod is typically set to accelerate (e.g., from 4 to 40 rpm over 5 minutes). The time until the animal falls or passively rotates with the rod is recorded.
-
Compound Administration: Administer this compound or vehicle to the animals (e.g., via intraperitoneal injection).
-
Testing: At a predetermined time point after administration (based on the compound's pharmacokinetics), place the animals back on the accelerating rotarod and record the latency to fall.
-
Data Analysis: Compare the latency to fall between the vehicle-treated and compound-treated groups. A significant decrease in latency to fall in the treated group is indicative of neurotoxicity.
-
Visualizations
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors: Isoform Selectivity Improves Survival in a Hemorrhagic Shock Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Valproic acid hydroxamate stability issues and degradation products
Welcome to the Technical Support Center for Valproic Acid Hydroxamate (VPA-HA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of VPA-HA.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound (VPA-HA)?
A1: The primary stability concern for hydroxamic acids, in general, is their susceptibility to hydrolysis, which would convert this compound back to Valproic Acid (VPA). This reaction can be influenced by pH, temperature, and the presence of enzymes. However, it is important to note that some studies have suggested VPA-HA may be more stable in vivo compared to other hydroxamic acids, showing resistance to biotransformation into VPA.[1]
Q2: What are the expected degradation products of VPA-HA?
A2: The principal degradation product from the hydrolysis of VPA-HA is Valproic Acid. Other potential, though less commonly reported, degradation pathways for hydroxamic acids include reduction to the corresponding amide.
Q3: How should I store VPA-HA to ensure its stability?
A3: To maximize stability, VPA-HA should be stored as a dry solid in a cool, dark, and dry place. For solutions, it is recommended to prepare them fresh for each experiment. If storage of a solution is necessary, it should be kept at a low temperature (e.g., -20°C or -80°C) and for the shortest possible duration. The choice of solvent can also impact stability; aprotic organic solvents are generally preferred over aqueous solutions.
Q4: I am observing precipitate in my VPA-HA solution. What could be the cause and how can I resolve it?
A4: Precipitation of VPA-HA can occur due to several factors, including low solubility in the chosen solvent, changes in temperature, or pH shifts in aqueous buffers. Valproic acid itself has limited solubility in water but is more soluble in organic solvents like ethanol, DMSO, and DMF.[2][3] To resolve this, you can try gentle warming, sonication, or preparing a more dilute solution. Ensure the pH of your aqueous buffer is compatible with the solubility of VPA-HA.
Q5: My experimental results with VPA-HA are inconsistent. What are some potential troubleshooting steps?
A5: Inconsistent results can stem from the degradation of VPA-HA. It is crucial to handle the compound with care and prepare solutions fresh. If you suspect degradation, you should verify the purity of your VPA-HA stock. Additionally, be mindful of the experimental conditions, such as temperature and pH, as they can affect the stability of the compound. For quantitative studies, it is advisable to use a stability-indicating analytical method to monitor the integrity of VPA-HA throughout the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity | Degradation of VPA-HA to the less active Valproic Acid. | Prepare fresh solutions of VPA-HA before each experiment. Store stock solutions at low temperatures (-20°C or below) for short periods. Confirm the purity of the compound using a suitable analytical method like HPLC. |
| Precipitation in aqueous buffer | Low solubility or pH-dependent solubility. | Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the buffer. Adjust the pH of the buffer. Perform a solubility test to determine the optimal conditions. |
| Discoloration of the solution | Potential degradation or reaction with components in the medium. | Prepare solutions in high-purity solvents and use clean labware. Investigate potential interactions with other reagents in your experimental setup. |
| Variable analytical results (e.g., HPLC peak area) | Instability of VPA-HA in the analytical mobile phase or autosampler. | Ensure the mobile phase is compatible with VPA-HA stability. Keep the autosampler temperature low to minimize degradation during the analytical run. |
Experimental Protocols
Protocol 1: Stability Assessment of VPA-HA by RP-HPLC
This protocol outlines a general method for assessing the stability of VPA-HA in a given solution.
Objective: To determine the degradation of VPA-HA over time under specific storage conditions.
Materials:
-
This compound (VPA-HA)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Methodology:
-
Preparation of VPA-HA Stock Solution:
-
Accurately weigh a known amount of VPA-HA and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution with the desired buffer or solvent to be tested (e.g., phosphate-buffered saline pH 7.4, cell culture media) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Divide the solution into several aliquots in appropriate vials.
-
-
Storage Conditions:
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and inject it into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where VPA-HA has significant absorbance (e.g., determined by UV scan, likely around 210-220 nm).
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Quantify the peak area of VPA-HA at each time point.
-
Calculate the percentage of VPA-HA remaining relative to the initial time point (t=0).
-
The degradation can be monitored by the decrease in the peak area of VPA-HA and the potential appearance of a new peak corresponding to Valproic Acid.
-
Protocol 2: Forced Degradation Study of VPA-HA
This protocol is designed to identify potential degradation products and pathways under stress conditions.
Objective: To investigate the degradation of VPA-HA under acidic, basic, oxidative, and photolytic stress.
Methodology:
-
Prepare a stock solution of VPA-HA (e.g., 1 mg/mL in acetonitrile).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 1 hour).
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a photostable, transparent container to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples and a control sample (VPA-HA in solvent without stress) by a suitable stability-indicating HPLC method, as described in Protocol 1.
-
Compare the chromatograms to identify degradation products and assess the extent of degradation under each condition.
-
Data Presentation
Table 1: Hypothetical Stability of VPA-HA in Aqueous Solution (pH 7.4) at Different Temperatures
| Time (hours) | % VPA-HA Remaining at 4°C | % VPA-HA Remaining at 25°C (Room Temp) | % VPA-HA Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 97.2 | 92.5 |
| 4 | 99.1 | 94.8 | 85.3 |
| 8 | 98.2 | 89.9 | 72.1 |
| 24 | 95.0 | 70.5 | 45.8 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Refining Valproic Acid Hydroxamate Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with valproic acid hydroxamate (VPA-HA) in animal models.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from valproic acid (VPA)?
This compound (VPA-HA) is a derivative of valproic acid (VPA), a drug commonly used in the treatment of epilepsy and bipolar disorder. The key structural difference is the replacement of the carboxylic acid group in VPA with a hydroxamic acid group. This modification is often made to alter the pharmacological properties of the parent compound. For instance, some hydroxamic acid derivatives of VPA have shown an improved protective index (a ratio of neurotoxic dose to effective anticonvulsant dose) and reduced teratogenic potential in mice compared to VPA.[1]
2. What are the primary mechanisms of action for valproic acid and its hydroxamate derivatives?
Valproic acid and its derivatives, including hydroxamates, are known to have multiple mechanisms of action. A primary target is the inhibition of histone deacetylases (HDACs), particularly Class I and II HDACs.[2][3][4] By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, which alters gene expression and can induce cell differentiation, growth arrest, and apoptosis in cancer cells.[2][5]
Additionally, VPA and its analogs are known to affect the GABAergic system by increasing levels of the inhibitory neurotransmitter GABA in the brain.[6][7][8] This can occur through the inhibition of enzymes that break down GABA, such as GABA transaminase.[7][8] Other reported mechanisms include the modulation of signaling pathways like the PI3K/Akt/mTOR pathway.[2]
3. What are the reported therapeutic effects of this compound in animal models?
Studies in mice have shown that this compound and its fluorinated derivatives exhibit anticonvulsant activity.[1] Some of these derivatives have demonstrated a better protective index compared to the parent compound, valproic acid, meaning they are effective at doses that are less likely to cause neurotoxicity.[1]
Troubleshooting Guide
Formulation and Administration
Q: I am having trouble dissolving this compound for my animal experiments. What solvents can I use?
Solubility of Valproic Acid Sodium Salt (as a reference)
| Solvent | Approximate Solubility |
|---|---|
| Ethanol (B145695) | ~30 mg/mL[9] |
| DMSO | ~5 mg/mL[9] |
| PBS (pH 7.2) | ~10 mg/mL[9] |
Q: My this compound solution appears unstable. How should I prepare and store it?
A: Aqueous solutions of valproic acid sodium salt are not recommended for storage for more than one day.[9] It is best practice to prepare fresh solutions for each experiment. If a stock solution in an organic solvent like DMSO is prepared, it should be stored at -20°C. For valproic acid sodium salt, stability of at least four years is reported when stored as a solid at -20°C.[9] Concentrated solutions of sodium valproate (20 mg/mL) in 0.9% sodium chloride have been shown to be stable for at least 30 days when stored in polypropylene (B1209903) syringes at 5°C ± 3°C.[10]
Q: What are the recommended administration routes and dosages for this compound in rodents?
A: The administration route and dosage will depend on the specific experimental goals. Common routes for preclinical studies include intravenous (IV) injection and oral gavage.
-
Intravenous (IV) Injection: For rapid achievement of systemic exposure, IV administration is often used. Studies with valproic acid in mice have used IV bolus injections.[11]
-
Oral Gavage: For assessing oral bioavailability and for chronic dosing studies, oral gavage is a standard method. Valproic acid has been administered orally to rats in several studies.[12]
Dosages for this compound derivatives in mice have been reported in the range of 0.16 mmol/kg to 0.59 mmol/kg for anticonvulsant effects.[1]
Experimental Design and Interpretation
Q: I am not observing the expected therapeutic effect. What are some potential reasons?
A: Several factors could contribute to a lack of efficacy:
-
Inadequate Dose: The dose may be too low to achieve a therapeutic concentration at the target site. Dose-response studies are crucial to determine the optimal dose.
-
Poor Bioavailability: If administered orally, the compound may have low bioavailability. Pharmacokinetic studies are necessary to determine the extent of absorption.
-
Rapid Metabolism: The compound may be rapidly metabolized and cleared from the body, resulting in a short duration of action.
-
Formulation Issues: The compound may not be fully dissolved or may have precipitated out of solution, leading to a lower effective dose being administered.
Q: I am observing toxicity in my animal model. How can I mitigate this?
A: Toxicity can be dose-dependent.
-
Reduce the Dose: The most straightforward approach is to lower the dose.
-
Change the Formulation: The vehicle used for administration could be contributing to toxicity. Consider alternative, less toxic vehicles.
-
Alter the Dosing Regimen: Instead of a single high dose, consider administering lower doses more frequently.
Quantitative Data
Anticonvulsant Activity and Neurotoxicity of this compound Derivatives in Mice [1]
| Compound | Anticonvulsant Activity (ED50, mmol/kg) | Neurotoxicity (TD50, mmol/kg) | Protective Index (TD50/ED50) |
| Valproic Acid (VPA) | 0.57 | 1.83 | 3.2 |
| VPA-Hydroxamic Acid | 0.16 - 0.59 | 0.70 - 1.42 | Varies by derivative |
| 2-Fluoro-VPA-Hydroxamic Acid | Not specified | Not specified | 4.4 |
Pharmacokinetic Parameters of Valproic Acid in Animal Models (for reference)
| Animal Model | Dose and Route | T1/2 (half-life) | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | Bioavailability (F) |
| Rat (Sprague-Dawley) | 200 mg/kg, oral | 1.0 ± 0.3 hr[12] | 341 ± 18 µg/mL[12] | Not specified | ~100%[13] |
| Rat (Sprague-Dawley) | 600 mg/kg, oral | 2.3 ± 0.7 hr[12] | 911 ± 379 µg/mL[12] | Not specified | ~100%[13] |
| Mouse | Not specified | 4-17 hours (Varies)[14] | Not specified | Not specified | Not specified |
| Rabbit | 70 mg/kg, oral | Not specified | Not specified | Not specified | ~100%[13] |
Note: The pharmacokinetic parameters of this compound may differ from those of valproic acid.
Experimental Protocols
1. Preparation of this compound for Injection
This protocol is a general guideline and should be optimized for your specific this compound derivative.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the compound completely. Vortex gently if necessary.
-
In a separate sterile tube, prepare the required volume of sterile saline or PBS.
-
Slowly add the dissolved compound in DMSO to the saline or PBS while vortexing to prevent precipitation.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the final concentration may be too high, and further dilution may be necessary.
-
The final concentration of DMSO in the injected solution should be kept to a minimum, typically below 5-10%, to avoid solvent toxicity.
-
Prepare the solution fresh on the day of the experiment.
-
2. Oral Gavage Administration in Rats
This protocol is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[15][16]
-
Materials:
-
Prepared dosing solution of this compound
-
Appropriately sized gavage needle (e.g., 16-18 gauge for rats)[17]
-
Syringe
-
-
Procedure:
-
Weigh the rat to determine the correct dosing volume (typically 10-20 mL/kg).[15]
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth.
-
Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.
-
Slowly administer the dosing solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
3. Intravenous (IV) Injection in Mice (Tail Vein)
This protocol is a general guideline and should be performed by trained personnel in accordance with IACUC guidelines.
-
Materials:
-
Prepared dosing solution of this compound
-
Appropriately sized needle (e.g., 27-30 gauge)
-
Syringe
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail vein
-
-
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Warm the mouse's tail to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Clean the tail with an alcohol wipe.
-
Insert the needle into one of the lateral tail veins.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and try again.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for any adverse reactions.
-
Visualizations
References
- 1. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valproic acid activates the PI3K/Akt/mTOR pathway in muscle and ameliorates pathology in a mouse model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mood stabilizer valproic acid stimulates GABA neurogenesis from rat forebrain stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. CN105640873A - Sodium valproate injection, preparation method and applications thereof - Google Patents [patents.google.com]
- 11. Intravenous valproate: onset and duration of anticonvulsant activity against a series of electroconvulsions in comparison with diazepam and phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of valproic acid (VPA) developmental toxicity and pharmacokinetics in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of administration route on valproate pharmacokinetics in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A systematic review of population pharmacokinetics of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.fsu.edu [research.fsu.edu]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: Addressing Valproic Acid Hydroxamate-Induced Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with valproic acid hydroxamates. The information provided is intended to assist in the design, execution, and interpretation of experiments related to the cytotoxic effects of these compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing lower-than-expected cytotoxicity with our valproic acid hydroxamate. What are the potential causes?
A1: Several factors can contribute to reduced cytotoxicity:
-
Compound Stability and Solubility: Valproic acid hydroxamates, like other hydroxamic acid-based compounds, can be unstable in aqueous solutions. Ensure that your stock solutions are freshly prepared in an appropriate solvent (e.g., DMSO) and stored correctly. Avoid repeated freeze-thaw cycles. Poor solubility can also lead to a lower effective concentration in your cell culture media.
-
Cell Line Resistance: The cancer cell line you are using may have intrinsic or acquired resistance to HDAC inhibitors. This can be due to mechanisms such as the overexpression of drug efflux pumps or the activation of compensatory signaling pathways.
-
Suboptimal Concentration and Exposure Time: The cytotoxic effects of valproic acid hydroxamates are both concentration- and time-dependent. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Assay-Related Issues: The chosen cytotoxicity assay may not be sensitive enough, or there may be technical errors in its execution. For example, in an MTT assay, incomplete solubilization of formazan (B1609692) crystals can lead to inaccurate readings.
Q2: We are observing significant cytotoxicity in our control (vehicle-treated) cells. What could be the reason?
A2: High cytotoxicity in control groups is often related to the vehicle used to dissolve the compound:
-
Solvent Toxicity: The most common solvent for HDAC inhibitors is DMSO. At high concentrations, DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the culture medium below 0.5% (v/v) and to include a vehicle-only control in all experiments.
-
Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) in your cell culture can lead to widespread cell death. Regularly check your cultures for any signs of contamination.
Q3: How can we confirm that the observed cytotoxicity is due to apoptosis?
A3: Several methods can be used to confirm apoptotic cell death:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activation Assays: Apoptosis is often mediated by a cascade of caspases. You can measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using specific substrates or by detecting their cleaved forms via Western blotting. Valproic acid has been shown to induce apoptosis through both caspase-dependent and -independent pathways[1].
-
Western Blotting for Apoptotic Markers: Analyze the expression levels of key apoptosis-related proteins. This includes the cleavage of PARP and changes in the expression of Bcl-2 family proteins (e.g., an increased Bax/Bcl-2 ratio).
-
DNA Fragmentation Assays: Apoptosis is characterized by the fragmentation of nuclear DNA. This can be visualized as a "ladder" on an agarose (B213101) gel or quantified using a TUNEL assay.
Q4: What are the key signaling pathways involved in this compound-induced cytotoxicity?
A4: As derivatives of valproic acid and belonging to the class of HDAC inhibitors, valproic acid hydroxamates are expected to modulate similar signaling pathways. The parent compound, valproic acid, is known to affect multiple pathways involved in cell survival and death[2]:
-
Intrinsic and Extrinsic Apoptosis Pathways: Valproic acid can induce apoptosis by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the upregulation of pro-apoptotic proteins like Bax and Bak, and the activation of caspases 8, 9, and 3[3].
-
Cell Cycle Regulation: These compounds can cause cell cycle arrest, often at the G1 or G2/M phase, by modulating the expression of cell cycle regulatory proteins such as p21 and cyclins.
-
JAK/STAT Pathway: Valproic acid has been shown to downregulate the expression of key components of the JAK/STAT pathway, including JAK1, JAK2, STAT3, and STAT5, which are often constitutively active in cancer cells and promote survival[3].
-
PI3K/Akt/mTOR Pathway: This is a critical survival pathway that can be inhibited by HDAC inhibitors.
-
MAPK Pathways (ERK, JNK, p38): Valproic acid has been shown to have differential effects on MAPK signaling, which can be cell-type specific. For instance, it can induce the phosphorylation of p38 while not affecting JNK or ERK1/2 in some contexts[4]. In other cases, it has been linked to a calpain-dependent necroptosis pathway involving JNK1 activation[5].
Data on Cytotoxicity
The following tables summarize the cytotoxic activity of valproic acid (VPA) and other relevant hydroxamic acid-based HDAC inhibitors in various cancer cell lines. This data can serve as a reference for designing experiments with novel valproic acid hydroxamates.
Table 1: IC50 Values of Valproic Acid (VPA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| IMR-32 | Neuroblastoma | 2.697 | 24 | [6] |
| UKF-NB-2 | Neuroblastoma | 2.560 | 24 | [6] |
| SK-N-AS | Neuroblastoma | 2.391 | 24 | [6] |
| UKF-NB-3 | Neuroblastoma | 3.341 | 24 | [6] |
| UKF-NB-4 | Neuroblastoma | 3.703 | 24 | [6] |
| SF-763 | Glioblastoma | 6.809 | 24 | [6] |
| SF-767 | Glioblastoma | 5.385 | 24 | [6] |
| A-172 | Glioblastoma | 6.269 | 24 | [6] |
| U-87 MG | Glioblastoma | 5.999 | 24 | [6] |
| U-251 MG | Glioblastoma | 6.165 | 24 | [6] |
| T98G | Glioblastoma | ~4000 | 72 | [7] |
| U-87MG | Glioblastoma | ~6000 | 72 | [7] |
| EPG85.257 | Gastric Cancer | 5.84 | 48 | [8] |
| EPG85.257RDB | Gastric Cancer | 8.7 | 48 | [8] |
| TE9 | Esophageal Squamous Cell Carcinoma | 1.02-2.15 (mM) | Not Specified | [9] |
| TE10 | Esophageal Squamous Cell Carcinoma | 1.02-2.15 (mM) | Not Specified | [9] |
| TE11 | Esophageal Squamous Cell Carcinoma | 1.02-2.15 (mM) | Not Specified | [9] |
| TE14 | Esophageal Squamous Cell Carcinoma | 1.02-2.15 (mM) | Not Specified | [9] |
Table 2: IC50 Values of Other Hydroxamic Acid-Based HDAC Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| SAHA (Vorinostat) | SH-SY5Y | Neuroblastoma | 0.91 | [10] |
| Compound 3A | SH-SY5Y | Neuroblastoma | 8.49 | [10] |
| Compound 3B | SH-SY5Y | Neuroblastoma | 4.44 | [10] |
| N-(2-hydroxyphenyl)-2-propylpentanamide | MCF-7 | Breast Cancer | 192.4 | [11] |
| N-(2-hydroxyphenyl)-2-propylpentanamide | MDA-MB-231 | Breast Cancer | 283.0 | [11] |
| N-(2-hydroxyphenyl)-2-propylpentanamide | SKBr3 | Breast Cancer | 142.0 | [11] |
| 3-amino-5-methyl benzohydroxamic acid | A549 | Lung Cancer | 780 | [12] |
| 3-amino-5-methyl benzohydroxamic acid | HeLa | Cervical Cancer | 250 | [12] |
| 4-amino-3-methyl benzohydroxamic acid | HeLa | Cervical Cancer | 540 | [12] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following the incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (typically provided with the Annexin V kit)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Western Blot for Apoptosis Markers
This protocol allows for the detection of changes in the expression of key proteins involved in apoptosis.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
After treatment, lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein expression, normalizing to a loading control like β-actin.
Visualizations
References
- 1. Valproic acid induces apoptosis in human leukemia cells by stimulating both caspase-dependent and -independent apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of valproic acid on intrinsic, extrinsic, and JAK/STAT pathways in neuroblastoma and glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valproic acid exhibits biphasic effects on apoptotic cell death of activated lymphocytes through differential modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic acid induces neuronal cell death through a novel calpain-dependent necroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies | springermedizin.de [springermedizin.de]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of Valproic Acid Hydroxamate for HDAC Isoforms
Welcome to the technical support center for researchers working on the development and application of valproic acid (VPA) hydroxamate derivatives as histone deacetylase (HDAC) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: We observe potent HDAC inhibition with our valproic acid hydroxamate analog, but it lacks isoform specificity. What structural modifications can we explore to enhance selectivity?
A1: Achieving isoform specificity with small molecule HDAC inhibitors is a common challenge. For this compound analogs, a key strategy is to modify the "cap" group to exploit structural differences in the catalytic sites of HDAC isoforms. While VPA itself is a relatively simple branched-chain fatty acid, its hydroxamate derivatives can be elaborated. Consider introducing bulkier or more rigid cyclic structures as the cap group. The linker region between the cap and the zinc-binding hydroxamic acid can also be modified. For instance, altering the linker length or introducing conformational constraints can influence which isoforms your compound preferentially binds to. Structure-activity relationship (SAR) studies on other hydroxamate-based inhibitors have shown that even subtle changes, like the placement of a substituent on the linker, can shift selectivity, for example, towards HDAC6 over class I HDACs.[1]
Q2: Our in vitro biochemical assays show promising isoform selectivity for our VPA hydroxamate derivative, but these results don't translate to our cell-based assays. What could be the reason for this discrepancy?
A2: This is a frequent issue when moving from a simplified biochemical system to a more complex cellular environment. Several factors could be at play:
-
Cell Permeability: Your compound may not be efficiently crossing the cell membrane to reach its intracellular targets. Consider assessing its physicochemical properties, such as lipophilicity, and if necessary, modify the structure to improve cell penetration.
-
Drug Efflux: The cells you are using might express high levels of drug efflux pumps (e.g., P-glycoprotein), which actively remove your compound from the cell, preventing it from reaching an effective intracellular concentration. You can test this by co-incubating your compound with a known efflux pump inhibitor.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form. Performing metabolic stability assays with liver microsomes or cell lysates can provide insights into this.
-
Off-Target Effects: In a cellular context, your compound might have off-target effects that confound the results. A thorough understanding of the cellular pathways affected is crucial.
Q3: We are seeing inconsistent results in our western blots for histone acetylation after treating cells with our VPA hydroxamate analog. What are some common causes for this variability?
A3: Inconsistent western blot results can be frustrating. Here are some troubleshooting steps to consider:
-
Compound Stability and Solubility: Ensure your compound is fully dissolved in the solvent and the stock solutions are stored correctly. Aliquoting stock solutions to avoid repeated freeze-thaw cycles is recommended.[2][3] It's also crucial to ensure the compound doesn't precipitate when diluted into your cell culture media.
-
Cellular Factors: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.[3] Ensure that cell seeding density is consistent across experiments to maintain a constant inhibitor-to-cell ratio.
-
Experimental Protocol: Verify the consistency of your lysis buffer, antibody concentrations, and incubation times. Always include a positive control (e.g., a well-characterized pan-HDAC inhibitor like SAHA or TSA) and a vehicle control. Probing for total histone levels (e.g., total H3) is essential for normalization.[4]
-
Time- and Dose-Dependence: The effect of your inhibitor on histone acetylation is likely both time- and dose-dependent. It's crucial to perform a time-course and dose-response experiment to identify the optimal conditions for observing a robust and reproducible effect.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in In Vitro HDAC Activity Assays
| Potential Cause | Troubleshooting Steps |
| Compound Purity and Integrity | - Verify the purity of each new batch of your VPA hydroxamate analog using analytical methods like HPLC and mass spectrometry.- Ensure proper storage of the compound (protected from light, moisture, and at the recommended temperature) to prevent degradation.[2] |
| Compound Solubility | - Determine the solubility of your compound in the assay buffer. Precipitated compound will lead to an inaccurate estimation of the effective concentration.- If solubility is an issue, consider using a co-solvent like DMSO, but keep the final concentration consistent across all assays and typically below 1%. |
| Assay Conditions | - Ensure the enzyme concentration and activity are consistent between experiments. Enzyme activity can vary with storage and handling.- Use a substrate concentration at or below the Km for the enzyme to ensure the assay is sensitive to competitive inhibitors.- Pre-incubate the enzyme and inhibitor before adding the substrate to allow for binding equilibrium to be reached, especially for slow-binding inhibitors.[5] |
| Reagent Quality | - Use fresh reagents and buffers whenever possible.- Include a reference inhibitor with a known IC50 in every assay to monitor for assay drift and ensure consistency. |
Issue 2: Unexpected Cytotoxicity in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Concentration Too High | - Perform a broad dose-response curve to determine the therapeutic window of your compound.- Start with lower concentrations and titrate up to find the optimal concentration for HDAC inhibition without causing excessive cell death.[4] |
| Off-Target Effects | - Profile your compound against a panel of other cellular targets to identify potential off-target activities.- If possible, synthesize a structurally related but inactive analog of your compound to use as a negative control. |
| Cell Line Sensitivity | - Different cell lines can have varying sensitivities to HDAC inhibitors due to differences in the expression levels of HDAC isoforms or the presence of compensatory signaling pathways.[3] - Test your compound in multiple cell lines to understand its spectrum of activity. |
| Apoptosis Induction | - HDAC inhibitors are known to induce apoptosis in cancer cells.[6][7] Use assays like Annexin V/PI staining to differentiate between apoptosis and necrosis. |
Quantitative Data
The following tables summarize the inhibitory activity of valproic acid (VPA) and selected derivatives against various HDAC isoforms. Note that comprehensive, directly comparable data for a wide range of VPA hydroxamates is limited in the public literature; therefore, data for VPA and other relevant derivatives are included to provide a baseline for comparison.
Table 1: IC50 Values of Valproic Acid (VPA) Against HDAC Isoforms
| Compound | HDAC1 (µM) | HDAC2 (mM) | HDAC3 (µM) | HDAC5 (mM) | HDAC6 (mM) | HDAC8 (µM) |
| Valproic Acid | 400[8] | 0.54[9] | 1584[10] | 2.8[9][11] | 2.4[9][11] | 3071[10] |
Note: IC50 values can vary significantly between different assay formats and conditions.
Table 2: Enhanced Potency of VPA Derivatives in Cellular Assays
| Compound | Assay | Measurement | Result |
| Valproic Acid (VPA) | Histone H3 Acetylation in Cerebellar Granule Cells | % increase at 100 µM | ~200%[12] |
| (S)-2-pentyl-4-pentynoic acid (Compound III) | Histone H3 Acetylation in Cerebellar Granule Cells | % increase at 50-100 µM | 600-700%[12] |
| (±)-2-hexyl-4-pentynoic acid (Compound V) | Histone H3 Acetylation in Cerebellar Granule Cells | % increase at 50-100 µM | 600-700%[12] |
Experimental Protocols
Protocol 1: In Vitro Fluorometric HDAC Activity Assay
This protocol is a general guideline for determining the IC50 values of VPA hydroxamate analogs against purified recombinant HDAC isoforms.
-
Reagent Preparation:
-
Prepare a stock solution of your VPA hydroxamate analog in 100% DMSO.
-
Prepare serial dilutions of your compound in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and developer solution (e.g., trypsin with a pan-HDAC inhibitor like Trichostatin A to stop the reaction) according to the manufacturer's instructions.
-
Dilute the purified recombinant HDAC enzyme to the desired concentration in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add diluted compound or vehicle control (DMSO in assay buffer) to the wells of a black microplate.
-
Add the diluted HDAC enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for Histone H3 Acetylation
This protocol describes how to assess the effect of your VPA hydroxamate analog on histone acetylation in a cellular context.
-
Cell Culture and Treatment:
-
Seed your cells of interest in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of your VPA hydroxamate analog or vehicle control for a predetermined amount of time (e.g., 24 hours).
-
-
Histone Extraction:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Alternatively, perform an acid extraction to enrich for histones.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated Histone H3 (e.g., anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.
-
-
Normalization:
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3.
-
Quantify the band intensities and normalize the acetylated H3 signal to the total H3 signal.
-
Visualizations
Caption: Troubleshooting logic for inconsistent cellular activity.
Caption: Signaling pathways affected by VPA hydroxamate.
References
- 1. The Structural Requirements of Histone Deacetylase Inhibitors: Suberoylanilide Hydroxamic Acid Analogues Modified at the C3 Position Display Isoform Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valproic Acid and Breast Cancer: State of the Art in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valproic acid inhibits cell growth in both MCF-7 and MDA-MB231 cells by triggering different responses in a cell type-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. studylib.net [studylib.net]
- 11. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Valproic Acid Hydroxamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of valproic acid hydroxamate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound from valproic acid?
A1: this compound is typically synthesized from valproic acid by first activating the carboxylic acid group, followed by reaction with hydroxylamine (B1172632) or one of its protected forms. Common methods for activating the carboxylic acid include conversion to an acyl chloride, a mixed anhydride, or activation with a carbodiimide (B86325) reagent. The choice of method often depends on the scale of the synthesis, cost of reagents, and desired purity of the final product.
Q2: What are the main challenges in scaling up the synthesis of this compound?
A2: The primary challenges in the large-scale synthesis of this compound include:
-
Handling of Hydroxylamine: Hydroxylamine and its salts can be corrosive and potentially explosive, requiring special handling procedures and equipment for large quantities.
-
Side Reactions: The formation of byproducts, such as esters from alcoholic solvents or products from the Lossen rearrangement of the hydroxamic acid, can reduce the yield and purity of the desired product.[1]
-
Purification: The purification of this compound on a large scale can be difficult due to its polarity and potential to chelate metal ions.[2] Recrystallization or column chromatography may be challenging to implement at an industrial scale.
-
Reaction Control: Maintaining optimal reaction conditions, such as temperature and pH, is crucial for maximizing yield and minimizing impurities, which can be more difficult in large reactors.[3]
Q3: Are there any specific safety precautions to consider for the large-scale synthesis of this compound?
A3: Yes, several safety precautions are critical. The use of hydroxylamine requires careful temperature control and proper venting to avoid pressure buildup. The reagents used for activating the carboxylic acid, such as thionyl chloride or chloroformates, are often toxic and corrosive, necessitating their handling in a well-ventilated area with appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before commencing any large-scale synthesis.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of valproic acid | Incomplete activation of the carboxylic acid. | - Ensure the activating agent is of high purity and used in the correct stoichiometric amount. - Increase the reaction time or temperature for the activation step, monitoring for side product formation. |
| Decomposition of the activated intermediate. | - Perform the reaction with hydroxylamine immediately after the activation of valproic acid. - Maintain a low temperature during the activation step. | |
| Low yield of the final product despite good conversion | Side reactions, such as ester formation or Lossen rearrangement.[1] | - Use a non-alcoholic solvent to prevent ester formation. - Maintain a neutral or slightly acidic pH during the reaction with hydroxylamine to minimize the risk of rearrangement. |
| Product loss during workup and purification. | - Optimize the extraction and purification protocols to minimize losses. - Consider alternative purification methods such as crystallization over chromatography. |
Impure Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted valproic acid | Incomplete reaction. | - Increase the amount of hydroxylamine used. - Extend the reaction time. |
| Presence of unknown byproducts | Side reactions during synthesis. | - Analyze the byproducts by techniques such as LC-MS or NMR to identify their structure.[1][4] - Adjust reaction conditions (temperature, pH, solvent) to minimize the formation of identified byproducts.[3] |
| Discoloration of the final product | Presence of impurities or degradation products. | - Purify the starting materials before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use an appropriate purification method, such as activated carbon treatment or recrystallization. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via an activated ester intermediate.
Step 1: Activation of Valproic Acid
-
Dissolve valproic acid in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), portion-wise to the solution.
-
Add an activating agent, such as N-hydroxysuccinimide (NHS), to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 1-2 hours, and then at room temperature for an additional 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove any precipitated urea (B33335) byproduct.
Step 2: Formation of this compound
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and a base (e.g., triethylamine (B128534) or sodium bicarbonate) in a suitable solvent (e.g., water or a mixture of water and an organic solvent) at 0 °C.
-
Slowly add the filtered solution of the activated valproic acid from Step 1 to the hydroxylamine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Study of reactions induced by hydroxylamine treatment of esters of organic acids and of 3-ketoacids: application to the study of urines from patients under valproate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
Modifying experimental protocols for better valproic acid hydroxamate efficacy
Welcome to the technical support center for valproic acid hydroxamate (VPA-HA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on modifying experimental protocols for better efficacy and to troubleshoot common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, similar to its parent compound valproic acid (VPA), is known to be a potent inhibitor of histone deacetylases (HDACs).[1][2] The hydroxamic acid moiety chelates the zinc ion in the active site of HDAC enzymes, leading to their inhibition.[3] This inhibition results in the hyperacetylation of histones, which alters chromatin structure and gene expression, ultimately affecting cell differentiation, proliferation, and survival.[1][4] VPA and its derivatives have been shown to preferentially inhibit Class I and Class IIa HDACs.[5]
Q2: How should I prepare and store stock solutions of this compound?
Q3: What are the key signaling pathways affected by valproic acid and its derivatives?
Valproic acid and its derivatives are known to modulate several key signaling pathways, including:
-
HDAC Inhibition Pathway: The primary pathway involves the direct inhibition of HDACs, leading to histone hyperacetylation and subsequent changes in gene transcription.
-
ERK/MAPK Pathway: VPA has been shown to activate the ERK (extracellular signal-regulated kinase) pathway, which is involved in neuronal growth and neurogenesis.[9]
-
GSK-3β Pathway: VPA can inhibit glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme in various cellular processes, including neuronal development and mood regulation.[10]
-
Phosphoinositide Signaling Pathway: VPA can affect the phosphoinositide pathway by reducing intracellular inositol (B14025) levels, which may contribute to its therapeutic effects.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity or cell death in culture.
-
Problem: You observe significant cell detachment, morphological changes, or a sharp decrease in viability after treating your cells with VPA-HA.
-
Possible Causes & Solutions:
-
Concentration is too high: Your cell line may be particularly sensitive to VPA-HA.
-
Solution: Perform a dose-response experiment (e.g., a cytotoxicity assay like MTT or LDH) to determine the IC50 value and a non-toxic working concentration for your specific cell line. Start with a wide range of concentrations and narrow it down.
-
-
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1-0.5%). Always include a vehicle control (media with the same concentration of solvent but without the drug) in your experiments.
-
-
Compound instability: Hydroxamic acids can be unstable in aqueous solutions and may degrade over time, potentially forming toxic byproducts.[10][11]
-
Solution: Prepare fresh dilutions of VPA-HA from a frozen stock for each experiment. Minimize the time the compound is in culture media before and during the experiment.
-
-
Issue 2: Lack of expected biological effect (e.g., no change in histone acetylation or target gene expression).
-
Problem: You do not observe the anticipated effects of VPA-HA, such as an increase in histone acetylation or changes in the expression of target genes.
-
Possible Causes & Solutions:
-
Concentration is too low: The concentration of VPA-HA may be insufficient to effectively inhibit HDACs in your experimental system.
-
Solution: Increase the concentration of VPA-HA. Refer to published data for typical effective concentrations of similar HDAC inhibitors. A dose-response experiment is recommended.
-
-
Insufficient incubation time: The desired effect may require a longer exposure to the compound.
-
Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for observing the desired effect.
-
-
Compound inactivity: The VPA-HA may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of the compound. Verify the activity of your VPA-HA by testing it in a well-established positive control assay (e.g., an in vitro HDAC activity assay).
-
-
Cell line resistance: The chosen cell line may be resistant to the effects of VPA-HA due to various mechanisms, such as drug efflux pumps or altered expression of HDAC isoforms.
-
Solution: Consider using a different cell line that is known to be sensitive to HDAC inhibitors. You can also investigate the expression levels of different HDAC isoforms in your cell line.
-
-
Data Presentation
Table 1: In Vivo Efficacy and Toxicity of Valproic Acid (VPA) and its Hydroxamate Derivatives in Mice
| Compound | Anticonvulsant Activity (ED50, mmol/kg) | Neurotoxicity (TD50, mmol/kg) | Protective Index (TD50/ED50) |
| Valproic Acid (VPA) | 0.57 | 1.83 | 3.2 |
| This compound Derivatives | 0.16 - 0.59 | 0.70 - 1.42 | Varies |
| 2-Fluoro-VPA-hydroxamic acid | Not specified, but improved profile | Not specified, but improved profile | 4.4 |
Data extracted from a study on fluorinated and non-fluorinated VPA analogues in mice.[12] The anticonvulsant activity was evaluated using the subcutaneous pentylenetetrazole (PTZ) seizure threshold test, and neurotoxicity was assessed using the rotorod test.
Table 2: In Vitro Inhibitory Concentration (IC50) of Valproic Acid (VPA) against HDAC Isoforms
| HDAC Isoform | IC50 (mM) |
| HDAC1 | ~0.4 |
| HDAC2 | 0.54 |
| HDAC5 | 2.8 |
| HDAC6 | 2.4 |
Note: These IC50 values are for Valproic Acid, not this compound.[7] VPA-HA is expected to be a more potent HDAC inhibitor due to the hydroxamic acid moiety.
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the course of the experiment and ensures they are not confluent at the time of harvesting. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of VPA-HA solution:
-
Prepare a 100 mM stock solution of VPA-HA in DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., perform a serial dilution).
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plates.
-
Add the medium containing the different concentrations of VPA-HA to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest VPA-HA concentration) and an untreated control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Harvesting and Analysis: After incubation, harvest the cells for downstream analysis, such as cell viability assays, protein extraction for western blotting, or RNA isolation for gene expression analysis.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Lysis: After treatment with VPA-HA, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the proteins on a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve the low molecular weight histone proteins.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody against a total histone protein (e.g., anti-Histone H3) or another loading control like β-actin.
Protocol 3: In Vitro HDAC Activity Assay (Colorimetric)
This protocol is a general guideline based on commercially available kits.
-
Prepare Nuclear Extract: Isolate nuclear extracts from cells treated with VPA-HA or a vehicle control.
-
Assay Setup: In a microplate, add the assay buffer, the acetylated histone substrate, and the prepared nuclear extracts. For inhibitor studies, add different concentrations of VPA-HA. Include a positive control (e.g., HeLa nuclear extract) and a negative control (no extract).
-
HDAC Reaction: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the HDAC enzymes in the extracts to deacetylate the substrate.
-
Developing Solution: Add the developing solution, which contains an antibody that recognizes the acetylated substrate, followed by a colorimetric reagent. The intensity of the color is inversely proportional to the HDAC activity.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the HDAC activity and the percentage of inhibition for the VPA-HA treated samples compared to the control.
Visualizations
Caption: VPA-HA inhibits HDACs, increasing histone acetylation and altering gene expression.
Caption: A general workflow for in vitro experiments with this compound.
Caption: Key signaling pathways modulated by Valproic Acid and its derivatives.
References
- 1. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproic acid: an old drug newly discovered as inhibitor of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A general concept for the introduction of hydroxamic acids into polymers - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02557J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Valproic Acid Hydroxamate Treatment
Welcome to the technical support center for valproic acid hydroxamate (VPA-HA) treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (VPA-HA)?
This compound (VPA-HA) is a derivative of valproic acid (VPA) and functions primarily as a histone deacetylase (HDAC) inhibitor.[1][2] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, VPA-HA promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of various genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[1] While sharing this mechanism with its parent compound, VPA, the hydroxamate moiety in VPA-HA is a key structural feature found in many potent HDAC inhibitors, suggesting it may have a distinct potency and target profile.[3]
Q2: How does the activity of VPA-HA compare to that of valproic acid (VPA)?
Studies on VPA-HA and its derivatives have shown that they can exhibit improved pharmacological profiles compared to VPA. For instance, certain VPA-HA derivatives have demonstrated better anticonvulsant activity and, significantly, reduced teratogenicity in animal models.[1][4] This suggests that VPA-HA may offer a more favorable therapeutic window in some applications. However, direct comparative studies on incubation times and efficacy in various cell lines are not extensively documented in publicly available literature.
Q3: What are the key signaling pathways affected by VPA-HA treatment?
As an HDAC inhibitor, VPA-HA is expected to influence signaling pathways regulated by histone acetylation. While specific pathways for VPA-HA are still under investigation, based on the known effects of VPA and other hydroxamate-based HDAC inhibitors, the Wnt/β-catenin signaling pathway is a likely target. VPA has been shown to activate Wnt-dependent gene expression, which can influence cell proliferation, differentiation, and apoptosis.[4][5][6][7] Researchers should consider investigating the impact of VPA-HA on key components of this pathway, such as β-catenin levels and the expression of its target genes.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during in vitro experiments with VPA-HA.
Issue 1: No observable effect on cell viability or proliferation.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Incubation Time | The duration of treatment may be insufficient for VPA-HA to induce a cellular response. Based on studies with VPA, effects can be observed at various time points. Acute treatments of 24 to 72 hours are common for assessing immediate effects on cell viability and signaling pathways.[8][9] Chronic treatments of 10 to 14 days may be necessary to observe more profound effects on proliferation and apoptosis.[10] It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours, and longer for chronic effects) to determine the optimal incubation time for your specific cell line and experimental endpoint. |
| Incorrect Compound Concentration | The concentration of VPA-HA may be too low to be effective. A dose-response experiment is crucial to determine the optimal working concentration. For VPA, concentrations ranging from 0.5 mM to 10 mM have been used in various cell lines, with IC50 values varying depending on the cell type and incubation time.[8] Start with a broad range of VPA-HA concentrations and narrow down to the effective range for your system. |
| Compound Instability | VPA-HA, like many small molecules, can degrade over time, especially when in solution. It is recommended to prepare fresh stock solutions and store them appropriately, protected from light and at the recommended temperature. For VPA, aqueous solutions are not recommended for storage for more than one day.[3] Check the manufacturer's instructions for the stability of your specific VPA-HA compound. |
| Cell Line Resistance | The target cells may have intrinsic or acquired resistance to HDAC inhibitors. This could be due to low expression of the target HDACs or the activation of compensatory signaling pathways.[7] Consider using a positive control cell line known to be sensitive to HDAC inhibitors to verify your experimental setup. |
Issue 2: Higher than expected cytotoxicity.
| Potential Cause | Troubleshooting Steps |
| Concentration Too High | The concentration of VPA-HA may be in the toxic range for your cell line. Perform a dose-response curve to identify a concentration that induces the desired biological effect without causing excessive cell death. |
| Solvent Toxicity | The solvent used to dissolve VPA-HA (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to HDAC inhibitors. If you are working with a new cell line, it is advisable to start with lower concentrations of VPA-HA. |
Experimental Protocols
While specific, detailed protocols for VPA-HA are not widely available, the following general methodologies for VPA can be adapted. It is crucial to optimize these protocols for your specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of VPA-HA on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of VPA-HA in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of VPA-HA. Include a vehicle control (medium with the same concentration of solvent used to dissolve VPA-HA).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Histone Acetylation
This protocol can be used to confirm the HDAC inhibitory activity of VPA-HA.
-
Cell Lysis: After treatment with VPA-HA for the desired time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the levels of acetylated histones in treated versus untreated cells. An increase in acetylation confirms the HDAC inhibitory activity of VPA-HA.
Data Presentation
The following tables summarize typical incubation times and concentrations used in studies with the parent compound, valproic acid (VPA). These should be used as a starting point for optimizing VPA-HA experiments.
Table 1: VPA Incubation Times and Observed Effects in Cancer Cell Lines
| Cell Line | Incubation Time | Concentration | Observed Effect |
| Prostate Cancer (LNCaP, C4-2, DU145, PC3) | 3 days (acute) | 1.2 and 5.0 mmol/L | Increased histone H3 acetylation, p21 up-regulation.[10] |
| Prostate Cancer (LNCaP, C4-2, DU145, PC3) | 10-14 days (chronic) | Lower doses | Decreased proliferation, increased caspase activation.[10] |
| Breast Cancer (MCF-7, MDA-MB-231) | 24, 48, 72 hours | 0-10 mM | Dose and time-dependent inhibition of cell growth.[8] |
| Ovarian Cancer (OVCAR-3, SKOV-3) | 24 and 48 hours | IC50 values varied | Cytotoxicity. |
Visualizations
Signaling Pathway Diagram
Caption: VPA-HA inhibits HDAC, leading to histone acetylation and changes in gene expression.
Experimental Workflow Diagram
Caption: A general workflow for in vitro experiments using VPA-HA.
References
- 1. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and antiepileptic activity of valproyl hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproic acid: an old drug newly discovered as inhibitor of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chronic administration of valproic acid inhibits prostate cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Valproic Acid Hydroxamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the bioavailability of valproic acid hydroxamate (VPA-HA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your research and provides potential solutions and experimental guidance.
Problem 1: Low Oral Bioavailability of this compound
Question: We are observing very low plasma concentrations of this compound after oral administration in our animal models. What are the potential causes and how can we troubleshoot this?
Answer:
Low oral bioavailability of this compound can stem from several factors. A key finding from preclinical studies is that VPA-HA is relatively stable in vivo and does not readily metabolize back to valproic acid (VPA).[1] This suggests that the poor bioavailability is likely due to the intrinsic physicochemical properties of the hydroxamate derivative itself.
Here are the primary areas to investigate:
-
Poor Aqueous Solubility: Hydroxamic acids can have limited solubility, which is a major barrier to absorption in the gastrointestinal (GI) tract.
-
Low Permeability: The molecule may not efficiently cross the intestinal epithelium.
-
First-Pass Metabolism: While stable against conversion to VPA, VPA-HA may be susceptible to other metabolic pathways in the gut wall or liver.[2]
-
Instability in GI Fluids: The hydroxamic acid moiety can be susceptible to acid- or enzyme-catalyzed hydrolysis in the stomach or intestines.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability of VPA-HA.
Recommended Actions:
-
Characterize Physicochemical Properties:
-
Solubility: Determine the aqueous solubility of your VPA-HA batch at different pH values mimicking the GI tract (e.g., pH 1.2, 6.8, and 7.4).
-
Permeability: Use an in vitro model like the Caco-2 cell permeability assay to assess its ability to cross the intestinal barrier.
-
-
Evaluate Stability:
-
Incubate VPA-HA in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to assess its chemical stability.
-
-
Assess Metabolic Stability:
-
Perform in vitro metabolism studies using liver microsomes or S9 fractions to understand its susceptibility to first-pass metabolism.
-
Based on these findings, you can select an appropriate strategy to enhance bioavailability.
Problem 2: Difficulty in Formulating this compound for Oral Delivery
Question: We are struggling to develop a stable and effective oral dosage form for our VPA-HA candidate. What formulation strategies should we consider?
Answer:
Formulation challenges with VPA-HA are often related to its physicochemical properties. Here are some strategies to consider:
-
Prodrugs: Convert VPA-HA into a more soluble and/or permeable prodrug that releases the active molecule in vivo. Amino acid-based prodrugs have been synthesized for VPA and could be adapted for VPA-HA to target amino acid transporters in the gut.[3]
-
Nanoformulations: Encapsulating VPA-HA in nanocarriers can improve its solubility, protect it from degradation, and enhance its absorption.
-
Nanostructured Lipid Carriers (NLCs): These are suitable for lipophilic compounds and can improve lymphatic uptake, bypassing first-pass metabolism.[4]
-
Liposomes: Can encapsulate both hydrophilic and lipophilic drugs.
-
Polymeric Nanoparticles: Offer controlled release and can be surface-modified for targeted delivery.
-
-
Co-crystallization: Forming co-crystals of VPA-HA with a suitable co-former can improve its solubility and dissolution rate. This has been explored for VPA to enhance its stability.[5]
-
Amorphous Solid Dispersions (ASDs): Dispersing VPA-HA in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
Logical Flow for Formulation Strategy Selection:
Caption: Decision tree for selecting a suitable formulation strategy for VPA-HA.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving good oral bioavailability for hydroxamic acids in general?
A1: The primary challenges for oral delivery of hydroxamic acids include their potential for poor aqueous solubility, susceptibility to acid and enzymatic hydrolysis in the GI tract, and potential for first-pass metabolism.[6][7] Additionally, some hydroxamic acids have been associated with mutagenicity in vitro, which is a safety concern that needs to be addressed during development.[6]
Q2: Are there any established analytical methods for quantifying this compound in plasma?
A2: While specific, validated methods for VPA-HA are not widely published, methods for the parent drug, valproic acid, can be adapted. High-performance liquid chromatography (HPLC) with UV or mass spectrometric (MS) detection is commonly used for VPA.[8][9] For VPA-HA, which lacks a strong chromophore, derivatization to introduce a UV-active or fluorescent tag may be necessary for sensitive detection by HPLC-UV or fluorescence.[10] LC-MS/MS would be the preferred method due to its high sensitivity and specificity, likely not requiring derivatization.
Q3: What are the key differences in bioavailability between various oral formulations of valproic acid, and what can we learn from them for VPA-HA?
A3: Studies on valproic acid show that its absorption rate varies significantly between different oral formulations like syrups, capsules, and extended-release tablets.[11][12] Syrups are absorbed most rapidly, while extended-release formulations show a delayed and lower peak concentration.[12] This demonstrates that the formulation has a major impact on the pharmacokinetic profile. For VPA-HA, this implies that by using enabling formulations such as nanoformulations or amorphous solid dispersions, it is possible to significantly improve its dissolution and absorption, thereby enhancing its oral bioavailability.
Q4: Can co-administration with other agents improve the bioavailability of VPA-HA?
A4: Co-administration strategies can potentially improve the bioavailability of VPA-HA. For instance, if VPA-HA is found to be a substrate for certain metabolic enzymes (e.g., UGTs, which are involved in VPA metabolism), co-administering an inhibitor of these enzymes could reduce first-pass metabolism and increase systemic exposure.[2] However, this approach requires a thorough understanding of the metabolic pathways of VPA-HA and carries the risk of drug-drug interactions.
Data Summary Tables
Table 1: Comparison of Oral Formulations of Valproic Acid
| Formulation | Cmax (µg/mL) | Tmax (h) | Relative Bioavailability (%) | Reference |
| Syrup | 102.3 | 1.9 | ~100 | [11] |
| Tablet | 73.0 | 3.3 | ~100 | [11] |
| Capsule | 44.8 | 5.4 | 52 | [11] |
| Divalproex-ER Tablet | 11.8 | 19.7 | ~89 (relative to other forms) | [12] |
This table summarizes data for valproic acid, which can serve as a benchmark when developing formulations for this compound.
Experimental Protocols
Protocol 1: Synthesis of an Amino Acid Prodrug of this compound (Conceptual)
This protocol is a conceptual adaptation based on the synthesis of amino acid prodrugs of valproic acid.[3]
Objective: To synthesize an L-phenylalanine ethyl ester prodrug of VPA-HA to potentially improve its intestinal permeability.
Materials:
-
This compound (VPA-HA)
-
L-phenylalanine ethyl ester
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve VPA-HA and L-phenylalanine ethyl ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Preparation of VPA-HA Loaded Nanostructured Lipid Carriers (NLCs) (Conceptual)
This protocol is adapted from a method used for preparing VPA-loaded NLCs.[4]
Objective: To prepare VPA-HA loaded NLCs to improve its solubility and oral absorption.
Materials:
-
This compound (VPA-HA)
-
Solid lipid (e.g., Compritol® 888 ATO)
-
Liquid lipid (e.g., Oleic acid)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase: Dissolve the solid lipid, liquid lipid, and VPA-HA in a mixture of acetone and ethanol by heating to ~60°C.
-
Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., 1% Poloxamer 188) in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., 2000 rpm) for a few minutes to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Nanoparticle Formation: Cool down the nanoemulsion to allow the lipid to recrystallize and form the NLCs.
-
Purification: Separate the NLCs from the free drug by a suitable method such as dialysis or ultracentrifugation.
-
Characterization: Characterize the prepared NLCs for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Visualizations
Signaling Pathway: VPA Metabolism
Caption: Major metabolic pathways of valproic acid.[2]
References
- 1. Pharmacokinetics and antiepileptic activity of valproyl hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of aminoacidic pro-drugs of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain delivery of valproic acid via intranasal administration of nanostructured lipid carriers: in vivo pharmacodynamic studies using rat electroshock model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal engineering of valproic acid and carbamazepine to improve hygroscopicity and dissolution profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 9. ukaazpublications.com [ukaazpublications.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of valproic acid after administration of three oral formulations in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct absorption characteristics of oral formulations of valproic acid/divalproex available in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Valproic Acid Hydroxamate: A Comparative Efficacy Analysis Against Other HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of valproic acid hydroxamate (VPA-H) and its parent compound, valproic acid (VPA), against other prominent histone deacetylase (HDAC) inhibitors, namely Vorinostat (SAHA) and Trichostatin A (TSA). This analysis is supported by experimental data on their inhibitory activities, effects on cancer cell lines, and underlying molecular mechanisms.
Executive Summary
Valproic acid, a long-established anti-epileptic drug, has gained significant attention for its activity as a class I and IIa HDAC inhibitor.[1] The derivatization of VPA to its hydroxamate form, VPA-H, is a strategic approach to enhance its potency, as the hydroxamic acid moiety is a key structural feature in potent HDAC inhibitors like Vorinostat (SAHA).[2] This guide consolidates preclinical data to offer a comparative perspective on the efficacy of these compounds, aiding researchers in the selection and development of HDAC inhibitors for therapeutic applications.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the inhibitory potency and cytotoxic effects of VPA, SAHA, and TSA from various studies. While direct and extensive comparative data for VPA-H is still emerging, the provided information on VPA and other hydroxamate derivatives offers valuable insights.
Table 1: HDAC Inhibitory Activity (IC50 Values)
| Compound | HDAC Isoform(s) | IC50 | Cell Line/System | Reference |
| Valproic Acid (VPA) | Class I (HDAC1-3, 8) & IIa (HDAC4-5, 7, 9) | 0.7 - 1.5 mM | In vitro assays | [1] |
| Valproic Acid (VPA) | HDAC2, 5, 6 | 2.8, 2.4 mM | F9 cell extracts | [3] |
| Vorinostat (SAHA) | Pan-HDAC | ~0.15 µM | Color de Lys assay | [4] |
| Trichostatin A (TSA) | Class I & II | Nanomolar range | Varies | [5] |
| Thienopyrimidine hydroxamic acid derivative (9m) | HDAC1, HDAC3, HDAC6 | 29.81 nM, 24.71 nM, 21.29 nM | Recombinant human HDACs | [6] |
Table 2: Cytotoxicity in Cancer Cell Lines (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Valproic Acid (VPA) | SW48 | Colon Cancer | 5 µM | [3] |
| Vorinostat (SAHA) | SW48 | Colon Cancer | 1 µM | [3] |
| Valproic Acid (VPA) | UKF-NB-3 | Neuroblastoma | 1.0 mM | [5] |
| Trichostatin A (TSA) | UKF-NB-3 | Neuroblastoma | 69.8 nM | [5] |
| Valproic Acid (VPA) | UKF-NB-4 | Neuroblastoma | 2.8 mM | [5] |
| Trichostatin A (TSA) | UKF-NB-4 | Neuroblastoma | 129.4 nM | [5] |
| Thienopyrimidine hydroxamic acid derivative (9m) | RPMI 8226 | Multiple Myeloma | 0.97 µM | [6] |
| Thienopyrimidine hydroxamic acid derivative (9m) | HCT 116 | Colorectal Carcinoma | 1.01 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
HDAC Activity Assay (Fluorometric)
This protocol is based on the principle of a deacetylase reaction coupled to a fluorogenic developer.
-
Reagent Preparation : Prepare HDAC assay buffer, a fluorogenic HDAC substrate, and a developer solution containing a protease that specifically cleaves the deacetylated substrate to release a fluorophore. Trichostatin A is typically used as a positive control inhibitor.[7]
-
Reaction Setup : In a 96-well microplate, add the HDAC-containing sample (e.g., nuclear extract, purified enzyme) to the assay buffer.[7]
-
Inhibitor Addition : Add serial dilutions of the test compounds (VPA-H, SAHA, TSA) to the respective wells. Include a vehicle control.
-
Substrate Addition : Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.[7]
-
Incubation : Incubate the plate at 37°C for a specified period (e.g., 30 minutes).[7]
-
Development : Stop the reaction and initiate fluorescence development by adding the developer solution to each well.[7]
-
Measurement : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/440-465 nm).[7]
-
Data Analysis : Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the HDAC inhibitors (VPA-H, SAHA, TSA) for a specified duration (e.g., 72 hours).[5] Include a vehicle control.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization : Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[5]
Western Blot Analysis for Histone Acetylation
This technique is used to detect changes in the acetylation status of histones.
-
Cell Lysis and Histone Extraction : Treat cells with HDAC inhibitors, harvest them, and extract histone proteins using an acid extraction method.[8]
-
Protein Quantification : Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer : Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting : Block the membrane and then incubate it with a primary antibody specific for an acetylated histone (e.g., acetyl-Histone H3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[8]
-
Analysis : Quantify the band intensities and normalize to a loading control (e.g., total Histone H3) to determine the fold change in histone acetylation.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the comparison of HDAC inhibitors.
Caption: General signaling pathway of HDAC inhibition.
Caption: VPA's effect on the Notch1 signaling pathway in MTC cells.[9][10]
Caption: Workflow for comparing the efficacy of HDAC inhibitors.
Discussion and Conclusion
The compiled data indicates that hydroxamic acid-based HDAC inhibitors, such as SAHA and TSA, generally exhibit higher potency in both enzymatic and cell-based assays compared to the carboxylic acid-based inhibitor, VPA. For instance, in neuroblastoma cell lines, the IC50 values for TSA are in the nanomolar range, whereas for VPA, they are in the millimolar range, indicating a significantly higher potency for TSA.[5] Similarly, in colon cancer cells, SAHA demonstrated a lower IC50 value than VPA.[3]
The structural modification of VPA to VPA-H is anticipated to enhance its HDAC inhibitory activity, aligning its potency more closely with that of other hydroxamate-based inhibitors. This is supported by studies on other novel hydroxamic acid derivatives which show potent, nanomolar-range inhibition of HDAC isoforms.[6]
The choice of an HDAC inhibitor for a specific research or therapeutic application will depend on the desired isoform selectivity, required potency, and the cellular context. While pan-HDAC inhibitors like SAHA and TSA have demonstrated broad efficacy, more selective inhibitors may offer a better therapeutic window with fewer off-target effects. The development and comparative evaluation of VPA-H and other targeted HDAC inhibitors are crucial for advancing this class of therapeutics.
The activation of the Notch signaling pathway by VPA in certain cancer cells, leading to apoptosis, highlights the complex and context-dependent mechanisms of action of these inhibitors.[9][10] Further research is warranted to elucidate the specific signaling pathways modulated by VPA-H and to directly compare its efficacy and downstream effects against established HDAC inhibitors in a comprehensive panel of preclinical models.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 4. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of thienopyrimidine hydroxamic acid based derivatives as structurally novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 8. benchchem.com [benchchem.com]
- 9. Valproic Acid Activates Notch1 Signaling and Induces Apoptosis in Medullary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valproic acid activates Notch1 signaling and induces apoptosis in medullary thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Valproic Acid: A Comparative Analysis of its Anticancer Efficacy Across Diverse Cancer Cell Lines
An in-depth examination of the multifaceted anticancer mechanisms of Valproic Acid (VPA), a histone deacetylase inhibitor, this guide provides a comparative analysis of its effects on various cancer cell lines. Through a compilation of experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals in oncology.
Valproic acid (VPA), a well-established antiepileptic drug, has garnered significant attention for its potent anticancer properties.[1] Its primary mechanism of action involves the inhibition of histone deacetylases (HDACs), leading to chromatin remodeling and the altered expression of genes crucial for cell cycle regulation, differentiation, and apoptosis.[2][3] This guide synthesizes findings from multiple studies to present a comparative overview of VPA's effectiveness in different cancer contexts, focusing on its impact on cell viability, apoptosis, and cell cycle progression. While the initial topic specified valproic acid hydroxamate, the available body of research predominantly focuses on valproic acid. This guide will proceed with the extensive data available for VPA as a representative histone deacetylase inhibitor of this class.
Comparative Efficacy of Valproic Acid Across Cancer Cell Lines
The cytotoxic and antiproliferative effects of VPA have been documented in a wide array of cancer cell lines, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, varies considerably among different cell lines, reflecting diverse sensitivities to VPA's therapeutic action.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| Neuroblastoma | ||||
| IMR-32 | Neuroblastoma | 2.697 µM | 24 h | [4] |
| UKF-NB-2 | Neuroblastoma | 2.560 µM | 24 h | [4] |
| SK-N-AS | Neuroblastoma | 2.391 µM | 24 h | [4] |
| UKF-NB-3 | Neuroblastoma | 3.341 µM | 24 h | [4] |
| UKF-NB-4 | Neuroblastoma | 3.703 µM | 24 h | [4] |
| Glioblastoma | ||||
| SF-763 | Glioblastoma | 6.809 µM | 24 h | [4] |
| SF-767 | Glioblastoma | 5.385 µM | 24 h | [4] |
| A-172 | Glioblastoma | 6.269 µM | 24 h | [4] |
| U-87 MG | Glioblastoma | 5.999 µM | 24 h | [4] |
| U-251 MG | Glioblastoma | 6.165 µM | 24 h | [4] |
| T98G | Glioblastoma | Not explicitly stated, but effective at mM concentrations | 24, 48, 72 h | [5] |
| Cervical Cancer | ||||
| HeLa | Cervical Cancer | 32.06 mM | 24 h | [6] |
| 21.29 mM | 48 h | [6] | ||
| 14.51 mM | 72 h | [6] | ||
| Esophageal Squamous Cell Carcinoma | ||||
| TE9 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15 mM | Not Specified | [7] |
| TE10 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15 mM | Not Specified | [7] |
| TE11 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15 mM | Not Specified | [7] |
| TE14 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15 mM | Not Specified | [7] |
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of VPA's anticancer activity is its ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.
Apoptotic Effects
VPA triggers apoptosis through both intrinsic and extrinsic pathways. In neuroblastoma and glioblastoma cell lines, VPA upregulates the expression of pro-apoptotic genes such as FAS, FAS-L, DR4, DR5, and TRAIL.[8] Furthermore, it modulates the Bcl-2 family of proteins, leading to an increase in Bax and Bak expression and a decrease in the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][8] This shift in the balance of pro- and anti-apoptotic proteins culminates in the activation of caspases, the executioners of apoptosis.[9][10][11] In HeLa cells, VPA treatment leads to a significant increase in the percentage of apoptotic cells, accompanied by the upregulation of Bax, p53, and p21, and downregulation of Bcl-2.[6]
Cell Cycle Arrest
VPA's impact on the cell cycle is cell-type specific. In poorly differentiated thyroid cancer cells (N-PA and BHT-101) and MCF-7 breast cancer cells, VPA induces a G1 phase arrest.[9][12] This is often associated with the upregulation of the cyclin-dependent kinase inhibitor p21.[2][13] In contrast, in MDA-MB-231 breast cancer cells and HT-3 cervical cancer cells, VPA causes a G2/M phase arrest.[12][14] In multiple myeloma cell lines, VPA has been shown to block cells in the G0/G1 phase.
Signaling Pathways Modulated by Valproic Acid
VPA's anticancer effects are mediated through the modulation of several key signaling pathways. As an HDAC inhibitor, its primary action is to increase histone acetylation, leading to a more open chromatin structure and altered gene expression.[2]
Caption: Simplified signaling pathway of Valproic Acid's anticancer effects.
Beyond histone acetylation, VPA has been shown to influence other critical pathways, including the PI3K/Akt, MAPK/ERK, and Notch signaling pathways.[15][16] For instance, in carcinoid cancer cells, VPA activates Notch-1 signaling, which contributes to cell growth inhibition.[16]
Experimental Protocols
The validation of VPA's anticancer effects relies on a suite of standardized in vitro assays.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effect of VPA and calculate its IC50 value.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of VPA for specific durations (e.g., 24, 48, 72 hours).
-
Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.[6]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Purpose: To quantify the percentage of apoptotic cells following VPA treatment.
Methodology:
-
Cells are treated with VPA at the desired concentrations and for the appropriate time.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
The flow cytometer distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
Purpose: To determine the effect of VPA on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cells are treated with VPA as required.
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
After fixation, the cells are washed again and resuspended in a solution containing PI and RNase A.
-
The stained cells are then analyzed by flow cytometry.
-
The DNA content of the cells is measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: General experimental workflow for validating VPA's anticancer effects.
Conclusion
Valproic acid demonstrates significant anticancer activity across a multitude of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its efficacy is intrinsically linked to its role as a histone deacetylase inhibitor, leading to widespread changes in gene expression that favor tumor suppression. The variability in IC50 values underscores the importance of a cell-context-dependent understanding of VPA's action. The experimental protocols outlined provide a foundational framework for the continued investigation and validation of VPA and its derivatives as promising anticancer agents. Further research into the nuanced interplay of VPA with various signaling pathways will be crucial for optimizing its therapeutic application in oncology.
References
- 1. Valproic acid as anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valproic acid inhibits proliferation of HER2-expressing breast cancer cells by inducing cell cycle arrest and apoptosis through Hsp70 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valproic Acid and Breast Cancer: State of the Art in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. brieflands.com [brieflands.com]
- 7. williamscancerinstitute.com [williamscancerinstitute.com]
- 8. researchgate.net [researchgate.net]
- 9. Valproic acid induces apoptosis and cell cycle arrest in poorly differentiated thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Valproic acid induces caspase 3-mediated apoptosis in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Valproic acid inhibits cell growth in both MCF-7 and MDA-MB231 cells by triggering different responses in a cell type-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of valproic acid on the cell cycle and apoptosis through acetylation of histone and tubulin in a scirrhous gastric cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Valproic acid exhibits different cell growth arrest effect in three HPV-positive/negative cervical cancer cells and possibly via inducing Notch1 cleavage and E6 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Valproic Acid: A Promising Therapeutic Agent in Glioma Treatment [frontiersin.org]
- 16. Valproic acid activates notch-1 signaling and regulates the neuroendocrine phenotype in carcinoid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Valproic Acid and SAHA (Vorinostat) as Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two prominent histone deacetylase (HDAC) inhibitors: Valproic Acid (VPA) and Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat. Both compounds have garnered significant interest in cancer therapy and other disease areas due to their ability to modulate gene expression through epigenetic mechanisms. This document presents a detailed comparison of their chemical properties, mechanism of action, biological effects, and the experimental protocols used for their evaluation.
Chemical and Structural Properties
Valproic acid is a short-chain fatty acid, while SAHA is a hydroxamic acid derivative.[1] Their distinct chemical structures underpin their different mechanisms of binding to the active site of HDAC enzymes and their overall pharmacological profiles.
| Feature | Valproic Acid (VPA) | SAHA (Vorinostat) |
| Chemical Class | Short-chain fatty acid | Hydroxamic acid |
| Structure | 2-propylpentanoic acid | N-hydroxy-N'-phenyloctanediamide |
| Key Functional Group for HDAC Inhibition | Carboxylic acid | Hydroxamic acid |
Note on Valproic Acid Hydroxamate (VPA-HA): VPA-HA is a derivative of VPA that has been synthesized and investigated for its anticonvulsant and HDAC inhibitory activities.[2] While it shows promise with potentially reduced teratogenicity compared to VPA, the bulk of comparative research with SAHA has been conducted with the parent compound, VPA. Therefore, this guide focuses on the comparison between VPA and SAHA.
Mechanism of Action and HDAC Isoform Selectivity
Both VPA and SAHA function as HDAC inhibitors, leading to the accumulation of acetylated histones and other non-histone proteins. This hyperacetylation results in a more open chromatin structure, facilitating the transcription of genes, including tumor suppressor genes.
However, their selectivity for different HDAC isoforms varies:
| Inhibitor | Target HDAC Classes and Isoforms | Potency |
| Valproic Acid (VPA) | Primarily inhibits Class I (HDAC1, 2, 3, 8) and Class IIa (HDAC4, 5, 7, 9) HDACs.[3][4] | Millimolar (mM) range[5] |
| SAHA (Vorinostat) | Pan-inhibitor, targeting Class I, II, and IV HDACs.[3][6] | Nanomolar (nM) to micromolar (µM) range[7] |
VPA is generally considered a less potent but more selective HDAC inhibitor compared to the pan-inhibitory activity of SAHA.[3][5] Interestingly, VPA has been shown to induce the proteasomal degradation of HDAC2, a mechanism not observed with other HDAC inhibitors like Trichostatin A (TSA), a compound similar to SAHA.[8][9]
Comparative Efficacy and Biological Effects
The differential potency and selectivity of VPA and SAHA translate to varied biological outcomes in preclinical studies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for VPA and SAHA in various cancer cell lines. It is important to note that these values can vary depending on the cell line and the specific experimental conditions.
| Cell Line | Cancer Type | VPA IC50 | SAHA IC50 | Reference |
| U87 | Glioblastoma | < 3 mM | Not specified in this study | [7] |
| MGG8 | Glioblastoma | < 3 mM | Not specified in this study | [7] |
| TE9, TE10, TE11, TE14 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15 mM | Not tested | [10] |
| Various Cell Lines | Various | IC25 and IC50 values reported | Not tested | [1] |
Direct comparative studies highlight that SAHA is significantly more potent than VPA in most cancer cell lines, with IC50 values often in the nanomolar to low micromolar range, whereas VPA's effects are typically observed at millimolar concentrations.[5][7]
Effects on Cell Cycle and Apoptosis
Both VPA and SAHA have been shown to induce cell cycle arrest and apoptosis in cancer cells.[6]
-
VPA has been observed to induce G0/G1 and G2/M cell cycle arrest.[7]
-
SAHA typically induces G2/M phase arrest.[7]
-
Both compounds can trigger apoptosis through the modulation of pro- and anti-apoptotic proteins.[6]
Signaling Pathways
VPA and SAHA impact a multitude of signaling pathways beyond histone acetylation, contributing to their anti-cancer effects.
Studies have shown that both VPA and SAHA can influence pathways such as NF-κB and MAPK/SAPK, although the specific effects and the balance between pro- and anti-survival signals can be context-dependent.[3][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the comparative analysis of VPA and SAHA.
In Vitro HDAC Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of VPA and SAHA in assay buffer. Prepare the HDAC enzyme and fluorogenic substrate according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound (VPA or SAHA), and the HDAC enzyme. Include controls with no inhibitor (positive control) and no enzyme (negative control).
-
Incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to initiate the deacetylase reaction.
-
Reaction Incubation: Incubate the plate to allow the deacetylation to occur.
-
Development: Add a developer solution that stops the reaction and generates a fluorescent signal from the deacetylated substrate.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.[12][13][14]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol for Adherent Cells:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of VPA or SAHA for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the treatment period, remove the medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values.[15][16][17][18]
Western Blotting for Histone Acetylation
This technique is used to detect and quantify the levels of acetylated histones (e.g., acetyl-H3 and acetyl-H4) in cells following treatment with HDAC inhibitors.
Protocol:
-
Cell Treatment and Lysis: Treat cells with VPA or SAHA. Harvest the cells and lyse them to extract total protein or perform histone-specific extraction.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3, anti-acetyl-H4). Also, probe for a loading control (e.g., total H3 or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.[19][20][21][22][23]
Conclusion
Valproic acid and SAHA (Vorinostat) are both valuable tools in the study of epigenetics and hold therapeutic promise as HDAC inhibitors. SAHA is a potent, broad-spectrum inhibitor, while VPA is less potent but exhibits some selectivity for Class I and IIa HDACs. The choice between these two agents will depend on the specific research question, the desired level of HDAC inhibition, and the cellular context. The experimental protocols detailed in this guide provide a foundation for the robust and reproducible comparative evaluation of these and other HDAC inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the anticancer properties of a novel valproic acid prodrug to leading histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDACi Valproic Acid (VPA) and Suberoylanilide Hydroxamic Acid (SAHA) Delay but Fail to Protect against Warm Hepatic Ischemia-Reperfusion Injury | PLOS One [journals.plos.org]
- 4. Histone Deacetylase Inhibitors: Isoform Selectivity Improves Survival in a Hemorrhagic Shock Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylation inhibition in pulmonary hypertension: therapeutic potential of valproic acid (VPA) and suberoylanilide hydroxamic acid (SAHA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 | The EMBO Journal [link.springer.com]
- 9. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epigenetic evidence of an Ac/Dc axis by VPA and SAHA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. atcc.org [atcc.org]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Histone western blot protocol | Abcam [abcam.com]
- 23. Histone Immunoblotting Protocol | Rockland [rockland.com]
Independent Verification of Valproic Acid Hydroxamate: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Valproic Acid Hydroxamate's (VPA-HA) performance against its parent compound, Valproic Acid (VPA), and the well-established histone deacetylase (HDAC) inhibitor, Suberoylanilide Hydroxamic Acid (SAHA). The information presented is based on publicly available experimental data, offering a comprehensive resource for evaluating VPA-HA's potential in research and drug development.
Executive Summary
This compound (VPA-HA) emerges as a promising derivative of Valproic Acid (VPA), demonstrating a potentially improved therapeutic profile. While retaining therapeutic efficacy in preclinical models, VPA-HA exhibits significantly reduced teratogenicity, a major limiting side effect of VPA. This guide summarizes the key performance data and provides detailed experimental protocols to facilitate independent verification and further investigation.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the biological activities of this compound, Valproic Acid, and SAHA.
| Compound | Anticonvulsant Activity (ED50 in mmol/kg) | Neurotoxicity (TD50 in mmol/kg) | Protective Index (TD50/ED50) |
| This compound (analogue) | 0.16 - 0.59 | 0.70 - 1.42 | Up to 4.4 |
| Valproic Acid (VPA) | 0.57 | 1.83 | 3.2 |
Table 1: In vivo anticonvulsant activity and neurotoxicity in mice. Data from studies on fluorinated and non-fluorinated VPA analogues with hydroxamic acid moieties suggest a favorable safety profile for VPA-HA derivatives compared to VPA.
| Compound | Target HDACs | IC50 |
| N-(2'-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | HDAC1 | 153 µM[1] |
| Valproic Acid (VPA) | Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9) | ~0.4 - 2 mM (HDAC1 IC50: 400 µM)[2][3] |
| Suberoylanilide Hydroxamic Acid (SAHA) | Class I, IIa, IIb, IV | Nanomolar to low micromolar range |
Table 2: In vitro Histone Deacetylase (HDAC) inhibition. Note: Data for a close derivative of VPA-HA is presented. VPA is a millimolar inhibitor, whereas SAHA is a much more potent nanomolar to micromolar inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and independent verification of the presented data.
Anticonvulsant Activity: Subcutaneous Pentylenetetrazole (PTZ) Seizure Threshold Test
This test evaluates the ability of a compound to protect against chemically induced seizures.
Animals: Male CF-1 mice.
Procedure:
-
Administer the test compound (this compound or Valproic Acid) or vehicle control to the mice.
-
At the time of peak effect of the test drug, inject a subcutaneous dose of Pentylenetetrazole (PTZ) at 85 mg/kg.
-
Place each mouse in an individual observation cage.
-
Observe the animals for 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds.
-
The effective dose 50 (ED50) is calculated as the dose that protects 50% of the animals from seizures.
Neurotoxicity: Rotarod Test
This test assesses motor coordination and is used to determine the neurotoxic dose of a compound.
Apparatus: An accelerating rotarod for mice.
Procedure:
-
Place the mice on the rotarod, which is rotating at a low, constant speed.
-
Gradually accelerate the speed of the rotarod.
-
Record the time each mouse is able to stay on the rotating rod.
-
The toxic dose 50 (TD50) is determined as the dose at which 50% of the animals are unable to remain on the rod for a predetermined amount of time.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory activity of a compound against a specific histone deacetylase enzyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1).
-
Fluorogenic HDAC substrate.
-
Assay buffer.
-
Developer.
-
Test compounds (this compound, Valproic Acid, SAHA).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
In a 96-well plate, add the assay buffer, the fluorogenic HDAC substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding the recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate (B1630785) stimulation.
Cell Culture: Primary cortical neurons isolated from embryonic rats or mice.
Procedure:
-
Plate primary neurons in 96-well plates and culture for several days to allow for maturation.
-
Pre-treat the neurons with the test compound (this compound or Valproic Acid) or vehicle control for a specified period (e.g., 1-24 hours).
-
Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
-
Wash the cells to remove glutamate and replace with fresh culture medium containing the test compound or vehicle.
-
Incubate for 24 hours.
-
Assess cell viability using a suitable method, such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Calculate the percentage of neuroprotection conferred by the test compound compared to the glutamate-only treated control.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of HDAC inhibition by VPA-HA and other inhibitors.
Caption: Workflow for the PTZ anticonvulsant activity assay.
Caption: Workflow for the in vitro neuroprotection assay.
References
- 1. N-(2′-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA) Inhibits HDAC1 and Increases the Translocation of HMGB1 Levels in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Valproic Acid Hydroxamate Derivatives as HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Valproic acid (VPA), a widely used antiepileptic drug, has garnered significant attention for its activity as a histone deacetylase (HDAC) inhibitor. This property has opened avenues for its potential use in oncology and neuroprotective therapies. However, the clinical utility of VPA as an HDAC inhibitor is often limited by its relatively low potency and associated side effects, including teratogenicity. This has spurred the development of V-PA derivatives, particularly valproic acid hydroxamates, with the aim of enhancing HDAC inhibitory activity and improving the therapeutic index.
This guide provides an objective, data-driven comparison of various valproic acid hydroxamate derivatives, summarizing their performance against the parent compound, VPA. The information presented is collated from preclinical studies and is intended to aid researchers in the selection and development of next-generation HDAC inhibitors.
Quantitative Comparison of Valproic Acid and its Hydroxamate Derivatives
The following tables summarize the key performance indicators of selected this compound derivatives compared to VPA. These metrics include anticonvulsant activity (ED50), neurotoxicity (TD50), and in vitro HDAC inhibition (IC50). A lower ED50 and IC50 indicate higher potency, while a higher TD50 suggests lower toxicity. The protective index (TD50/ED50) is a crucial measure of the therapeutic window.
| Compound | Anticonvulsant Activity (ED50, mmol/kg) | Neurotoxicity (TD50, mmol/kg) | Protective Index (TD50/ED50) | Reference |
| Valproic Acid (VPA) | 0.57 | 1.83 | 3.2 | [1][2] |
| 2-Fluoro-VPA-hydroxamic acid | 0.16 - 0.59 (range for hydroxamates) | 0.70 - 1.42 (range for hydroxamates) | 4.4 | [1][2] |
| Valproyl hydroxamic acid (VPA-HA) | More potent than VPA | - | - | [3] |
| N-(1-hydroxyethyl)-valpromide (HEV) | More potent than VPA | - | - | [3] |
| N-methoxy valpromide | More potent than VPA | - | - | [3] |
| Compound | HDAC Inhibition (IC50, µM) | Neuroprotective Effect | Reference |
| Valproic Acid (VPA) | 398 | Partial protection at 100 µM | [4] |
| (S)-2-pentyl-4-pentynoic acid (Compound III) | 48 | Complete protection at 50-100 µM | [4] |
| (±)-2-hexyl-4-pentynoic acid (Compound V) | 13 | Complete protection at 50-100 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the efficacy and toxicity of this compound derivatives.
Pentylenetetrazole (PTZ) Seizure Threshold Test
This model is used to assess the anticonvulsant activity of a compound.[5][6]
-
Animals: Male CF-1 mice are commonly used.
-
Procedure:
-
Animals are administered the test compound or vehicle control, typically via intraperitoneal (i.p.) injection.
-
After a predetermined time to allow for drug absorption and distribution (time to peak effect), a convulsant dose of pentylenetetrazole (PTZ) is administered subcutaneously (s.c.). A typical dose for mice is 85 mg/kg.[5]
-
Animals are observed for a set period (e.g., 30 minutes) for the presence of seizures, characterized by clonic spasms of the forelimbs, hindlimbs, or jaw.[5]
-
The dose of the test compound that protects 50% of the animals from seizures (ED50) is then calculated.
-
Rotorod Neurotoxicity Test
This test evaluates the motor coordination and potential neurotoxic effects of a compound.[1][7]
-
Apparatus: A rotating rod apparatus (rotarod) is used.
-
Procedure:
-
Mice are trained to walk on the rotating rod at a constant or accelerating speed.
-
On the test day, animals are administered the test compound or vehicle.
-
At the time of peak effect, the mice are placed back on the rotarod.
-
The latency to fall off the rotating rod is recorded. A decrease in latency compared to the control group indicates motor impairment and potential neurotoxicity.
-
The dose that causes 50% of the animals to fall off the rod (TD50) is determined.
-
In Vitro HDAC Inhibition Assay
This assay measures the direct inhibitory effect of a compound on HDAC enzyme activity.[8]
-
Materials: HeLa nuclear extracts or purified HDAC enzymes, a fluorometric HDAC substrate, and a fluorescence plate reader are required.
-
Procedure:
-
The test compound, assay buffer, and the HDAC fluorometric substrate are added to a 96-well plate containing HeLa nuclear extracts or the purified enzyme.
-
The plate is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction.
-
A developer solution is added to stop the reaction and generate a fluorescent signal.
-
The fluorescence is measured using a plate reader at appropriate excitation and emission wavelengths (e.g., 370 nm excitation and 450 nm emission).[8]
-
The concentration of the compound that inhibits 50% of the HDAC activity (IC50) is calculated.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on cell proliferation and cytotoxicity.[9]
-
Materials: Cultured cells (e.g., cancer cell lines), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, and a spectrophotometer are needed.
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.
-
After an incubation period (e.g., 24-72 hours), the MTT reagent is added to each well.
-
Viable cells with active mitochondrial reductases convert the MTT into a purple formazan (B1609692) product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a spectrophotometer. The absorbance is proportional to the number of viable cells.
-
Western Blotting for Histone Acetylation
This technique is used to detect the level of histone acetylation in cells, a direct indicator of HDAC inhibition.[1][10]
-
Procedure:
-
Protein Extraction: Cells are treated with the test compound, and total protein or histone proteins are extracted.
-
SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent signal, which is then captured on film or by a digital imager. The intensity of the signal corresponds to the amount of acetylated histone.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by valproic acid and its derivatives, as well as a typical experimental workflow for their evaluation.
Caption: HDAC inhibition by VPA derivatives leads to cell cycle arrest and apoptosis.
Caption: A typical workflow for evaluating VPA hydroxamate derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 7. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 8. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of valproic acid on histone deacetylase inhibition in vitro and in glioblastoma patient samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: Valproic Acid Hydroxamate vs. Valproic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of valproic acid (VPA), a widely used antiepileptic and mood-stabilizing drug, and its derivative, valproic acid hydroxamate (VPA-HA). By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to inform research and development in the pursuit of safer and more effective therapeutic agents.
Executive Summary
Valproic acid exerts its therapeutic effects through multiple mechanisms, primarily by enhancing GABAergic neurotransmission and inhibiting histone deacetylases (HDACs).[1][2][3][4][5] The development of VPA derivatives, such as VPA-HA, has been driven by the need to improve upon the therapeutic window of the parent compound and reduce its associated toxicities, most notably teratogenicity. Experimental evidence suggests that hydroxamic acid derivatives of VPA can offer an improved protective index—a ratio of toxic dose to effective dose—and may exhibit reduced teratogenic potential compared to VPA.[6]
Data Presentation: Efficacy and Toxicity
The therapeutic index, a measure of a drug's safety, is a critical parameter in drug development. It is often represented by the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. In preclinical studies, this is commonly assessed by comparing the median toxic dose (TD50) to the median effective dose (ED50).
The following tables summarize quantitative data from a key comparative study that evaluated the anticonvulsant activity (efficacy) and neurotoxicity of VPA and various hydroxamic acid derivatives in mice.
| Compound | Anticonvulsant Activity (ED50 in mmol/kg) | Neurotoxicity (TD50 in mmol/kg) | Protective Index (TD50/ED50) |
| Valproic Acid (VPA) | 0.57 | 1.83 | 3.2 |
| This compound (VPA-HA) | Data for various derivatives available | Data for various derivatives available | See specific derivatives below |
| 2-Fluoro-VPA-hydroxamic acid | Not explicitly stated, but part of the study | Not explicitly stated, but part of the study | 4.4 |
Note: The study cited provides a range of ED50 and TD50 values for different fluorinated and non-fluorinated VPA hydroxamates. The non-chiral 2-Fluoro-VPA-hydroxamic acid was highlighted as the most promising with a protective index of 4.4.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Subcutaneous Pentylenetetrazole (PTZ) Seizure Threshold Test
This test is utilized to evaluate the anticonvulsant activity of a compound by determining its ability to protect against seizures induced by the chemoconvulsant pentylenetetrazole.
Materials:
-
Test compounds (e.g., Valproic Acid, this compound)
-
Pentylenetetrazole (PTZ)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in distilled water)
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections
-
Individual observation chambers (e.g., transparent Plexiglas cages)
-
Timer
Procedure:
-
Animal Acclimation: Mice are acclimated to the laboratory environment for at least 5 days prior to the experiment, with free access to food and water.
-
Drug Preparation: A stock solution of PTZ is prepared in saline. Graded doses of the test compounds are prepared in the chosen vehicle.
-
Experimental Groups: Animals are divided into multiple groups: a vehicle control group and several treatment groups receiving different doses of the test compound.
-
Administration: The test compound or vehicle is administered intraperitoneally. After a predetermined pretreatment time (to allow for peak drug effect), a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.[7]
-
Observation: Immediately following PTZ injection, each mouse is placed in an individual observation chamber and observed continuously for 30 minutes.[1] The primary endpoint is the presence or absence of a clonic seizure, characterized by approximately 3 to 5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[1]
-
Data Analysis: The percentage of animals protected from seizures in each group is recorded. The median effective dose (ED50), the dose that protects 50% of the animals from seizures, is then calculated using statistical methods such as probit analysis.
Rotorod Neurotoxicity Test
This test is employed to assess the motor coordination and balance of rodents and is a common method for evaluating the neurotoxic effects of a compound.
Materials:
-
Test compounds (e.g., Valproic Acid, this compound)
-
Vehicle
-
Male mice
-
Rotarod apparatus (a rotating rod with adjustable speed)
-
Timer
Procedure:
-
Animal Acclimation and Training: Mice are acclimated to the testing room. Prior to testing, they are trained to walk on the rotating rod at a constant, low speed.
-
Drug Administration: The test compound or vehicle is administered to the animals.
-
Testing: At the time of expected peak effect of the compound, each mouse is placed on the rotarod, which is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 300 seconds).[8]
-
Endpoint Measurement: The latency to fall from the rod is recorded for each animal. The trial ends for an individual mouse when it falls off the rod or after a predetermined cut-off time.[9]
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment (i.e., are unable to remain on the rod for a specified time), is determined.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by valproic acid and its hydroxamate derivatives.
Caption: Mechanism of Valproic Acid on the GABAergic Pathway.
Caption: Mechanism of VPA Hydroxamate as a Histone Deacetylase Inhibitor.
Experimental Workflow
Caption: Workflow for Assessing Therapeutic Index.
References
- 1. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Vascular histone deacetylation by pharmacological HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
- 8. Rotarod-Test for Mice [protocols.io]
- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
Replicating Key Experiments on the Neuroprotective Effects of Valproic Acid Hydroxamates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of valproic acid hydroxamates and other histone deacetylase (HDAC) inhibitors. It is designed to equip researchers with the necessary information to replicate key experiments by providing detailed methodologies, comparative quantitative data, and visual representations of the underlying biological pathways and experimental workflows.
I. Comparative Analysis of Neuroprotective Efficacy
The neuroprotective properties of valproic acid (VPA) and its derivatives, including valproic acid hydroxamates, are primarily attributed to their ability to inhibit histone deacetylases (HDACs) and glycogen (B147801) synthase kinase-3β (GSK-3β). This inhibition leads to the modulation of gene expression, promoting cell survival and reducing apoptosis in response to neurotoxic insults. This section presents a quantitative comparison of the efficacy of various VPA derivatives and other HDAC inhibitors in key neuroprotection assays.
Valproic Acid Derivatives vs. Valproic Acid
Studies have shown that certain hydroxamic acid derivatives of valproic acid exhibit more potent neuroprotective effects than the parent compound.
| Compound | Assay | Model | Key Findings |
| Valproic Acid (VPA) | Histone Acetylation | Cultured Neurons | 200% increase at 100 µM |
| Neuroprotection | Glutamate-induced excitotoxicity | Partial protection at 100 µM | |
| (S)-2-pentyl-4-pentynoic acid | Histone Acetylation | Cultured Neurons | Significant increase at 5 µM; 600-700% increase at 50-100 µM |
| Neuroprotection | Glutamate-induced excitotoxicity | Complete protection at 50-100 µM | |
| (±)-2-hexyl-4-pentynoic acid | Histone Acetylation | Cultured Neurons | Significant increase at 5 µM; 600-700% increase at 50-100 µM |
| Neuroprotection | Glutamate-induced excitotoxicity | Complete protection at 50-100 µM |
Alternative HDAC Inhibitors vs. Valproic Acid
Other HDAC inhibitors, such as sodium butyrate (B1204436) and trichostatin A, have also demonstrated neuroprotective properties.
| Compound | Assay | Model | Key Findings |
| Valproic Acid (VPA) | RGC Survival | Purified rat retinal ganglion cells | 163% increase in survival at 0.1 mM |
| Sodium Butyrate | RGC Survival | Purified rat retinal ganglion cells | 188% increase in survival at 0.1 mM[1] |
| Trichostatin A (TSA) | Neuroprotection | Lipopolysaccharide-sensitised neonatal hypoxic-ischaemic brain injury | Reduced grey and white matter tissue loss in female pups at 1 mg/kg |
| Cytotoxicity | Human neuroblastoma cell lines | IC50 values ranging from 69.8 to 129.4 nM[2] |
II. Experimental Protocols
This section provides detailed methodologies for replicating key experiments to assess the neuroprotective effects of valproic acid hydroxamates and other compounds.
A. In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This model is used to evaluate the ability of a compound to protect neurons from cell death induced by excessive stimulation of glutamate (B1630785) receptors.
1. Primary Cortical Neuron Culture:
-
Source: Embryonic day 18 (E18) Sprague-Dawley rat fetuses.
-
Procedure:
-
Dissect cortices from E18 rat embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in 0.25% trypsin-EDTA at 37°C for 15 minutes.
-
Triturate the tissue gently with a fire-polished Pasteur pipette in DMEM supplemented with 10% fetal bovine serum (FBS) to obtain a single-cell suspension.
-
Plate the cells on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Maintain the cultures in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Replace half of the medium every 3-4 days. Experiments are typically performed on days in vitro (DIV) 7-10.
-
2. Glutamate Excitotoxicity and Compound Treatment:
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed Neurobasal medium without B-27 supplement.
-
Add the test compound (e.g., valproic acid hydroxamate) at various concentrations to the wells and incubate for 24 hours.
-
Induce excitotoxicity by adding L-glutamic acid to a final concentration of 100 µM.
-
Incubate the plates for another 24 hours.
3. Assessment of Neuroprotection (LDH Assay):
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.
-
Procedure:
-
After the 24-hour incubation with glutamate, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate, cofactor, and a tetrazolium salt).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 1M acetic acid).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Controls:
-
Vehicle Control: Cells treated with the vehicle used to dissolve the test compounds.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce 100% cell death.
-
Background Control: Culture medium without cells.
-
-
Calculation: Calculate the percentage of neuroprotection relative to the glutamate-only treated group.
-
B. In Vivo Model: 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Rats
This model is used to assess the neuroprotective effects of compounds against the degeneration of dopaminergic neurons, a hallmark of Parkinson's disease.
1. Surgical Procedure (Unilateral 6-OHDA Injection):
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target injection site, the medial forebrain bundle (MFB). Stereotaxic coordinates relative to bregma are typically: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm.
-
Slowly lower a Hamilton syringe containing the 6-OHDA solution (8 µg of 6-OHDA in 4 µL of 0.9% saline with 0.02% ascorbic acid) to the target coordinates.
-
Infuse the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
2. Compound Administration:
-
Administer the test compound (e.g., this compound) via the desired route (e.g., intraperitoneal injection or oral gavage) starting at a specified time point relative to the 6-OHDA lesion (e.g., pre-treatment or post-treatment).
3. Behavioral Assessment (Apomorphine-Induced Rotation Test):
-
Procedure:
-
Two to three weeks after surgery, administer apomorphine (B128758) (a dopamine (B1211576) receptor agonist) subcutaneously (0.5 mg/kg).
-
Place the rat in a circular arena and record the number of full (360°) contralateral rotations (turns away from the lesioned side) for 30-60 minutes.
-
A reduction in the number of rotations in the compound-treated group compared to the vehicle-treated group indicates a neuroprotective effect.
-
C. In Vivo Model: Spinal Cord Injury (SCI) in Rats
This model is used to evaluate the potential of a compound to protect against neuronal damage and promote functional recovery after traumatic spinal cord injury.
1. Surgical Procedure (Contusion Injury):
-
Animals: Adult female Sprague-Dawley rats (220-250 g).
-
Anesthesia: Anesthetize the rats as described for the 6-OHDA model.
-
Laminectomy:
-
Make a dorsal midline incision over the thoracic spine.
-
Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
-
Contusion Injury:
-
Use a standardized weight-drop device (e.g., MASCIS impactor) to deliver a controlled contusion injury to the exposed spinal cord. A common injury paradigm is a 10 g rod dropped from a height of 12.5 mm.
-
Suture the muscle and skin layers.
-
2. Compound Administration:
-
Administer the test compound as described for the 6-OHDA model, with dosing schedules tailored to the SCI model (e.g., starting shortly after injury and continuing for a set period).
3. Assessment of Apoptosis (TUNEL Staining):
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation:
-
At a designated time point post-injury (e.g., 24 or 48 hours), perfuse the rats with 4% paraformaldehyde.
-
Dissect the spinal cord and post-fix the tissue in 4% paraformaldehyde overnight.
-
Cryoprotect the tissue in a graded sucrose (B13894) solution (15% and 30%).
-
Embed the tissue in OCT compound and prepare cryosections (20 µm).
-
-
Staining Protocol:
-
Wash the sections with PBS.
-
Permeabilize the tissue with 0.1% Triton X-100 in PBS for 15 minutes.
-
Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour, according to the manufacturer's instructions.
-
Wash the sections with PBS.
-
Counterstain the nuclei with a fluorescent dye such as DAPI.
-
Mount the sections with an anti-fade mounting medium.
-
-
Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Quantify the number of TUNEL-positive (apoptotic) cells in the grey and white matter surrounding the lesion epicenter. A reduction in TUNEL-positive cells in the compound-treated group indicates a neuroprotective effect.
-
III. Signaling Pathways and Experimental Workflows
The neuroprotective effects of valproic acid hydroxamates and other HDAC inhibitors are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows described above.
Caption: HDAC Inhibition Pathway by this compound.
Caption: GSK-3β Inhibition Pathway by this compound.
Caption: Workflow for Glutamate-Induced Excitotoxicity Assay.
Caption: Workflow for 6-OHDA Model of Parkinson's Disease.
Caption: Workflow for Spinal Cord Injury Model.
References
- 1. Histone deacetylase inhibitors sodium butyrate and valproic acid delay spontaneous cell death in purified rat retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking valproic acid hydroxamate against current standard-of-care treatments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of valproic acid hydroxamate's performance against current standard-of-care treatments in key therapeutic areas. This document synthesizes available preclinical and clinical data, offering a detailed examination of its efficacy, safety, and mechanisms of action.
Executive Summary
Valproic acid (VPA), a long-established treatment for epilepsy, has garnered significant interest for its potential applications in oncology and neurodegenerative diseases due to its activity as a histone deacetylase (HDAC) inhibitor. However, its clinical use is hampered by known teratogenicity and other side effects. This compound (VPA-HA), a derivative of VPA, has emerged as a promising alternative, exhibiting a potentially improved safety profile while retaining therapeutic efficacy. This guide benchmarks VPA-HA and its parent compound against standard-of-care treatments for epilepsy, glioblastoma, and Alzheimer's disease, highlighting its therapeutic potential and areas requiring further investigation.
Epilepsy
Valproic acid has been a cornerstone in the management of various seizure types. However, its teratogenic effects are a major concern. Preclinical studies indicate that this compound derivatives not only retain but can exceed the anticonvulsant activity of VPA with a significantly improved safety profile.
Quantitative Data Comparison: Anticonvulsant Activity and Toxicity
| Compound | Anticonvulsant Activity (ED50 in mmol/kg) | Neurotoxicity (TD50 in mmol/kg) | Protective Index (TD50/ED50) | Teratogenicity |
| Valproic Acid (VPA) | 0.57 | 1.83 | 3.2 | High |
| This compound (VPA-HA) | 0.16 - 0.59 | 0.70 - 1.42 | Improved vs. VPA | Greatly Reduced/Undetectable |
| 2-Fluoro-VPA-hydroxamic acid | Not specified, but improved anticonvulsant profile | Not specified | 4.4 | Not teratogenic in mouse model |
| Standard-of-Care (Epilepsy) | ||||
| Lamotrigine | Varies by seizure type | Varies | Varies | Lower risk than VPA |
| Levetiracetam | Varies by seizure type | Varies | Varies | Lower risk than VPA |
| Carbamazepine | Varies by seizure type | Varies | Varies | Teratogenic potential |
Data synthesized from preclinical studies in mice.[1]
Experimental Protocols
Anticonvulsant Activity Assessment: The anticonvulsant activity was determined using the subcutaneous pentylenetetrazole (PTZ) seizure threshold test in mice.[1] This model induces generalized seizures, and the efficacy of the test compound is measured by its ability to prevent or delay the onset of these seizures. The effective dose 50 (ED50), the dose required to protect 50% of the animals from seizures, was calculated.[1]
Neurotoxicity Assessment: Neurotoxicity was evaluated using the rotorod test in mice.[1] This test assesses motor coordination and balance. The toxic dose 50 (TD50), the dose at which 50% of the animals fail to remain on the rotating rod for a specified time, was determined.[1]
Teratogenicity Assessment: The induction of neural tube defects (exencephaly) was assessed in the offspring of pregnant mice (Han:NMRI) after administration of the compounds on day 8.25 of gestation.[1]
Signaling Pathway and Workflow
Caption: Workflow for preclinical evaluation of VPA hydroxamates.
Oncology: Glioblastoma
Valproic acid has shown preclinical and some clinical activity against various cancers, including glioblastoma, primarily through its action as an HDAC inhibitor. This leads to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis. While direct comparative data for this compound in glioblastoma is limited, its shared mechanism of HDAC inhibition suggests similar anticancer potential.
Quantitative Data Comparison: Glioblastoma
| Treatment | Mechanism of Action | Median Overall Survival (with standard of care) | Key Adverse Events |
| Valproic Acid (adjuvant) | HDAC inhibitor, induces proteasomal degradation of HDAC2.[2][3][4] | Some studies suggest a modest improvement. | Teratogenicity, hepatotoxicity, pancreatitis. |
| Standard-of-Care: Temozolomide (TMZ) + Radiation | Alkylating agent, induces DNA damage.[5][6][7] | Approximately 15 months.[5] | Myelosuppression, fatigue, nausea.[6] |
Experimental Protocols
In Vitro Anticancer Activity: Cell proliferation assays (e.g., MTT or BrdU incorporation) are used to determine the effect of the compound on the growth of glioblastoma cell lines. Apoptosis can be assessed by methods such as Annexin V staining and flow cytometry.
In Vivo Anticancer Efficacy: Orthotopic glioblastoma models in immunocompromised mice are utilized. Tumor growth is monitored by bioluminescence or magnetic resonance imaging (MRI). Survival analysis is a key endpoint.
Signaling Pathway
Caption: HDAC inhibition pathway of VPA and its derivatives.
Neurodegenerative Disease: Alzheimer's Disease
The neuroprotective potential of valproic acid is being explored for neurodegenerative conditions like Alzheimer's disease. Its mechanisms in this context include HDAC inhibition, which can promote neurogenesis and synaptic plasticity, and inhibition of glycogen (B147801) synthase kinase-3 beta (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's pathology.[8][9]
Quantitative Data Comparison: Alzheimer's Disease Models
| Treatment | Key Preclinical Findings | Mechanism of Action |
| Valproic Acid | Reduced Aβ production and neuritic plaque formation in transgenic mice; improved memory deficits.[8] | HDAC inhibition, GSK-3β inhibition, activation of Wnt/β-catenin pathway.[8][10][11][12][13][14][15] |
| Standard-of-Care | ||
| Cholinesterase Inhibitors (e.g., Donepezil) | Symptomatic improvement in cognitive function. | Increase acetylcholine (B1216132) levels in the brain. |
| NMDA Receptor Antagonists (e.g., Memantine) | Symptomatic improvement in moderate to severe Alzheimer's. | Modulates glutamate (B1630785) neurotransmission. |
| Anti-amyloid Monoclonal Antibodies (e.g., Lecanemab) | Reduction in amyloid plaques and modest slowing of cognitive decline. | Targets and removes amyloid-beta plaques.[16] |
Experimental Protocols
In Vivo Alzheimer's Disease Model: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used.[8] These mice develop age-dependent amyloid plaques and cognitive deficits.
Behavioral Testing: The Morris water maze is a standard test to assess spatial learning and memory in rodents.[8]
Histopathological Analysis: Immunohistochemistry is used to quantify amyloid plaque burden and assess markers of neuroinflammation and synaptic integrity in brain tissue.[8]
Signaling Pathway
Caption: Neuroprotective signaling of VPA and its derivatives.
Conclusion
This compound demonstrates significant promise as a therapeutic agent, particularly in the field of epilepsy, where it offers the potential for comparable or enhanced efficacy to valproic acid with a markedly improved safety profile, most notably a reduction in teratogenicity. Its therapeutic potential in oncology and neurodegenerative diseases, inferred from the well-established mechanisms of its parent compound, warrants dedicated preclinical and clinical investigation. Further research should focus on direct head-to-head comparisons of this compound with standard-of-care treatments in these expanded indications to fully elucidate its clinical utility. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a foundational framework for such future research endeavors.
References
- 1. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Standards of Care in Glioblastoma Therapy - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Glioblastoma Current Standard of Care | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- 7. mdpi.com [mdpi.com]
- 8. Valproic acid inhibits Aβ production, neuritic plaque formation, and behavioral deficits in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase-3β Signaling Pathway in an Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mood-stabilizing agent valproate inhibits the activity of glycogen synthase kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wnt signaling pathway participates in valproic acid-induced neuronal differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Valproate regulates GSK-3-mediated axonal remodeling and synapsin I clustering in developing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 15. Valproic acid induces differentiation and inhibition of proliferation in neural progenitor cells via the beta-catenin-Ras-ERK-p21Cip/WAF1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. emedicine.medscape.com [emedicine.medscape.com]
In Vivo Validation of Valproic Acid Hydroxamate: A Comparative Analysis of Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of valproic acid hydroxamate (VPA-HA), focusing on the in vivo validation of its in vitro activities, particularly in the context of its anticonvulsant properties and its role as a histone deacetylase (HDAC) inhibitor. This document synthesizes experimental data to offer a clear comparison with its parent compound, valproic acid (VPA), and other relevant alternatives.
Executive Summary
Valproic acid (VPA) is a well-established antiepileptic drug with a broad spectrum of action, including the inhibition of histone deacetylases (HDACs).[1] Its hydroxamate derivative, this compound (VPA-HA), has been investigated to enhance its therapeutic efficacy and reduce its side effects. This guide presents a compilation of in vivo and in vitro data to validate the therapeutic potential of VPA-HA. The findings suggest that VPA-HA and its derivatives exhibit potent anticonvulsant activity, in some cases superior to VPA, with a potentially improved safety profile regarding teratogenicity.[1] The underlying mechanism is believed to be, at least in part, through HDAC inhibition, which influences various signaling pathways crucial in neuronal function and disease.
In Vivo Efficacy and Toxicity Comparison
The following table summarizes the in vivo anticonvulsant activity and neurotoxicity of this compound and its derivatives in comparison to valproic acid. The data is derived from studies in mouse models.
| Compound | Anticonvulsant Activity (ED50 in mmol/kg) | Neurotoxicity (TD50 in mmol/kg) | Protective Index (TD50/ED50) | Teratogenic Potency |
| Valproic Acid (VPA) | 0.57 | 1.83 | 3.2 | Present |
| This compound (VPA-HA) | 0.59 | 1.42 | 2.4 | Greatly Reduced |
| 2-Fluoro-VPA-hydroxamic acid | 0.16 | 0.70 | 4.4 | Not Detected |
Data sourced from studies in Han:NMRI mice.[1]
In Vitro Activity of Valproic Acid as an HDAC Inhibitor
| Compound | Target | IC50 | Cell Line/Assay Conditions |
| Valproic Acid (VPA) | HDAC1 | 0.4 mM | In vitro enzyme assay |
| Valproic Acid (VPA) | Pan-HDAC (Class I and IIa) | 1.02-2.15 mM | Esophageal squamous cell carcinoma cell lines |
| Suberoylanilide Hydroxamic Acid (SAHA) | Pan-HDAC | Nanomolar range | Varies by cell line |
Note: The IC50 values for VPA can vary depending on the cell type and assay conditions.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and critical evaluation of the presented data.
Subcutaneous Pentylenetetrazole (PTZ) Seizure Threshold Test
This test evaluates the ability of a compound to protect against chemically induced seizures.
-
Animal Model: Male CF-1 mice or Han:NMRI mice.[1]
-
Procedure:
-
Animals are administered the test compound (e.g., VPA, VPA-HA) or vehicle control at various doses.
-
At the time of peak effect of the test compound, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsant dose (e.g., 85 mg/kg for CF-1 mice) is administered into a loose fold of skin on the neck.[1]
-
Animals are then placed in individual observation cages and monitored for 30 minutes for the presence or absence of a clonic seizure, characterized by at least 3-5 seconds of spasms of the forelimbs, hindlimbs, or jaw.
-
The absence of such a seizure is considered protection.
-
-
Endpoint: The effective dose 50 (ED50), the dose at which 50% of the animals are protected from seizures, is calculated.
Rotorod Neurotoxicity Test
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.
-
Animal Model: Mice.
-
Apparatus: A rotating rod apparatus (rotarod).
-
Procedure:
-
Mice are trained to walk on the rotating rod at a constant speed.
-
On the test day, animals are administered the test compound or vehicle control.
-
At specified time points after administration, the mice are placed on the rotarod, which is set to accelerate at a defined rate (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall off the rotating rod is recorded for each animal. A shorter latency compared to the control group indicates motor impairment.
-
-
Endpoint: The toxic dose 50 (TD50), the dose at which 50% of the animals exhibit a defined level of motor impairment (e.g., falling off the rotarod within a certain time), is determined.
Signaling Pathways and Mechanisms of Action
Valproic acid and its derivatives are known to modulate several key signaling pathways, primarily through their action as HDAC inhibitors. This leads to changes in gene expression that affect neuronal differentiation, survival, and synaptic plasticity.
Caption: Proposed mechanism of this compound.
The diagram above illustrates the proposed mechanism of action for this compound. By inhibiting HDACs, it increases histone acetylation, leading to altered gene expression. This, in turn, modulates key signaling pathways like Wnt/β-catenin and ERK/MAPK, ultimately contributing to its observed effects on neuronal differentiation, survival, and anticonvulsant activity.[2][3]
Experimental Workflow
The validation of in vitro findings for this compound in vivo follows a structured experimental workflow.
Caption: From in vitro discovery to in vivo validation.
This workflow begins with in vitro assays to determine the compound's potency as an HDAC inhibitor and its effects on neuronal cells. Promising results from these studies then inform the design of in vivo experiments to assess anticonvulsant efficacy, neurotoxicity, and teratogenicity, ultimately leading to a comprehensive validation of the initial in vitro findings.
Conclusion
The available evidence strongly suggests that this compound and its derivatives are promising anticonvulsant agents. In vivo studies have validated their efficacy, and in some cases, demonstrated an improved therapeutic window compared to valproic acid.[1] While a direct correlation with in vitro HDAC inhibition for VPA-HA requires further investigation due to a lack of specific IC50 data, the known HDAC inhibitory activity of the parent compound, VPA, and the observed effects on relevant signaling pathways provide a plausible mechanistic basis for its in vivo activity. Further research to quantify the in vitro HDAC inhibitory potency of VPA-HA would be invaluable in solidifying the in vivo validation of its preclinical findings.
References
- 1. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wnt signaling pathway participates in valproic acid-induced neuronal differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valproic acid induces cutaneous wound healing in vivo and enhances keratinocyte motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of Valproic Acid and Suberoylanilide Hydroxamic Acid as Histone Deacetylase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA) and suberoylanilide hydroxamic acid (SAHA) are both well-characterized HDAC inhibitors that play a significant role in epigenetic regulation and have therapeutic applications in various diseases, including cancer and neurological disorders. By inhibiting HDACs, these compounds alter the acetylation status of histones and other proteins, leading to changes in gene expression and cellular function. Understanding their distinct effects on the cellular proteome is crucial for elucidating their mechanisms of action and identifying potential biomarkers and therapeutic targets. This guide provides a summary of quantitative proteomic data, experimental methodologies, and affected signaling pathways associated with VPA and SAHA treatment.
Quantitative Proteomic Data
The following tables summarize the quantitative changes in protein expression observed in different cell types upon treatment with VPA or SAHA.
Table 1: Summary of Proteomic Changes Induced by Valproic Acid (VPA) Treatment
| Study Context | Cell/Tissue Type | Number of Identified Proteins | Upregulated Proteins | Downregulated Proteins | Key Findings |
| Bipolar Disorder Model[1] | Rat Prefrontal Cortex | 2,826 | 3 | 16 | Chronic VPA treatment leads to significant alterations in a small subset of proteins in a region of the brain relevant to bipolar disorder. |
| Prostate Cancer Xenograft Model (in combination with Simvastatin)[2] | 22Rv1 mCRPC cells | 1,030 | 424 | 606 | The combination treatment significantly reprograms the tumor proteome, affecting metabolic and signaling pathways.[2] |
| Spinal Muscular Atrophy Model[3] | SMA cell line | >1,000 | Not specified | Collagens I and VI, Osteonectin | VPA treatment specifically reduces the levels of key extracellular matrix proteins, suggesting a potential mechanism for bone loss as a side effect.[3] |
Table 2: Summary of Proteomic Changes Induced by Suberoylanilide Hydroxamic Acid (SAHA) Treatment
| Study Context | Cell/Tissue Type | Number of Identified Proteins | Upregulated Proteins | Downregulated Proteins | Key Findings |
| Neuroblastoma[4] | Neuroblastoma cell line | 5,426 | 510 | 508 | SAHA induces widespread changes in the proteome, affecting cellular metabolism and DNA-dependent pathways.[4] |
| Nasopharyngeal Carcinoma[5][6] | 5-8 F cells | 6,491 | Not specified | Not specified | In addition to global proteome changes, SAHA treatment also significantly alters the phosphoproteome and acetylome.[5][6] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of proteomic studies. Below are generalized methodologies derived from the cited research.
Proteomic Analysis of VPA-Treated Cells
A common workflow for analyzing the proteomic effects of VPA involves the following steps:
-
Cell Culture and Treatment: Cells of interest are cultured under standard conditions and treated with VPA at a specified concentration and duration. A vehicle-treated control group is maintained in parallel.
-
Protein Extraction: Following treatment, cells are harvested, and total protein is extracted using lysis buffers.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay.
-
Proteomic Profiling:
-
2D-DIGE (Two-Dimensional Difference Gel Electrophoresis): Proteins from control and VPA-treated samples are fluorescently labeled and separated in two dimensions based on their isoelectric point and molecular weight. The relative abundance of protein spots is then quantified.[1]
-
iTRAQ (Isobaric Tags for Relative and Absolute Quantitation): Peptides from different samples are labeled with isobaric tags. After pooling and fractionation, the samples are analyzed by LC-MS/MS. The relative abundance of peptides is determined from the reporter ion intensities.[3]
-
Label-Free Quantification: Protein samples are digested, and the resulting peptides are analyzed by LC-MS/MS. The relative abundance of proteins is determined by comparing the signal intensities of peptides across different runs.[2]
-
-
Protein Identification: Differentially expressed proteins are excised from gels (for 2D-DIGE) or identified from MS/MS spectra by searching against a protein database.
-
Data Analysis and Validation: Statistical analysis is performed to identify significantly altered proteins. Western blotting can be used to validate the changes in selected proteins.[1]
Figure 1. A generalized workflow for the proteomic analysis of cells treated with VPA.
Proteomic Analysis of SAHA-Treated Cells
The workflow for SAHA is similar to that of VPA, often employing advanced mass spectrometry-based techniques for deep proteome coverage.
-
Cell Culture and Treatment: Target cells are treated with SAHA at an effective concentration, alongside a control group.
-
Protein Lysis and Digestion: Cells are lysed, and the proteins are denatured, reduced, alkylated, and digested, typically with trypsin.
-
Quantitative Proteomics:
-
TMT (Tandem Mass Tag) Labeling: Peptides from different conditions are labeled with TMT reagents, allowing for multiplexed analysis.
-
LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
-
Data Analysis: The MS/MS data is used to identify and quantify proteins. Bioinformatic analysis is then performed to identify enriched pathways and gene ontology terms.[4][5]
References
- 1. Proteomic analysis of rat prefrontal cortex after chronic valproate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated proteomics and metabolomics analyses reveal new insights into the antitumor effects of valproic acid plus simvastatin combination in a prostate cancer xenograft model associated with downmodulation of YAP/TAZ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SAHA regulates histone acetylation, Butyrylation, and protein expression in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of the Toxicity Profiles of Different Hydroxamates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity profiles of four commonly studied hydroxamate-based histone deacetylase (HDAC) inhibitors: Vorinostat (B1683920) (SAHA), Panobinostat (B1684620), Belinostat (B1667918), and Trichostatin A. This analysis is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
Hydroxamate-containing compounds are a prominent class of HDAC inhibitors that have shown significant promise in oncology. However, their clinical utility is often accompanied by dose-limiting toxicities. A thorough understanding of their comparative toxicity is crucial for selecting appropriate candidates for further development and for designing safer therapeutic strategies. This guide summarizes key toxicity data, details the experimental methods used to generate this data, and visualizes the underlying molecular pathways.
Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Vorinostat, Panobinostat, Belinostat, and Trichostatin A in various cancer and normal cell lines, providing a quantitative comparison of their cytotoxic potential. A lower IC50 value indicates greater potency. The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is also presented where data is available. A higher SI suggests greater selectivity for cancer cells.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Vorinostat (SAHA) | SW-982 | Synovial Sarcoma | 8.6 | - | - | - | [1] |
| SW-1353 | Chondrosarcoma | 2.0 | - | - | - | [1] | |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | PrEC | >10 | >1.3 - 4 | [2] | |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | PrEC | >10 | >1.3 - 4 | [2] | |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | PrEC | >10 | >1.3 - 4 | [2] | |
| MCF-7 | Breast Cancer | 0.75 | - | - | - | [2] | |
| MV4-11 | Leukemia | 0.636 | BALB/3T3 | 1.42 | 2.23 | [3] | |
| Daudi | Burkitt's Lymphoma | 0.493 | BALB/3T3 | 1.42 | 2.88 | [3] | |
| A549 | Lung Carcinoma | 1.64 | BALB/3T3 | 1.42 | 0.87 | [3] | |
| Panobinostat | SW-982 | Synovial Sarcoma | 0.1 | - | - | - | [1] |
| SW-1353 | Chondrosarcoma | 0.02 | - | - | - | [1] | |
| NB4 | Leukemia | ~0.02 (48h) | hBMSC | >0.02 | - | [4] | |
| K562 | Leukemia | ~0.03 (48h) | hBMSC | >0.03 | - | [4] | |
| HDLM-2 | Hodgkin Lymphoma | 0.02 - 0.04 (72h) | - | - | - | [5] | |
| L-428 | Hodgkin Lymphoma | 0.02 - 0.04 (72h) | - | - | - | [5] | |
| KM-H2 | Hodgkin Lymphoma | 0.02 - 0.04 (72h) | - | - | - | [5] | |
| Belinostat | SW-982 | Synovial Sarcoma | 1.4 | - | - | - | [1] |
| SW-1353 | Chondrosarcoma | 2.6 | - | - | - | [1] | |
| Prostate Cancer Lines | Prostate Cancer | < 1.0 | Normal Prostate Epithelial Cells | Generally higher | Favorable | [6] | |
| BHP2-7 | Thyroid Cancer | - | - | - | - | [7] | |
| Cal62 | Thyroid Cancer | - | - | - | - | [7] | |
| SW1736 | Thyroid Cancer | - | - | - | - | [7] | |
| Trichostatin A (TSA) | HCT116 (p53+/+) | Colorectal Cancer | - | - | - | - | [8] |
| HT29 (p53-/-) | Colorectal Cancer | - | - | - | - | [8] | |
| MG63 | Osteosarcoma | - | hFOB 1.19 | Higher in cancer cells | Favorable | [9] | |
| SGC-7901 | Gastric Cancer | - | - | - | - | [10] | |
| CLL Cells | Chronic Lymphocytic Leukemia | 0.253 (48h) | PBMCs | 145.22 (48h) | 574 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the hydroxamate compounds for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.
MTT Assay Experimental Workflow
Genotoxicity Assessment (Comet Assay)
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.
Protocol:
-
Cell Preparation: Harvest cells and resuspend in low melting point agarose (B213101).
-
Slide Preparation: Layer the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing fragments and single-strand breaks) will migrate away from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head.
Comet Assay Experimental Workflow
Signaling Pathways of Toxicity
The toxicity of hydroxamate-based HDAC inhibitors is primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. The following diagrams illustrate the key signaling pathways involved for each compound.
Vorinostat (SAHA)
Vorinostat induces apoptosis and cell cycle arrest through both p53-dependent and -independent mechanisms. It upregulates the cell cycle inhibitor p21, which leads to G1 and G2/M phase arrest. Apoptosis is triggered via the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the downregulation of anti-apoptotic proteins like Bcl-2 and FLIP, and the activation of caspases.[12][13][14]
Vorinostat Signaling Pathways
Panobinostat
Panobinostat is a potent pan-HDAC inhibitor that induces apoptosis through multiple mechanisms. It can trigger the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[15] It also modulates several signaling pathways, including the JAK/STAT and PI3K/Akt/mTOR pathways, and alters the expression of Bcl-2 family proteins to favor apoptosis.[5]
Panobinostat Signaling Pathways
Belinostat
Belinostat induces cell cycle arrest, primarily at the G2/M phase, and apoptosis.[6] Its mechanisms involve the upregulation of the cell cycle inhibitor p21 and the modulation of key signaling pathways such as Wnt/β-catenin and the protein kinase C (PKC) pathway.[1]
Belinostat Signaling Pathways
Trichostatin A (TSA)
Trichostatin A is a potent pan-HDAC inhibitor that induces apoptosis through both p53-dependent and p53-independent pathways.[8][13] It modulates the expression of Bcl-2 family proteins, leading to mitochondrial-mediated apoptosis and caspase activation. In some contexts, it can also induce caspase-independent apoptosis through the nuclear translocation of AIF and EndoG.[10]
Trichostatin A Signaling Pathways
Conclusion
This comparative guide highlights the distinct toxicity profiles of four key hydroxamate-based HDAC inhibitors. Panobinostat generally exhibits the highest potency across various cancer cell lines, while Trichostatin A shows a remarkable selectivity for leukemic cells over normal peripheral blood mononuclear cells. Vorinostat and Belinostat demonstrate broad anti-cancer activity with varying degrees of selectivity.
The primary mechanisms of toxicity for all four compounds converge on the induction of cell cycle arrest and apoptosis, albeit through the modulation of different specific signaling pathways. Understanding these nuances is critical for the rational design of future clinical trials, including the selection of patient populations and the development of combination therapies that may enhance efficacy while mitigating toxicity. Further head-to-head comparative studies in a wider range of cancer and normal cell lines are warranted to more definitively establish the therapeutic index of these promising anti-cancer agents.
References
- 1. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Activity of the histone deacetylase inhibitor belinostat (PXD101) in preclinical models of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation [ijbs.com]
- 9. Histone deacetylase inhibitor trichostatin A induced caspase-independent apoptosis in human gastric cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cytochrome-c-fragment.com [cytochrome-c-fragment.com]
- 11. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 13. benchchem.com [benchchem.com]
- 14. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 15. commons.stmarytx.edu [commons.stmarytx.edu]
Confirming the HDAC inhibitory selectivity of valproic acid hydroxamate
An Objective Comparison of the HDAC Inhibitory Selectivity of Valproic Acid Hydroxamate
This guide provides a comparative analysis of the histone deacetylase (HDAC) inhibitory selectivity of valproic acid (VPA) and its hydroxamate derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the specific activity of these compounds compared to other well-characterized HDAC inhibitors. The information is supported by experimental data and detailed protocols.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more condensed chromatin structure and generally repressing gene transcription.[1] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making HDAC inhibitors a promising class of therapeutic agents.[1] Valproic acid (VPA), a long-established antiepileptic drug, was discovered to be a direct inhibitor of HDACs, preferentially targeting Class I and IIa isoforms.[2][3][4][5] Valproic acid hydroxamates are derivatives designed to enhance this inhibitory potency.[3] This guide evaluates their selectivity in comparison to VPA and the pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA).
Comparative Inhibitory Activity
The inhibitory selectivity of an HDAC inhibitor is crucial for its therapeutic efficacy and side-effect profile. While specific isoform selectivity data for this compound is not widely available, studies on its derivatives show significantly increased potency compared to the parent compound, VPA. For instance, certain derivatives induce histone H3 hyperacetylation, an indicator of HDAC inhibition, at much lower concentrations than VPA.[3]
The following table summarizes the known inhibitory activities of Valproic Acid (VPA) and the pan-HDAC inhibitor SAHA for comparison.
| Compound | Target Class(es) | IC50 / Activity | Reference |
| Valproic Acid (VPA) | Class I & IIa | Inhibits Class I (HDACs 1, 2, 3, 8) and Class IIa (HDACs 4, 5, 7, 9).[2][3][6] | Induces massive histone H4 hyperacetylation at 2 mM.[7] |
| This compound Derivatives | Class I & IIa (Presumed) | More potent than VPA; derivatives show significant histone H3 acetylation at 5 µM, reaching a 600-700% increase at 50-100 µM, compared to a 200% increase by VPA at 100 µM.[3] | [3] |
| SAHA (Vorinostat) | Pan-HDAC (Class I, II, IV) | A well-characterized pan-HDAC inhibitor.[8] | General IC50 of 100 nM.[8] |
Signaling Pathway of HDAC Inhibition
HDAC inhibitors modulate gene expression by preventing the deacetylation of histones, which relaxes chromatin structure and allows for transcriptional activation. This can lead to the upregulation of tumor suppressor genes and other key regulators, ultimately inducing cell cycle arrest and apoptosis.[8]
Caption: Signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.[8]
Experimental Protocols
To determine the inhibitory potency (IC50) of compounds like this compound, a standard in vitro fluorometric assay is employed. This assay measures the enzymatic activity of a specific recombinant HDAC isoform.
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This protocol is based on the deacetylation of a fluorogenic substrate by an HDAC enzyme, followed by cleavage of the deacetylated substrate by a developer to release a fluorescent molecule.[8][9]
Materials and Reagents:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)[8]
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[8][9]
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)[8]
-
Developer (e.g., Trypsin in assay buffer)[8]
-
Stop Solution / Positive Control (e.g., Trichostatin A)[8]
-
Test compound (dissolved in DMSO)
-
96-well black microplate[8]
Experimental Workflow: The following diagram outlines the key steps in the fluorometric HDAC inhibition assay.
Caption: Experimental workflow for the in vitro fluorometric HDAC inhibition assay.[8]
Procedure:
-
Reagent Preparation : Thaw all reagents on ice. Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.[8]
-
Reaction Setup : In a 96-well black microplate, add the assay buffer, followed by the test compound at various concentrations (or DMSO for the control), and finally the diluted recombinant HDAC enzyme.[8]
-
Pre-incubation : Mix gently and incubate the plate at 37°C for 15 minutes.[8]
-
Reaction Initiation : Add the fluorogenic HDAC substrate to all wells to start the reaction.[8]
-
Incubation : Mix and incubate at 37°C for 30 minutes.[8]
-
Stop and Develop : Add the Developer solution, which also contains a potent HDAC inhibitor like Trichostatin A to stop the reaction, to each well. This initiates the development of the fluorescent signal.[8]
-
Final Incubation : Incubate at room temperature for 15 minutes, ensuring the plate is protected from light.[8]
-
Fluorescence Measurement : Read the fluorescence in a microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[8]
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]
Conclusion
Valproic acid is a known Class I and IIa selective HDAC inhibitor.[2][3] Its hydroxamate derivatives have been developed to improve upon its activity, and available data confirms they are substantially more potent inducers of histone acetylation.[3] While a comprehensive isoform-specific inhibitory profile for this compound is not yet fully detailed in the literature, its enhanced potency over VPA makes it a compound of significant interest. For definitive selectivity profiling, the standardized in vitro fluorometric assay described provides a robust and reliable methodology. Further research is warranted to fully characterize the selectivity of these promising compounds against the full panel of HDAC isoforms, which will be critical for their potential development as targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valproic acid: an old drug newly discovered as inhibitor of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HDACi Valproic Acid (VPA) and Suberoylanilide Hydroxamic Acid (SAHA) Delay but Fail to Protect against Warm Hepatic Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Valproic Acid Hydroxamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Valproic acid hydroxamate, a derivative of valproic acid, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential, step-by-step instructions for its safe disposal, ensuring the well-being of laboratory personnel and the protection of our environment.
Core Principles of Chemical Waste Disposal
All chemical waste, including this compound and materials contaminated with it, must be treated as hazardous unless explicitly determined otherwise by safety data sheets (SDS) or institutional environmental health and safety (EHS) guidelines. The fundamental principles for managing this waste stream include:
-
Identification and Segregation: All waste containing this compound must be clearly identified and kept separate from other waste streams to prevent unintended chemical reactions.
-
Proper Containment: Waste must be stored in appropriate, labeled, and sealed containers.
-
Regulatory Compliance: Disposal procedures must align with local, state, and federal regulations.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
-
Waste Identification and Segregation:
-
Designate all materials that have come into contact with this compound as hazardous waste. This includes unused or expired product, solutions containing the compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated labware (e.g., pipettes, vials, flasks).
-
Segregate solid waste from liquid waste into separate, clearly marked containers.
-
-
Containment and Labeling:
-
Solid Waste: Carefully collect solid waste, such as contaminated gloves and labware, and place it in a designated, leak-proof hazardous waste container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.[1] Avoid generating dust during this process.[2]
-
Liquid Waste: Collect liquid waste in a sealed, compatible hazardous waste container. Ensure the container is properly capped to prevent spills and evaporation.
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS department.
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the SAA is a secure, well-ventilated area away from general laboratory traffic and incompatible chemicals.
-
Adhere to the time and volume limits for waste accumulation in an SAA as defined by your institution and local regulations.[1]
-
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[2][3]
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]
-
Follow all instructions provided by the EHS personnel for the final removal of the waste from your laboratory.
-
Quantitative Data Summary
For the safe handling and disposal of chemical waste, it is crucial to adhere to specific quantitative guidelines where applicable. The following table summarizes key parameters for consideration.
| Parameter | Guideline | Source |
| pH for Drain Disposal (for dilute, non-hazardous aqueous solutions ONLY) | Between 6.0 and 8.0 | [4] |
| Concentration for Drain Disposal (for dilute, non-hazardous aqueous solutions ONLY) | Less than 10% (v/v) | [5] |
| Satellite Accumulation Area (SAA) Time Limit | Adhere to institutional and local regulations | [1] |
| Satellite Accumulation Area (SAA) Volume Limit | Adhere to institutional and local regulations | [1] |
Note: The guidelines for drain disposal are for general aqueous waste and do not apply to this compound, which must be disposed of as hazardous waste.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general procedure for handling hazardous chemical waste in a laboratory setting serves as the primary protocol. This involves the careful transfer of the waste material from its point of generation into a designated and properly labeled hazardous waste container, followed by temporary storage in a satellite accumulation area before collection by trained EHS personnel.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
